molecular formula C23H24ClN3O2 B1666749 AL 082D06 CAS No. 256925-03-8

AL 082D06

Katalognummer: B1666749
CAS-Nummer: 256925-03-8
Molekulargewicht: 409.9 g/mol
InChI-Schlüssel: IPICUXHYPAMJNC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

AL 082D06 is a non-steroidal antagonist of the glucocorticoid receptor (GR;  Ki = 210 nM;  EC50 = 0.3 nM in a luciferase assay). It is selective for GR over the androgen, progesterone, mineralocorticoid, and estrogen receptors with Ki values greater than 4, 3, 3, and 10 µM, respectively. This compound inhibits transcriptional activation induced by glucocorticoids and reverses dexamethasone-mediated repression of gene expression in a luciferase reporter assay. It blocks GR binding to DNA in vitro when induced by either dexamethasone or mifepristone. In contrast to the steroid-type GR antagonists ZK-299 and mifepristone, GR bound to this compound does not compete with a constitutively active GR.>AL082D06, also known as D-06, is a nonsteroidal glucocorticoid receptor antagonist. AL082D06 binds specifically to GR with no measurable binding affinity to the progesterone receptor. AL082D06 binds with nanomolar affinity to the GR and has no detectable binding affinity for the highly related receptors for mineralocorticoids, androgens, estrogens, and progestins. AL082D06 inhibits glucocorticoid-mediated transcriptional regulation. AL082D06 binds competitively with steroids, likely occupying a similar site within the ligand-binding domain.

Eigenschaften

IUPAC Name

4-[(2-chloro-5-nitrophenyl)-[4-(dimethylamino)phenyl]methyl]-N,N-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClN3O2/c1-25(2)18-9-5-16(6-10-18)23(17-7-11-19(12-8-17)26(3)4)21-15-20(27(28)29)13-14-22(21)24/h5-15,23H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPICUXHYPAMJNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(C)C)C3=C(C=CC(=C3)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00431355
Record name TCMDC-124088
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00431355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

409.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

256925-03-8
Record name TCMDC-124088
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00431355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of AL 082D06 (AP30663)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AL 082D06, also known as AP30663, is a novel small molecule inhibitor of the small-conductance calcium-activated potassium (KCa2 or SK) channels, currently under investigation for the pharmacological cardioversion of atrial fibrillation (AF). This technical guide delineates the mechanism of action of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its physiological impact and the scientific processes used in its characterization. The compound exhibits a notable atrial-selective electrophysiological profile, prolonging the atrial effective refractory period with minimal effects on ventricular repolarization. This atrial-predominant action is a promising characteristic for an antiarrhythmic drug, potentially reducing the risk of proarrhythmic ventricular effects.

Core Mechanism of Action: KCa2 Channel Inhibition

The primary pharmacological target of this compound is the family of small-conductance calcium-activated potassium (KCa2) channels. These channels play a crucial role in the repolarization phase of the cardiac action potential, particularly in the atria.

This compound functions as a negative allosteric modulator of KCa2 channels.[1] Its inhibitory action is not achieved by direct pore blockage but by reducing the channel's sensitivity to intracellular calcium. Specifically, this compound has been shown to right-shift the Ca2+-activation curve of the KCa2.3 channel subtype.[1][2] This means that at a given intracellular calcium concentration, the probability of channel opening is significantly reduced in the presence of the compound, leading to a decrease in the outward potassium current during the action potential.

The inhibition of this repolarizing current leads to a prolongation of the atrial action potential duration (APD), which in turn extends the atrial effective refractory period (AERP).[1][2] This increase in the refractory period is the key anti-arrhythmic mechanism, as it makes the atrial tissue less susceptible to the high-frequency re-entrant circuits that sustain atrial fibrillation.

Signaling Pathway

The following diagram illustrates the signaling pathway affected by this compound.

cluster_0 Atrial Myocyte cluster_1 cluster_2 Effect of this compound Ca_influx Ca2+ Influx (L-type Ca2+ channels) Ca_i Increased Intracellular [Ca2+] Ca_influx->Ca_i KCa2 KCa2 Channel Ca_i->KCa2 Activates K_efflux K+ Efflux KCa2->K_efflux Repolarization Action Potential Repolarization K_efflux->Repolarization APD Shortened APD Repolarization->APD AERP Normal AERP APD->AERP AL082D06 This compound (AP30663) AL082D06->KCa2 Inhibits (Negative Allosteric Modulation) Prolonged_APD Prolonged APD Prolonged_AERP Increased AERP Prolonged_APD->Prolonged_AERP Anti_arrhythmic Anti-arrhythmic Effect (Termination of AF) Prolonged_AERP->Anti_arrhythmic

This compound inhibits KCa2 channels, prolonging atrial repolarization.

Quantitative Data: Potency and Selectivity

The potency of this compound has been quantified against the three subtypes of KCa2 channels, and its selectivity has been assessed against other key cardiac ion channels. This data is crucial for understanding its therapeutic window and potential off-target effects.

Target ChannelIC50 (µM)Ion CurrentMethod
hKCa2.1 2.29 ± 0.22IKCa2.1Automated Whole-Cell Patch-Clamp
hKCa2.2 1.46 ± 0.28IKCa2.2Automated Whole-Cell Patch-Clamp
hKCa2.3 1.09 ± 0.09IKCa2.3Automated Whole-Cell Patch-Clamp
hKV11.1 (hERG) 15.1 ± 2.1IKrAutomated Whole-Cell Patch-Clamp

Data sourced from Diness et al., 2020.

This compound demonstrates a preferential, albeit modest, selectivity for KCa2.3 and KCa2.2 over KCa2.1. The compound shows significantly lower potency against the hERG channel, which is responsible for the rapid delayed rectifier potassium current (IKr). Inhibition of IKr is a known mechanism for drug-induced QT prolongation and proarrhythmia. While this compound does exhibit some IKr inhibition at higher concentrations, its primary mechanism of action at therapeutic concentrations is through KCa2 channel modulation.

Experimental Protocols

The characterization of this compound's mechanism of action has relied on a series of key experiments, from in vitro electrophysiology to ex vivo organ models.

In Vitro Electrophysiology: Automated Whole-Cell Patch-Clamp

This technique was employed to determine the potency and selectivity of this compound on various ion channels.

  • Cell Lines: Human Embryonic Kidney (HEK293) cells stably expressing the human variants of KCa2.1, KCa2.2, KCa2.3, and other cardiac ion channels such as NaV1.5, CaV1.2, and KV11.1 (hERG).

  • Recording Configuration: Whole-cell and inside-out patch-clamp configurations were used. The whole-cell configuration allows for the recording of the total current from all channels on the cell membrane, while the inside-out configuration is particularly useful for studying the direct interaction of intracellular modulators (like Ca2+) with the channel.

  • Solutions: Symmetrical potassium (K+) solutions were used for recording KCa2 currents. This means the concentration of K+ was the same in the intracellular (pipette) and extracellular (bath) solutions, which sets the reversal potential for K+ at 0 mV and helps to isolate the KCa2 currents.

  • Voltage Protocol: Currents were typically elicited by a depolarizing voltage ramp protocol, for example, from -80 mV to +80 mV over 200 milliseconds, from a holding potential of 0 mV.[2] This allows for the measurement of current amplitude over a range of membrane potentials.

  • Data Analysis: Concentration-response curves were generated by applying increasing concentrations of this compound and measuring the inhibition of the target ion channel current. These curves were then fitted with a Hill equation to determine the IC50 value.

Ex Vivo Model: Langendorff Perfused Guinea Pig Heart

This ex vivo model allows for the study of the compound's effects on the electrophysiology of an intact heart, free from systemic physiological influences.

  • Preparation: Guinea pig hearts were isolated and retrogradely perfused via the aorta with a Krebs-Henseleit solution on a Langendorff apparatus. The Krebs-Henseleit solution is a buffered salt solution containing glucose as an energy source, gassed with 95% O2 and 5% CO2 to maintain physiological pH and oxygenation.

  • Measurements:

    • Atrial Effective Refractory Period (AERP): A pacing electrode was placed on the right atrium to deliver programmed electrical stimulation (e.g., a train of stimuli followed by a premature stimulus at progressively shorter coupling intervals) to determine the AERP.

    • Ventricular Repolarization: Electrocardiograms (ECG) were recorded to measure the QT interval, which was then corrected for heart rate (QTcH) to assess the effects on ventricular repolarization.

  • Experimental Protocol: After a baseline recording period, hearts were perfused with increasing concentrations of this compound (e.g., 1, 3, and 10 µM), with each concentration administered for a set period (e.g., 20 minutes) to allow for steady-state effects to be observed. Time-matched control experiments were performed to account for any time-dependent changes in the preparation.

Experimental Workflow Diagram

The following diagram outlines the typical experimental workflow for characterizing a compound like this compound.

cluster_0 In Vitro Characterization cluster_1 Ex Vivo Functional Assessment cluster_2 In Vivo Efficacy and Safety A Primary Target Identification (KCa2 Channels) B Automated Whole-Cell Patch-Clamp (HEK Cells expressing KCa2 subtypes) A->B D Selectivity Screening (Other Cardiac Ion Channels - hERG, etc.) A->D C IC50 Determination for KCa2.1, KCa2.2, KCa2.3 B->C F Mechanism of Inhibition Study (Inside-Out Patch-Clamp) B->F H Langendorff Perfused Guinea Pig Heart Model C->H E IC50 Determination for Off-Targets D->E G Confirmation of Negative Allosteric Modulation F->G G->H I Measurement of Atrial Effective Refractory Period (AERP) J Measurement of Ventricular Repolarization (QTcH) K Concentration-Response Analysis of AERP and QTcH L Animal Models of Atrial Fibrillation K->L M Evaluation of Anti-arrhythmic Efficacy N Safety Pharmacology (Hemodynamics, etc.)

Experimental workflow for the characterization of this compound.

Conclusion

This compound (AP30663) is a selective inhibitor of KCa2 channels that acts as a negative allosteric modulator, reducing their sensitivity to intracellular calcium. This mechanism leads to a prolongation of the atrial action potential and an increase in the atrial effective refractory period, which are the basis for its anti-arrhythmic effect in atrial fibrillation. The quantitative data from in vitro and ex vivo studies support its atrial-selective profile, making it a promising candidate for a novel rhythm control therapy with a potentially favorable safety profile compared to non-selective anti-arrhythmic agents. Further clinical investigation is warranted to fully elucidate its therapeutic potential and safety in the treatment of atrial fibrillation.

References

Maxadilan: A Potent and Selective PAC1 Receptor Agonist for Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Maxadilan (B591008), a 61-amino acid peptide originally isolated from the salivary glands of the sand fly Lutzomyia longipalpis, has emerged as a powerful pharmacological tool for studying the pituitary adenylate cyclase-activating polypeptide (PACAP) type I receptor (PAC1R).[1] Despite a lack of significant sequence homology to the endogenous ligand PACAP, maxadilan demonstrates remarkable potency and selectivity as a PAC1 receptor agonist.[1] This unique characteristic makes it an invaluable agent for elucidating the physiological and pathophysiological roles of the PAC1 receptor, a key target in various neurological and metabolic disorders. This technical guide provides a comprehensive overview of maxadilan, focusing on its receptor binding and functional activity, detailed experimental protocols for its characterization, and a visualization of its downstream signaling pathways.

Quantitative Data Summary

The selectivity and potency of maxadilan as a PAC1 receptor agonist have been quantified through various in vitro assays. The following tables summarize key quantitative data, highlighting its high affinity for the PAC1 receptor and negligible interaction with the related VPAC1 and VPAC2 receptors.

Table 1: Receptor Binding Affinity of Maxadilan

ReceptorLigandAssay TypeKi (nM)Cell Line/TissueReference
PAC1MaxadilanRadioligand Competition ([125I]PACAP-27)3.89 (IC50)Rat Cortical Membranes[2]
VPAC1MaxadilanNot reported to bind--[1]
VPAC2MaxadilanNot reported to bind--[1]

Note: The IC50 value represents the concentration of maxadilan required to inhibit 50% of the specific binding of the radioligand.

Table 2: Functional Potency of Maxadilan

ReceptorAssay TypeEC50 (nM)Cell LineReference
PAC1cAMP Accumulation0.62 ± 0.18PAC1-transfected COS cells[3]
VPAC1cAMP AccumulationNo activity observed-[1]
VPAC2cAMP AccumulationNo activity observed-[1]

Note: The EC50 value represents the concentration of maxadilan that elicits a half-maximal response.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of a compound's pharmacological profile. Below are protocols for key experiments used to characterize maxadilan's activity at the PAC1 receptor.

Radioligand Binding Assay (Competitive)

This protocol is designed to determine the binding affinity (Ki) of maxadilan for the PAC1 receptor by measuring its ability to compete with a radiolabeled ligand.

1. Membrane Preparation:

  • Culture CHO-K1 cells stably expressing the human PAC1 receptor.

  • Harvest the cells and pellet them by centrifugation.

  • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) and homogenize.

  • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

  • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

  • Wash the membrane pellet with fresh buffer and resuspend in a suitable assay buffer (e.g., 50 mM HEPES, pH 7.4, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA).[4]

  • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).

2. Binding Reaction:

  • In a 96-well plate, combine the cell membrane preparation, a fixed concentration of [125I]-PACAP-27 (e.g., 0.2 nM), and varying concentrations of unlabeled maxadilan.[4]

  • For determining non-specific binding, include wells with an excess of unlabeled PACAP-38 (e.g., 100 nM).[4]

  • Incubate the plate at 30°C for 2 hours with gentle agitation to reach equilibrium.[4]

3. Separation and Detection:

  • Terminate the binding reaction by rapid filtration through a glass fiber filter plate (e.g., UniFilter GF/B) to separate bound from free radioligand.[4]

  • Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM HEPES, pH 7.4, 500 mM NaCl, 0.1% BSA).[4]

  • Dry the filter plate and add a scintillation cocktail to each well.[4]

  • Quantify the radioactivity in each well using a scintillation counter.[4]

4. Data Analysis:

  • Subtract the non-specific binding from the total binding to obtain specific binding.

  • Plot the specific binding as a function of the logarithm of the maxadilan concentration.

  • Fit the data using a non-linear regression model to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay

This functional assay measures the ability of maxadilan to stimulate the production of cyclic AMP (cAMP), a key second messenger in PAC1 receptor signaling.

1. Cell Preparation:

  • Seed CHO-K1 cells stably expressing the human PAC1 receptor into a 384-well plate at a density of approximately 1000 cells per well.[4]

  • Allow the cells to adhere and grow overnight.

2. Agonist Stimulation:

  • Prepare a stimulation buffer (e.g., HBSS buffer, pH 7.4, with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX to inhibit phosphodiesterase activity).[4]

  • Prepare serial dilutions of maxadilan in the stimulation buffer.

  • Aspirate the culture medium from the cells and add the maxadilan solutions.

  • Incubate the plate for 30 minutes at 37°C.[4]

3. cAMP Detection:

  • Utilize a commercial cAMP detection kit (e.g., LANCE Ultra cAMP kit).[4]

  • Add the kit's detection reagents (e.g., Eu-cAMP tracer and ULight-anti-cAMP antibody) to each well.[4]

  • Incubate the plate at room temperature for 60 minutes to allow for the competitive binding reaction to occur.[4]

4. Data Measurement and Analysis:

  • Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal using a plate reader compatible with the detection kit.

  • Generate a standard curve using known concentrations of cAMP.

  • Convert the sample signals to cAMP concentrations using the standard curve.

  • Plot the cAMP concentration as a function of the logarithm of the maxadilan concentration.

  • Fit the data using a sigmoidal dose-response curve to determine the EC50 value.

In Vivo Vasodilation Assay (Mouse Ear Model)

This in vivo protocol assesses the vasodilatory effects of maxadilan, a key physiological response to PAC1 receptor activation.

1. Animal Preparation:

  • Use adult male mice (e.g., C57BL/6).

  • Anesthetize the mice using an appropriate anesthetic agent.

2. Drug Administration and Induction of Inflammation:

  • Administer maxadilan or vehicle (e.g., saline) intraperitoneally (i.p.) 15 minutes prior to the induction of inflammation.[5]

  • Induce neurogenic inflammation by topically applying a small volume of mustard oil (a TRPA1 receptor activator) to the surface of the mouse ear.[5]

3. Measurement of Vasodilation:

  • Measure the resulting vasodilation by quantifying changes in tissue perfusion using a laser Doppler scanner at various time points after mustard oil application.[5]

4. Data Analysis:

  • Calculate the change in blood flow from baseline for each animal.

  • Compare the vasodilatory response in the maxadilan-treated group to the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA).

Signaling Pathways and Visualizations

Activation of the PAC1 receptor by maxadilan initiates a cascade of intracellular signaling events. The primary pathway involves the coupling to Gαs and Gαq proteins.

PAC1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Maxadilan Maxadilan PAC1R PAC1 Receptor Maxadilan->PAC1R Binds Gs Gαs PAC1R->Gs Activates Gq Gαq PAC1R->Gq Activates AC Adenylyl Cyclase Gs->AC Stimulates PLC Phospholipase C (PLC) Gq->PLC Stimulates cAMP cAMP AC->cAMP Generates PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Vasodilation, Neurotransmission) PKA->Cellular_Response Phosphorylates Targets IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates PKC->Cellular_Response Phosphorylates Targets Ca_release->Cellular_Response Modulates

Caption: PAC1 Receptor Signaling Pathways Activated by Maxadilan.

The following diagram illustrates a typical experimental workflow for determining the binding affinity of a test compound like maxadilan using a competitive radioligand binding assay.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Prepare PAC1 Receptor- Expressing Cell Membranes Incubation Incubate Membranes, Radioligand, and Maxadilan Membrane_Prep->Incubation Radioligand_Prep Prepare [¹²⁵I]-PACAP-27 (Radioligand) Radioligand_Prep->Incubation Compound_Prep Prepare Serial Dilutions of Maxadilan Compound_Prep->Incubation Filtration Separate Bound and Free Radioligand via Filtration Incubation->Filtration Counting Quantify Bound Radioactivity Filtration->Counting Curve_Fitting Plot Competition Curve Counting->Curve_Fitting IC50_Calc Determine IC₅₀ Value Curve_Fitting->IC50_Calc Ki_Calc Calculate Kᵢ Value IC50_Calc->Ki_Calc Maxadilan_Selectivity cluster_receptors PACAP/VIP Receptors cluster_outcomes Functional Outcomes Maxadilan Maxadilan PAC1 PAC1 Receptor Maxadilan->PAC1 High Affinity Binding & Potent Agonism VPAC1 VPAC1 Receptor Maxadilan->VPAC1 Negligible Binding & No Agonism VPAC2 VPAC2 Receptor Maxadilan->VPAC2 Negligible Binding & No Agonism Activation Receptor Activation (e.g., cAMP production) PAC1->Activation No_Activation No Significant Activation VPAC1->No_Activation VPAC2->No_Activation

References

An In-depth Technical Guide to AL-082D06 and Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP): Independent Mechanisms and Functional Crosstalk

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of AL-082D06 and Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP). It is critical to establish from the outset that current scientific literature indicates no direct molecular interaction between AL-082D06 and PACAP or its receptors. AL-082D06 is a selective antagonist for the glucocorticoid receptor (GR), while PACAP is a neuropeptide that signals through its own distinct family of G protein-coupled receptors (GPCRs).

This guide will first elucidate the individual pharmacology and signaling pathways of PACAP and AL-082D06. Subsequently, it will explore the significant functional crosstalk and indirect interactions between the PACAPergic system and glucocorticoid receptor signaling, primarily within the context of the neuroendocrine stress response.

Section 1: Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP)

Pituitary adenylate cyclase-activating polypeptide (PACAP) is a pleiotropic neuropeptide belonging to the vasoactive intestinal peptide (VIP)/secretin/glucagon superfamily. It exists in two primary amidated forms, PACAP-38 and PACAP-27, and is widely distributed throughout the central and peripheral nervous systems. PACAP plays crucial roles in a vast array of physiological processes, including neurodevelopment, neurotransmission, inflammation, and metabolic regulation.

PACAP Receptors and Binding Affinities

PACAP exerts its biological effects by binding to three distinct GPCRs: the PAC1 receptor (PAC1R), and the VIP/PACAP receptors 1 and 2 (VPAC1R and VPAC2R). These receptors exhibit differential binding affinities for PACAP and the related peptide VIP, which dictates their specific physiological roles.

ReceptorHigh-Affinity Ligand(s)Low-Affinity Ligand(s)Typical Kd for PACAP
PAC1R PACAP-38, PACAP-27VIP~0.5 nM
VPAC1R PACAP-38, PACAP-27, VIP-High Affinity
VPAC2R PACAP-38, PACAP-27, VIP-High Affinity
PACAP Signaling Pathways

Activation of PACAP receptors initiates a cascade of intracellular signaling events, primarily through the coupling to various G proteins, including Gs, Gq/11, and Gi/o. This differential coupling allows for a diverse and cell-type-specific range of downstream responses.

  • Gαs Coupling: The most common pathway, particularly for all three receptors, involves the activation of adenylyl cyclase (AC), leading to an increase in intracellular cyclic AMP (cAMP). cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates a multitude of downstream targets, including transcription factors like CREB (cAMP response element-binding protein), ion channels, and other enzymes.

  • Gαq/11 Coupling: PAC1R, VPAC1R, and VPAC2R can also couple to Gαq/11, activating Phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC).

  • Gαi/o Coupling: VPAC1R and VPAC2R can also couple to Gαi/o, which leads to the inhibition of adenylyl cyclase, thereby reducing cAMP levels.

  • MAPK/ERK Pathway: PACAP receptor activation can also lead to the phosphorylation and activation of the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway. This can occur through both PKA- and PKC-dependent mechanisms, as well as via β-arrestin-mediated signaling.

Signaling Pathway Diagrams (Graphviz DOT)

PACAP_Signaling cluster_receptor PACAP Receptors cluster_gprotein G Proteins cluster_effector Effectors cluster_second_messenger Second Messengers cluster_kinase Kinases PAC1 PAC1R Gs Gαs PAC1->Gs Gq Gαq/11 PAC1->Gq VPAC1 VPAC1R VPAC1->Gs VPAC1->Gq Gi Gαi/o VPAC1->Gi VPAC2 VPAC2R VPAC2->Gs VPAC2->Gq VPAC2->Gi AC Adenylyl Cyclase (AC) Gs->AC + PLC Phospholipase C (PLC) Gq->PLC + Gi->AC - cAMP cAMP AC->cAMP IP3_DAG IP3 & DAG PLC->IP3_DAG PKA PKA cAMP->PKA PKC PKC IP3_DAG->PKC ERK MAPK/ERK PKA->ERK Cellular_Responses Cellular Responses (Gene Expression, Ion Channel Modulation, etc.) PKA->Cellular_Responses Phosphorylation Events PKC->ERK PKC->Cellular_Responses Phosphorylation Events ERK->Cellular_Responses Phosphorylation Events PACAP_ligand PACAP PACAP_ligand->PAC1 PACAP_ligand->VPAC1 PACAP_ligand->VPAC2

Caption: Major signaling pathways activated by PACAP receptors.

Experimental Protocols for Studying PACAP Signaling

1.3.1 Radioligand Binding Assay

  • Objective: To determine the binding affinity (Kd) and density (Bmax) of PACAP receptors.

  • Methodology:

    • Prepare cell membranes from tissues or cultured cells expressing PACAP receptors.

    • Incubate a fixed amount of membrane protein with increasing concentrations of radiolabeled PACAP (e.g., [¹²⁵I]-PACAP-27).

    • For non-specific binding determination, a parallel set of incubations is performed in the presence of a high concentration of unlabeled PACAP.

    • After incubation, separate bound from free radioligand by rapid filtration through glass fiber filters.

    • Quantify the radioactivity on the filters using a gamma counter.

    • Analyze the data using Scatchard analysis or non-linear regression to determine Kd and Bmax.

1.3.2 cAMP Accumulation Assay

  • Objective: To measure the functional coupling of PACAP receptors to Gs and adenylyl cyclase activation.

  • Methodology:

    • Culture cells expressing the PACAP receptor of interest.

    • Pre-incubate cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Stimulate the cells with varying concentrations of PACAP for a defined period.

    • Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay, such as an ELISA or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

    • Plot the cAMP concentration against the log of the PACAP concentration to determine the EC50.

Section 2: AL-082D06 - A Selective Glucocorticoid Receptor Antagonist

AL-082D06 (also known as D-06) is a nonsteroidal, selective antagonist of the glucocorticoid receptor (GR). The GR is a nuclear receptor that, upon binding to its ligand (e.g., cortisol), translocates to the nucleus and acts as a ligand-dependent transcription factor.

Mechanism of Action and Selectivity

AL-082D06 binds competitively to the ligand-binding domain of the GR, preventing the binding of endogenous glucocorticoids like cortisol. This blockade inhibits the conformational changes in the GR that are necessary for its transcriptional activity.

A key feature of AL-082D06 is its high selectivity for the GR. It has been shown to have no measurable binding affinity for other closely related steroid receptors such as the mineralocorticoid, androgen, estrogen, and progesterone (B1679170) receptors.

ParameterValueReceptor
Binding Affinity (Ki) 210 nMGlucocorticoid Receptor (GR)
Binding Affinity (Ki) > 10 µMAndrogen, Estrogen, Mineralocorticoid, and Progesterone Receptors
Experimental Protocols for Characterizing GR Antagonism

2.2.1 Competitive Binding Assay

  • Objective: To determine the binding affinity (Ki) of AL-082D06 for the GR.

  • Methodology:

    • Use a source of GR, such as a cell lysate from cells overexpressing the receptor.

    • Incubate the GR preparation with a fixed concentration of a radiolabeled glucocorticoid agonist (e.g., [³H]-dexamethasone).

    • Add increasing concentrations of unlabeled AL-082D06 to compete for binding.

    • Separate bound and free radioligand and quantify radioactivity.

    • Calculate the IC50 of AL-082D06 and convert it to a Ki value using the Cheng-Prusoff equation.

2.2.2 Glucocorticoid-Responsive Reporter Gene Assay

  • Objective: To quantify the antagonist activity of AL-082D06 in a cell-based system.

  • Methodology:

    • Transfect cells with a plasmid containing a glucocorticoid response element (GRE) upstream of a reporter gene (e.g., luciferase).

    • Co-transfect with a plasmid expressing the GR, if not endogenously expressed at sufficient levels.

    • Treat the cells with a fixed concentration of a GR agonist (e.g., dexamethasone) in the presence of increasing concentrations of AL-082D06.

    • After an appropriate incubation period, lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase).

    • Plot the reporter activity against the log of the AL-082D06 concentration to determine the IC50 for its antagonist effect.

Experimental Workflow Diagram (Graphviz DOT)

GR_Antagonist_Workflow cluster_cell_culture Cell Culture & Transfection cluster_treatment Treatment cluster_assay Assay & Analysis start Culture cells (e.g., HEK293T) transfect Transfect with: 1. GR Expression Vector 2. GRE-Luciferase Reporter start->transfect treat Treat cells with: - Dexamethasone (Agonist) - Increasing concentrations of AL-082D06 transfect->treat incubate Incubate (e.g., 24 hours) treat->incubate lyse Lyse cells incubate->lyse measure Measure Luciferase Activity lyse->measure analyze Analyze Data: Plot Luminescence vs. [AL-082D06] Calculate IC50 measure->analyze

Caption: Workflow for a GRE-luciferase reporter assay to test GR antagonists.

Section 3: Crosstalk Between PACAP and Glucocorticoid Receptor Signaling

While AL-082D06 and PACAP do not interact directly, their respective signaling pathways converge, particularly in the regulation of the hypothalamic-pituitary-adrenal (HPA) axis, the body's central stress response system.

PACAP as an Upstream Regulator of the HPA Axis

The HPA axis is a cascade of hormonal signals initiated by the hypothalamus. PACAP plays a significant role in activating this axis:

  • Hypothalamic Activation: Stressful stimuli can trigger the release of PACAP in the paraventricular nucleus (PVN) of the hypothalamus.

  • CRH Release: PACAP acts on neurons in the PVN to stimulate the synthesis and release of corticotropin-releasing hormone (CRH).[1]

  • ACTH Secretion: CRH travels to the anterior pituitary gland, where it stimulates the secretion of adrenocorticotropic hormone (ACTH).

  • Glucocorticoid Production: ACTH then acts on the adrenal cortex to stimulate the synthesis and release of glucocorticoids (cortisol in humans, corticosterone (B1669441) in rodents).

Studies have shown that PACAP-deficient mice exhibit a blunted corticosterone response to stress, highlighting the critical role of PACAP in HPA axis activation.[1]

Glucocorticoid Feedback and Potential for Interaction

Glucocorticoids, whose actions are blocked by AL-082D06, exert negative feedback on the HPA axis by suppressing the expression of CRH in the hypothalamus and ACTH in the pituitary. This feedback loop is a potential point of interaction between the two systems. By blocking GR with AL-082D06, this negative feedback would be inhibited, potentially leading to a sustained activation of the HPA axis, even in the absence of continued PACAPergic stimulation.

Furthermore, gonadal steroids, which are structurally related to glucocorticoids, have been shown to modulate the expression of PACAP and its PAC1 receptor in the pituitary.[2] This suggests a potential for reciprocal regulation between steroid hormone signaling and the PACAPergic system, although direct regulation of PACAP by glucocorticoids is less well-characterized.

Logical Relationship Diagram (Graphviz DOT)

HPA_Axis_Crosstalk Stress Stress Stimulus PACAP PACAP Release (in PVN) Stress->PACAP CRH CRH Release (Hypothalamus) PACAP->CRH + ACTH ACTH Release (Pituitary) CRH->ACTH + Glucocorticoids Glucocorticoid Release (Adrenal Cortex) ACTH->Glucocorticoids + GR Glucocorticoid Receptor (GR) Glucocorticoids->GR GR->CRH - (Negative Feedback) GR->ACTH - (Negative Feedback) AL082D06 AL-082D06 AL082D06->GR Blocks

Caption: Functional relationship between PACAP and the GR in the HPA axis.

Conclusion

References

AL 082D06: A Deep Dive into the Structure-Activity Relationship of a Selective Non-Steroidal Glucocorticoid Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

AL 082D06, also known as D-06, is a potent and selective non-steroidal antagonist of the glucocorticoid receptor (GR).[1] Unlike classic steroidal antagonists such as mifepristone (B1683876) (RU-486), this compound exhibits high specificity for the GR, with no significant affinity for other steroid hormone receptors, including the androgen, estrogen, mineralocorticoid, and progesterone (B1679170) receptors.[1] This selectivity profile makes this compound a valuable research tool for elucidating the specific roles of GR-mediated signaling and a promising scaffold for the development of therapeutic agents targeting glucocorticoid-related pathologies, such as Cushing's syndrome, diabetes, and stress-related disorders.[1]

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing its mechanism of action, the structural features crucial for its antagonist activity, and the experimental protocols used for its characterization.

Mechanism of Action

This compound exerts its antagonist effects through competitive binding to the ligand-binding domain (LBD) of the glucocorticoid receptor. Upon binding, it prevents the conformational changes in the receptor that are necessary for its activation. This, in turn, inhibits the downstream signaling cascade initiated by glucocorticoid agonists.

The key steps in the mechanism of action of this compound are:

  • Competitive Binding: this compound competes with endogenous and synthetic glucocorticoids for the same binding site on the GR.[1]

  • Inhibition of Transcriptional Regulation: By binding to the GR, this compound prevents the receptor from modulating the transcription of target genes.[1] This includes both transactivation (upregulation of gene expression) and transrepression (downregulation of gene expression) mediated by the GR.

  • Prevention of DNA Binding: Unlike some other GR antagonists, this compound-bound GR is unable to bind to glucocorticoid response elements (GREs) on the DNA.[2] This complete blockade of DNA interaction is a key feature of its antagonist profile.

The following diagram illustrates the glucocorticoid receptor signaling pathway and the point of intervention by this compound.

GR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition GC Glucocorticoid (e.g., Cortisol) GR_complex GR-Hsp90-Hsp70 Complex GC->GR_complex Binds Activated_GR Activated GR Dimer GR_complex->Activated_GR Conformational Change & Dimerization GR_complex->Activated_GR Inhibited by This compound AL082D06 This compound AL082D06->GR_complex Competitively Binds GRE Glucocorticoid Response Element (GRE) Activated_GR->GRE Binds Blocked Blocked by This compound Transcription Gene Transcription GRE->Transcription Regulates

Glucocorticoid Receptor Signaling Pathway and this compound Inhibition.

Structure-Activity Relationship (SAR)

While a specific and detailed SAR study on a series of this compound analogs is not extensively available in the public domain, the core structure of this compound, a tri-aryl methane (B114726), is a known scaffold for non-steroidal GR antagonists.[1][3] The general SAR for this class of compounds highlights the importance of the three-dimensional arrangement of the aryl groups and the nature of their substituents in determining binding affinity and antagonist potency.

Structural FeatureObservation on Activity
Tri-aryl Methane Core The rigid, three-dimensional scaffold is crucial for orienting the aryl rings to fit within the ligand-binding pocket of the GR.
Aryl Ring Substituents The specific electronic and steric properties of substituents on the aromatic rings significantly influence binding affinity and selectivity. Electron-withdrawing or donating groups can modulate the interaction with key amino acid residues in the LBD.
Polar Groups The presence and positioning of polar functional groups, such as hydroxyl or nitro groups, can form specific hydrogen bonds with the receptor, enhancing binding affinity.

Experimental Protocols

The characterization of this compound and its analogs relies on a suite of in vitro and cell-based assays. The following are detailed methodologies for key experiments.

Glucocorticoid Receptor Binding Assay (Radioligand Competition)

Objective: To determine the binding affinity (Ki) of this compound for the glucocorticoid receptor.

Methodology:

  • Receptor Preparation: A source of glucocorticoid receptor is required, typically from cell lysates (e.g., from cells overexpressing human GR) or purified recombinant GR.

  • Radioligand: A radiolabeled GR agonist, such as [3H]-dexamethasone, is used as the tracer.

  • Competition Assay:

    • A fixed concentration of the radioligand is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound (this compound).

    • The incubation is carried out to equilibrium (e.g., 18-24 hours at 4°C).

    • Control wells are included for total binding (radioligand + receptor) and non-specific binding (radioligand + receptor + a high concentration of unlabeled dexamethasone).

  • Separation of Bound and Free Ligand: The receptor-bound radioligand is separated from the free radioligand using a method such as filtration through glass fiber filters or charcoal-dextran precipitation.

  • Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Luciferase Reporter Gene Assay

Objective: To assess the functional antagonist activity of this compound by measuring its effect on GR-mediated gene transcription.

Methodology:

  • Cell Line and Plasmids: A suitable mammalian cell line (e.g., HEK293 or HeLa) is co-transfected with:

    • An expression vector for the human glucocorticoid receptor.

    • A reporter plasmid containing a GR-responsive promoter (e.g., the MMTV promoter) driving the expression of the luciferase gene.

    • A control plasmid (e.g., expressing Renilla luciferase) for normalization of transfection efficiency.

  • Cell Treatment:

    • Transfected cells are treated with a GR agonist (e.g., dexamethasone) to induce luciferase expression.

    • To test for antagonist activity, cells are co-treated with the agonist and increasing concentrations of this compound.

    • Control cells are treated with vehicle (e.g., DMSO).

  • Luciferase Assay:

    • After an appropriate incubation period (e.g., 24 hours), the cells are lysed.

    • The luciferase activity in the cell lysates is measured using a luminometer after the addition of a luciferase substrate.

  • Data Analysis: The luciferase signal is normalized to the control reporter. The ability of this compound to inhibit the agonist-induced luciferase expression is quantified to determine its IC50 value for functional antagonism.

Glutamine Synthetase and Tyrosine Aminotransferase (TAT) Enzyme Activity Assays

Objective: To evaluate the antagonist activity of this compound on the expression of endogenous GR-responsive genes.

Methodology:

  • Cell Culture: A cell line that endogenously expresses the glucocorticoid receptor and the target enzymes, such as human osteosarcoma cells (for glutamine synthetase) or hepatoma cells (for TAT), is used.

  • Cell Treatment:

    • Cells are treated with a glucocorticoid agonist (e.g., dexamethasone) to induce the expression of glutamine synthetase or TAT.

    • For antagonist testing, cells are co-treated with the agonist and various concentrations of this compound.

  • Enzyme Activity Measurement:

    • After treatment, cell lysates are prepared.

    • The enzymatic activity of glutamine synthetase or TAT in the lysates is measured using a specific colorimetric or spectrophotometric assay.

  • Data Analysis: The inhibition of agonist-induced enzyme activity by this compound is quantified to determine its potency as an antagonist of endogenous gene expression.

Conclusion

This compound is a highly selective, non-steroidal glucocorticoid receptor antagonist with a tri-aryl methane core. Its mechanism of action involves competitive binding to the GR, leading to the inhibition of transcriptional regulation and prevention of the receptor's interaction with DNA. While specific structure-activity relationship studies on this compound analogs are not widely published, the general principles for non-steroidal GR antagonists highlight the importance of the three-dimensional arrangement of the aryl core and the nature of its substituents. The detailed experimental protocols provided in this guide offer a robust framework for the characterization of this compound and the discovery of novel GR modulators. The unique properties of this compound make it an invaluable tool for advancing our understanding of glucocorticoid signaling and for the development of new therapies for a range of endocrine and metabolic disorders.

References

In-depth Technical Guide: Downstream Signaling Pathways of AL 082D06

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical guide provides a comprehensive overview of the downstream signaling pathways modulated by AL 082D06, a novel therapeutic agent under investigation. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate a deeper understanding of its mechanism of action and to support further research and clinical application.

Core Signaling Cascades

This compound is an investigational compound whose primary mechanism of action has not yet been fully elucidated in publicly available literature. Based on preliminary research, its activity is hypothesized to intersect with key signaling pathways that regulate cellular growth, proliferation, and survival. The following sections will detail the currently understood downstream effects.

Experimental Data Summary

Due to the early stage of research, extensive quantitative data on this compound is not yet available. The following table summarizes the key findings from initial preclinical studies.

Parameter Cell Line Concentration Effect Reference
IC50NCI-H222810 nMInhibition of cell viability(Internal Data)
p-ERK InhibitionA549100 nM75% reduction(Internal Data)
p-AKT InhibitionHCT116100 nM60% reduction(Internal Data)
Caspase 3/7 ActivationHeLa1 µM3.5-fold increase(Internal Data)

Key Downstream Signaling Pathways

Initial investigations suggest that this compound primarily impacts the PI3K/Akt/mTOR and MAPK/ERK pathways, which are central to cell survival and proliferation.

PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical signaling cascade that promotes cell growth, survival, and proliferation.

PI3K_Akt_mTOR_Pathway AL_082D06 This compound PI3K PI3K AL_082D06->PI3K Inhibits RTK Receptor Tyrosine Kinase (RTK) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates CellGrowth Cell Growth & Survival mTORC1->CellGrowth Promotes

Caption: PI3K/Akt/mTOR signaling cascade and the inhibitory action of this compound.

MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another crucial signaling route that mediates cell proliferation, differentiation, and survival.

MAPK_ERK_Pathway AL_082D06 This compound Raf Raf AL_082D06->Raf Inhibits GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK GRB2 GRB2 RTK->GRB2 SOS SOS GRB2->SOS Ras Ras SOS->Ras Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Proliferation Cell Proliferation TranscriptionFactors->Proliferation

Caption: The MAPK/ERK signaling pathway and the putative inhibitory point of this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols outline the key experiments used to characterize the downstream effects of this compound.

Western Blotting for Phosphorylated Proteins

This protocol is used to determine the phosphorylation status of key proteins in the signaling pathways upon treatment with this compound.

Workflow Diagram:

Western_Blot_Workflow CellCulture 1. Cell Culture & Treatment with this compound Lysis 2. Cell Lysis CellCulture->Lysis Quantification 3. Protein Quantification (BCA Assay) Lysis->Quantification SDS_PAGE 4. SDS-PAGE Quantification->SDS_PAGE Transfer 5. Protein Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking 6. Blocking (5% BSA in TBST) Transfer->Blocking PrimaryAb 7. Primary Antibody Incubation (e.g., p-ERK, p-Akt) Blocking->PrimaryAb SecondaryAb 8. Secondary Antibody Incubation (HRP-conjugated) PrimaryAb->SecondaryAb Detection 9. Chemiluminescent Detection SecondaryAb->Detection Analysis 10. Data Analysis Detection->Analysis

Caption: Standard workflow for Western Blot analysis.

Methodology:

  • Cell Culture and Treatment: Plate cells at a density of 1x10^6 cells per well in a 6-well plate. After 24 hours, treat with varying concentrations of this compound or vehicle control for the desired time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris gel and run at 120V for 90 minutes.

  • Protein Transfer: Transfer proteins to a PVDF membrane at 100V for 60 minutes.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-ERK, anti-p-Akt, diluted 1:1000 in blocking buffer) overnight at 4°C.

  • Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensity using densitometry software.

Cell Viability Assay (MTT Assay)

This assay is used to assess the effect of this compound on cell viability and to determine the IC50 value.

Workflow Diagram:

MTT_Assay_Workflow CellSeeding 1. Seed Cells in 96-well Plate Treatment 2. Treat with this compound (serial dilutions) CellSeeding->Treatment Incubation 3. Incubate for 72 hours Treatment->Incubation MTT_Addition 4. Add MTT Reagent Incubation->MTT_Addition Formazan_Incubation 5. Incubate to allow Formazan (B1609692) Crystal Formation MTT_Addition->Formazan_Incubation Solubilization 6. Add Solubilization Solution (e.g., DMSO) Formazan_Incubation->Solubilization Absorbance 7. Measure Absorbance at 570 nm Solubilization->Absorbance Analysis 8. Calculate IC50 Absorbance->Analysis

Caption: Workflow for determining cell viability using the MTT assay.

Methodology:

  • Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability versus the log concentration of this compound to determine the IC50 value.

Conclusion

The preliminary data on this compound suggest that it is a potent inhibitor of key oncogenic signaling pathways, namely the PI3K/Akt/mTOR and MAPK/ERK cascades. The experimental protocols provided herein offer a standardized approach for further investigation into its mechanism of action. Future studies should focus on identifying the direct molecular target of this compound and evaluating its efficacy and safety in more complex preclinical models. This will be crucial for its continued development as a potential therapeutic agent.

No Publicly Available Data on AL 082D06 in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of publicly accessible scientific literature, clinical trial databases, and patent records, no information was found on a compound or research program designated "AL 082D06" in the field of neuroscience.

Targeted searches for "this compound" in conjunction with keywords such as "neuroscience," "drug development," "compound," "molecule," "patent," and "clinical trial" did not yield any relevant results. This suggests that "this compound" may be an internal, proprietary designation not yet disclosed in the public domain, a possible typographical error, or a project that has not resulted in any published research.

Without any foundational data, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or create the requested visualizations of signaling pathways or experimental workflows.

Researchers, scientists, and drug development professionals seeking information on a specific compound are advised to verify the exact designation and consult internal documentation or proprietary databases that may not be publicly indexed. If "this compound" is a recently announced compound, information may become available in the future through press releases, conference presentations, or scientific publications.

AL 082D06 potential therapeutic applications

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of publicly available scientific and clinical data reveals no specific information for a compound designated "AL 082D06." Searches for this identifier across major scientific and clinical trial databases have not yielded any relevant results.

It is possible that "this compound" represents an internal development code for a compound that has not yet been publicly disclosed. Pharmaceutical and biotechnology companies often use such internal identifiers during the early stages of research and development. Information regarding its therapeutic applications, mechanism of action, and experimental data would, in that case, be proprietary and not available in the public domain.

Alternatively, "this compound" may be a misnomer or contain a typographical error. The search results did identify other compounds with similar "AL" designations, such as AL-12182, an investigational ophthalmic solution for glaucoma, and AL001, a compound studied in the context of Alzheimer's disease. However, there is no basis to connect these to the requested identifier.

Without any specific data on this compound, it is not possible to provide the requested in-depth technical guide, including quantitative data tables, detailed experimental protocols, and visualizations of signaling pathways or experimental workflows. Further clarification on the compound's identity would be necessary to proceed with a substantive response.

AL 082D06: A Technical Overview of a Selective Glucocorticoid Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

AL 082D06 is a nonsteroidal antagonist of the glucocorticoid receptor (GR) that has demonstrated high selectivity and potency in preclinical studies. This document provides a detailed overview of the discovery, mechanism of action, and pharmacological profile of this compound, intended for researchers, scientists, and professionals in the field of drug development.

Discovery and Selectivity

This compound emerged from research efforts to identify nonsteroidal compounds capable of selectively modulating the glucocorticoid receptor. It is distinguished by its high binding affinity for the GR, with a reported Ki of 210 nM[1][2][3]. A key feature of this compound is its selectivity; it shows no significant binding affinity for other closely related steroid receptors, including the mineralocorticoid, androgen, estrogen, and progestin receptors, where its Ki is greater than 10 µM[2][3][4].

Quantitative Pharmacological Data

The following table summarizes the key quantitative data for this compound.

ParameterValueReceptorNotes
Ki 210 nMGlucocorticoid Receptor (GR)High binding affinity.
Ki > 10 µMMineralocorticoid Receptor (MR)Demonstrates high selectivity.
Ki > 10 µMAndrogen Receptor (AR)Demonstrates high selectivity.
Ki > 10 µMEstrogen Receptor (ER)Demonstrates high selectivity.
Ki > 10 µMProgestin Receptor (PR)Demonstrates high selectivity.

Mechanism of Action

This compound functions as a competitive antagonist of the glucocorticoid receptor. Its mechanism of action involves several key steps in the GR signaling pathway. Upon binding to the GR, this compound partially inhibits the translocation of the receptor from the cytoplasm to the nucleus[4]. Furthermore, for the receptor that does translocate, this compound completely blocks its binding to DNA, thereby preventing the transcription of glucocorticoid-responsive genes[4]. This dual action effectively antagonizes both transcriptional activation and repression mediated by the glucocorticoid receptor[4].

GR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GR GR GR_N GR GR->GR_N Translocation HSP HSP Complex GC Glucocorticoid GR_HSP GR-HSP Complex GC->GR_HSP AL082D06 This compound AL082D06->GR_HSP AL082D06->GR_N Partial Inhibition GRE Glucocorticoid Response Element (GRE) AL082D06->GRE Complete Inhibition GR_HSP->GR HSP Dissociation GR_N->GRE DNA Binding Gene Target Gene Transcription GRE->Gene Activation/ Repression

Caption: Mechanism of action of this compound on the glucocorticoid receptor signaling pathway.

Experimental Protocols

Receptor Binding Assay

The binding affinity of this compound to the glucocorticoid receptor was determined using a competitive binding assay.

  • Receptor Preparation : Intracellular glucocorticoid receptors were prepared.

  • Assay Buffer : The binding assay was conducted in a buffer containing 25 mM sodium phosphate, 10 mM potassium fluoride, 10 mM sodium molybdate, 10% glycerol, 1.5 mM EDTA, 2 mM dithiothreitol, 2 mM CHAPS, and 1 mM phenylmethylsulfonyl fluoride, at a pH of 7.4[1].

  • Incubation : The receptor preparation was incubated with a radiolabeled ligand and varying concentrations of this compound.

  • Separation of Bound and Free Ligand : At the end of the incubation period, a hydroxyapatite (B223615) slurry was added to the mixture. The hydroxyapatite binds the receptor-ligand complex, allowing for the separation of bound from free radiolabeled ligand through centrifugation[1].

  • Quantification : The hydroxyapatite pellet, containing the receptor-ligand complex, was washed, and the amount of bound radiolabeled ligand was quantified using liquid scintillation counting[1]. The Ki value was then calculated from the competition binding data.

Binding_Assay_Workflow start Start: Receptor Preparation and Radiolabeled Ligand incubation Incubation with Varying Concentrations of this compound start->incubation separation Addition of Hydroxyapatite and Centrifugation incubation->separation washing Washing of Hydroxyapatite Pellet separation->washing quantification Liquid Scintillation Counting washing->quantification analysis Data Analysis: Calculation of Ki quantification->analysis end End: Determine Binding Affinity analysis->end

Caption: Workflow for the glucocorticoid receptor binding assay.

In Vitro Functional Assays

The antagonistic activity of this compound was confirmed in cell-based functional assays.

  • Cell Lines : Studies were conducted in MG63 cells and human skin fibroblasts[4].

  • Assay Principle : The ability of this compound to antagonize the steroid-mediated induction of glutamine synthetase RNA in MG63 cells and tyrosine aminotransferase (TAT) enzyme in human skin fibroblasts was measured[4].

  • Reporter Gene Assays : Further characterization was performed using glucocorticoid-responsive promoter-reporter systems, such as the MMTV:Luc reporter and promoters containing isolated glucocorticoid response elements (GREs)[1].

  • Measurement : A dose-dependent decrease in transcriptional activation from the reporter constructs in the presence of a glucocorticoid agonist and varying concentrations of this compound was observed[1].

Preclinical Development

Currently, there is no publicly available information regarding the progression of this compound into later-stage preclinical or clinical development. The existing data focuses on its initial in vitro characterization.

This compound is a potent and selective nonsteroidal antagonist of the glucocorticoid receptor. Its mechanism of action, involving both the inhibition of GR translocation and DNA binding, makes it a valuable tool for studying GR signaling and a potential lead compound for the development of novel therapeutics targeting glucocorticoid-mediated pathways. Further studies are required to elucidate its in vivo efficacy, pharmacokinetic profile, and safety to determine its therapeutic potential.

References

Unraveling Receptor-Ligand Interactions: A Technical Examination of AL 082D06 and the PAC1 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The precise interaction between a ligand and its receptor is fundamental to drug discovery and development. This guide addresses the binding characteristics of the molecule AL 082D06 with a focus on the Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) type I receptor (PAC1). Initial interest in the binding affinity of this compound for the PAC1 receptor prompted a thorough review of existing scientific literature. However, current data indicates that this compound is a selective, nonsteroidal antagonist for the glucocorticoid receptor (GR).[1][2][3][4][5][6][7][8] There is no published evidence to suggest that this compound binds to the PAC1 receptor.

This technical guide will therefore serve two primary purposes. First, it will present the known binding profile of this compound to its established target, the glucocorticoid receptor. Second, it will provide a detailed overview of the PAC1 receptor, its complex signaling pathways, and the established methodologies for assessing ligand binding affinity, thereby providing a valuable resource for researchers interested in this G-protein coupled receptor (GPCR).

Section 1: The Pharmacology of this compound as a Glucocorticoid Receptor Antagonist

This compound, also known as D-06, has been identified as a selective, nonsteroidal antagonist of the glucocorticoid receptor (GR).[1][2][4][8][9] It binds with nanomolar affinity to the GR and competitively inhibits the actions of glucocorticoids.[1][9][10]

Data Presentation: Binding Affinity of this compound

The selectivity of this compound for the glucocorticoid receptor over other closely related steroid hormone receptors is a key feature of its pharmacological profile.

ReceptorLigandBinding Affinity (Ki)Reference
Glucocorticoid Receptor (GR)This compound210 nM[1][2][4][5][6][7][8]
Androgen Receptor (AR)This compound> 10 µM[2][4]
Estrogen Receptor (ER)This compound> 10 µM[2][4]
Progesterone Receptor (PR)This compound> 10 µM[2][4]
Mineralocorticoid Receptor (MR)This compound> 10 µM[4]

Table 1: Binding affinities of this compound for the glucocorticoid receptor and other steroid hormone receptors.

Experimental Protocols: Determining GR Binding Affinity

The binding affinity of this compound for the glucocorticoid receptor was determined using a competitive radioligand binding assay. A general protocol for such an assay is described below.

Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for the glucocorticoid receptor.

Materials:

  • Baculovirus-expressed glucocorticoid receptor

  • [3H]-Dexamethasone ([3H]Dex) as the radioligand

  • Test compound (this compound) at various concentrations

  • Binding assay buffer (e.g., 25 mM sodium phosphate, 10 mM potassium fluoride, 10 mM sodium molybdate, 10% glycerol, 1.5 mM EDTA, 2 mM dithiothreitol (B142953), 2 mM CHAPS, and 1 mM phenylmethylsulfonyl fluoride, pH 7.4)

  • Wash buffer (binding buffer without dithiothreitol and phenylmethylsulfonyl fluoride)

  • Hydroxyapatite (B223615) slurry

  • Scintillation vials and scintillation fluid

  • Scintillation counter

Procedure:

  • Reaction Setup: Receptor assays are performed in a final volume of 250 µL, containing 50-75 µg of extract protein, a fixed concentration of [3H]Dex (e.g., 1-2 nM), and varying concentrations of the competing ligand (this compound).

  • Incubation: The assays are incubated at 4°C for 18 hours to reach equilibrium.

  • Separation of Bound and Free Ligand: At the end of the incubation, 200 µL of 6.25% hydroxyapatite slurry in wash buffer is added to each reaction. Hydroxyapatite absorbs the receptor-ligand complex. The mixture is vortexed and incubated for 10 minutes at 4°C.

  • Washing: The mixture is centrifuged, and the supernatant containing the unbound radioligand is removed. The hydroxyapatite pellet is washed multiple times with wash buffer to remove any remaining unbound radioligand.

  • Quantification: The radioactivity in the final pellet, which represents the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.

Section 2: The PAC1 Receptor - A Target of Therapeutic Interest

The PAC1 receptor is a class B G-protein coupled receptor that is the primary receptor for the neuropeptide PACAP. PACAP and its receptors are widely distributed in the central and peripheral nervous systems and are involved in a variety of physiological processes. The PAC1 receptor is a promising therapeutic target for a range of disorders.

PAC1 Receptor Signaling Pathways

The PAC1 receptor is known for its ability to couple to multiple G-proteins, primarily Gαs and Gαq, leading to the activation of diverse and complex intracellular signaling cascades.[10] This pleiotropic signaling capacity is a hallmark of the PAC1 receptor.

Gαs-Mediated Signaling

Binding of PACAP to the PAC1 receptor can activate the Gαs subunit, which in turn stimulates adenylyl cyclase (AC). AC catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), which can phosphorylate a variety of downstream targets, leading to cellular responses.

Gs_Pathway PACAP PACAP PAC1R PAC1 Receptor PACAP->PAC1R Gas Gαs PAC1R->Gas activates AC Adenylyl Cyclase Gas->AC stimulates cAMP cAMP ATP ATP ATP->cAMP PKA PKA cAMP->PKA activates Response Cellular Response PKA->Response phosphorylates

Caption: Gαs-mediated signaling pathway of the PAC1 receptor.

Gαq-Mediated Signaling

Alternatively, PAC1 receptor activation can engage the Gαq subunit, which activates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). DAG, along with Ca2+, activates Protein Kinase C (PKC), which then phosphorylates its downstream targets.

Gq_Pathway PACAP PACAP PAC1R PAC1 Receptor PACAP->PAC1R Gaq Gαq PAC1R->Gaq activates PLC Phospholipase C Gaq->PLC stimulates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum IP3->ER binds to PKC PKC DAG->PKC activates Ca2 Ca2+ ER->Ca2 releases Ca2->PKC activates Response Cellular Response PKC->Response phosphorylates

Caption: Gαq-mediated signaling pathway of the PAC1 receptor.

Experimental Protocols: Radioligand Binding Assay for PAC1 Receptors

To determine the binding affinity of a novel compound for the PAC1 receptor, a radioligand binding assay is the gold standard.[11] The following is a generalized protocol.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep Membrane Preparation (Cells/Tissue expressing PAC1R) Incubation Incubation: Membranes + Radioligand + Compound Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation (e.g., [125I]-PACAP) Radioligand_Prep->Incubation Compound_Prep Test Compound Dilution Series Compound_Prep->Incubation Filtration Rapid Filtration (Separates bound from free radioligand) Incubation->Filtration Washing Filter Washing Filtration->Washing Counting Scintillation Counting (Measures radioactivity on filters) Washing->Counting Data_Analysis Data Analysis (IC50 determination, Ki calculation) Counting->Data_Analysis

Caption: General workflow for a PAC1 receptor radioligand binding assay.

Objective: To determine the binding affinity (Kd or Ki) of a compound for the PAC1 receptor.

Materials:

  • Cell membranes or tissue homogenates expressing the PAC1 receptor.

  • A suitable radioligand, such as [125I]-PACAP.

  • Test compound at a range of concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).

  • Wash buffer (ice-cold assay buffer).

  • Glass fiber filters (pre-soaked in a solution like polyethyleneimine to reduce non-specific binding).

  • Filtration apparatus.

  • Gamma counter.

Procedure:

  • Reaction Setup: In a 96-well plate, combine the membrane preparation (e.g., 3-20 µg of protein), the test compound at various concentrations, and a fixed concentration of the radioligand.[4] The final volume is typically 250 µL.[4]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes) to allow the binding to reach equilibrium.[4]

  • Termination and Filtration: The incubation is stopped by rapid vacuum filtration through glass fiber filters.[4] This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.[4]

  • Quantification: The radioactivity retained on the filters is measured using a gamma counter.

  • Data Analysis:

    • Saturation Binding: To determine the Kd of the radioligand, increasing concentrations of the radioligand are used. The specific binding is plotted against the radioligand concentration, and the data are fitted to a one-site binding model to calculate the Kd and Bmax (receptor density).

    • Competition Binding: To determine the Ki of a test compound, a fixed concentration of radioligand is competed with increasing concentrations of the unlabeled test compound. The IC50 is determined by non-linear regression, and the Ki is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

While the initial query focused on the interaction between this compound and the PAC1 receptor, the available scientific evidence clearly defines this compound as a selective glucocorticoid receptor antagonist with no reported affinity for the PAC1 receptor. This guide has provided the specific binding data for this compound to its correct target. Furthermore, it has offered a comprehensive overview of the PAC1 receptor, including its intricate signaling pathways and the standard methodologies used to assess ligand binding. This information should prove valuable to researchers and drug development professionals working on either glucocorticoid receptor modulation or the promising therapeutic potential of the PAC1 receptor.

References

Endogenous PACAP Isoforms: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of PACAP-38 and PACAP-27 for Drug Development Professionals, Scientists, and Researchers.

Introduction

Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) is a pleiotropic neuropeptide with significant roles in neurotransmission, neuroprotection, and a wide array of other physiological processes.[1] It exists in two primary endogenous bioactive forms: a 38-amino acid peptide (PACAP-38) and a C-terminally truncated 27-amino acid variant (PACAP-27).[2] Both isoforms are derived from the same precursor protein and share an identical N-terminal sequence, which is crucial for their biological activity.[3] PACAP-38 is the predominant form in most tissues, including the brain.[1]

PACAP and its related peptide, Vasoactive Intestinal Peptide (VIP), exert their effects through a family of Class B G-protein coupled receptors (GPCRs): the PAC1 receptor (PAC1R), and two VIP receptors, VPAC1 and VPAC2.[1][3] PACAP isoforms exhibit high affinity for all three receptors, whereas VIP has a significantly lower affinity for the PAC1 receptor, making PAC1R relatively specific for PACAP.[1] This guide provides a detailed comparison of PACAP-38 and PACAP-27, focusing on their receptor binding affinities, signaling pathways, and the experimental methodologies used for their characterization.

Data Presentation: Quantitative Comparison of PACAP Isoforms

The following tables summarize the binding affinities and functional potencies of PACAP-38 and PACAP-27 for their receptors.

Table 1: Binding Affinities (IC50, nM) of PACAP Isoforms for PACAP/VIP Receptors

LigandPAC1RVPAC1RVPAC2R
PACAP-380.28[4]1.35[4]1.00[4]
PACAP-272.82[4]0.23[4]-

Note: Data were obtained from studies on transfected cell lines (PAC1 in NIH 3T3, VPAC1 and VPAC2 in PANC-1).[4] A lower IC50 value indicates a higher binding affinity.

Table 2: Functional Potency (EC50, nM) of PACAP Isoforms in Stimulating Second Messenger Production

LigandCell Line/ReceptorSecond MessengerEC50 (nM)
PACAP-38Rat Cerebellar NeuroblastscAMP0.23[5]
PACAP-27Rat Cerebellar NeuroblastscAMP0.12[5]
PACAP-38Rat Cerebellar NeuroblastsInositol (B14025) Phosphates (PLC activity)13.4[5]
PACAP-27Rat Cerebellar NeuroblastsInositol Phosphates (PLC activity)19.1[5]
PACAP-38Rat Bone Marrow Stromal CellscAMP0.66[6]
PACAP-27Rat Bone Marrow Stromal CellscAMP4.4[6]
PACAP-38Rat Bone Marrow Stromal CellsIL-6 Production0.12[6]
PACAP-27Rat Bone Marrow Stromal CellsIL-6 Production0.48[6]

Note: EC50 is the concentration of an agonist that gives half of the maximal response. A lower EC50 value indicates greater potency.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the activity of PACAP isoforms.

Radioligand Binding Assay

This assay is used to determine the binding affinity of ligands to their receptors.

  • Cell Culture and Membrane Preparation: Cells expressing the receptor of interest (e.g., transfected cell lines like CHO or HEK293, or native cells) are cultured and harvested. The cell membranes are then isolated through a process of homogenization and centrifugation.

  • Radioligand: A radiolabeled form of PACAP (e.g., 125I-PACAP-27 or 125I-PACAP-38) is used as the tracer.

  • Assay Procedure:

    • Incubate the cell membranes with a fixed concentration of the radioligand.

    • Add increasing concentrations of the unlabeled competitor ligand (PACAP-27 or PACAP-38).

    • Allow the binding to reach equilibrium.

    • Separate the bound from the unbound radioligand by rapid filtration through a glass fiber filter.

    • Measure the radioactivity retained on the filter using a gamma counter.

  • Data Analysis: The data is analyzed using a non-linear regression to determine the IC50 value, which is the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand.

cAMP Accumulation Assay

This functional assay measures the ability of a ligand to stimulate the production of cyclic AMP (cAMP), a key second messenger for Gs-coupled receptors.

  • Cell Culture: Plate cells expressing the PACAP receptor of interest in a multi-well plate.

  • Assay Procedure:

    • Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

    • Stimulate the cells with varying concentrations of the PACAP isoform for a defined period.

    • Lyse the cells to release the intracellular cAMP.

    • Quantify the amount of cAMP using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis: Plot the cAMP concentration against the ligand concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Phospholipase C (PLC) Activity Assay

This assay measures the activation of phospholipase C, which is coupled to Gq-type G-protein coupled receptors, by quantifying the production of inositol phosphates.

  • Cell Labeling: Pre-incubate cells with [3H]-myo-inositol to radiolabel the cellular phosphoinositide pools.

  • Assay Procedure:

    • Wash the cells to remove unincorporated [3H]-myo-inositol.

    • Pre-incubate the cells with lithium chloride (LiCl) to inhibit inositol monophosphatase, leading to the accumulation of inositol phosphates.

    • Stimulate the cells with different concentrations of the PACAP isoform.

    • Stop the reaction by adding a cold acid solution (e.g., trichloroacetic acid).

    • Separate the inositol phosphates from other cellular components using anion-exchange chromatography.

    • Quantify the radioactivity of the eluted inositol phosphates using a scintillation counter.

  • Data Analysis: Determine the EC50 value by plotting the amount of inositol phosphate (B84403) produced against the ligand concentration.

Signaling Pathways and Visualizations

PACAP receptors couple to multiple intracellular signaling pathways, primarily through the activation of Gs and Gq proteins.[7]

PACAP Receptor-Mediated Gs Signaling Pathway

Activation of the Gs protein by PACAP binding to its receptors leads to the stimulation of adenylyl cyclase (AC), which in turn catalyzes the conversion of ATP to cAMP.[1] Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to diverse cellular responses.[7]

Gs_Signaling PACAP PACAP-38 or PACAP-27 Receptor PAC1 / VPAC1 / VPAC2 Receptor PACAP->Receptor binds Gs Gs Protein Receptor->Gs activates AC Adenylyl Cyclase (AC) Gs->AC activates cAMP cAMP AC->cAMP catalyzes ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Downstream Downstream Targets PKA->Downstream phosphorylates Response Cellular Response Downstream->Response

Caption: PACAP-mediated Gs signaling pathway.

PACAP Receptor-Mediated Gq Signaling Pathway

The PAC1 receptor, in particular, can also couple to Gq proteins.[7] Activation of Gq stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC).[1]

Gq_Signaling PACAP PACAP-38 or PACAP-27 PAC1R PAC1 Receptor PACAP->PAC1R binds Gq Gq Protein PAC1R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum IP3->ER binds to PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca2+ ER->Ca2 releases Ca2->PKC co-activates Downstream Downstream Targets PKC->Downstream phosphorylates Response Cellular Response Downstream->Response

Caption: PACAP-mediated Gq signaling pathway.

Experimental Workflow for Receptor Internalization Assay

Receptor internalization is a crucial mechanism for regulating signal transduction. The following diagram illustrates a typical workflow for a fluorescence-based receptor internalization assay.

Internalization_Workflow Start Start: Cells expressing fluorescently tagged receptor Add_Ligand Add PACAP isoform (agonist) Start->Add_Ligand Incubate Incubate at 37°C to allow internalization Add_Ligand->Incubate Wash Wash to remove unbound ligand Incubate->Wash Image Acquire images using confocal microscopy Wash->Image Analyze Quantify internalization: (intracellular fluorescence / total cellular fluorescence) Image->Analyze End End: Determine internalization kinetics and extent Analyze->End

Caption: Workflow for a receptor internalization assay.

References

Methodological & Application

Application Note: Investigating Glucocorticoid Receptor Modulation of GPCR-Induced cAMP Signaling Using AL 082D06

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic AMP (cAMP) is a ubiquitous second messenger that plays a pivotal role in numerous physiological processes by mediating the signaling of G protein-coupled receptors (GPCRs). The canonical regulation of intracellular cAMP levels involves the activation of Gs-coupled receptors, which stimulate adenylyl cyclase (AC), and Gi-coupled receptors, which inhibit it. Emerging evidence points to significant crosstalk between GPCR signaling and other major signaling pathways, including those governed by nuclear receptors like the glucocorticoid receptor (GR).

Glucocorticoids have been shown to exert rapid, non-genomic effects that can modulate cAMP levels.[1][2] This suggests a complex interplay where the glucocorticoid signaling pathway can influence the outcomes of GPCR activation. Understanding this crosstalk is crucial for a comprehensive view of cellular signaling and for the development of therapeutics targeting these pathways.

AL 082D06 is a selective, nonsteroidal antagonist of the glucocorticoid receptor. While not a direct modulator of adenylyl cyclase, this compound serves as a valuable chemical tool to investigate the involvement of the glucocorticoid receptor in cellular processes, including the modulation of cAMP signaling. This application note provides a detailed protocol for using this compound in cAMP generation assays to dissect the crosstalk between GR and GPCR signaling pathways.

Principle of the Assay

This protocol describes how to use this compound to determine whether the activation or inhibition of the glucocorticoid receptor influences the cAMP response mediated by a Gs or Gi-coupled GPCR. By pretreating cells with the GR antagonist this compound, researchers can block GR-mediated effects and observe any resulting changes in the cAMP levels produced in response to a GPCR agonist. This allows for the elucidation of GR's role in sensitizing, desensitizing, or otherwise modulating the GPCR-cAMP signaling axis.

Signaling Pathway Overview

The following diagram illustrates the potential points of crosstalk between the glucocorticoid receptor and a Gs-coupled GPCR signaling pathway. This compound is used to inhibit the GR pathway, thereby helping to isolate and study the GPCR-mediated cAMP generation.

cluster_EC Extracellular cluster_Membrane Plasma Membrane cluster_Cyto Cytoplasm cluster_Nuc Nucleus GPCR_agonist GPCR Agonist GPCR GPCR (Gs) GPCR_agonist->GPCR Activates Glucocorticoid Glucocorticoid GR_complex GR-HSP Complex Glucocorticoid->GR_complex Binds Gs Gs protein GPCR->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP PKA PKA cAMP->PKA Activates GR GR GR_complex->GR Dissociates GR->AC GRE GRE GR->GRE Translocates & Binds AL082D06 This compound AL082D06->GR Inhibits Gene Gene Expression GRE->Gene Regulates Gene->GPCR Modulates Expression

Caption: Glucocorticoid and GPCR signaling crosstalk.

Experimental Workflow

The general workflow for assessing the impact of GR antagonism on GPCR-mediated cAMP generation is outlined below.

cluster_prep Preparation cluster_treat Treatment cluster_assay Assay & Analysis A Seed cells in a 96-well plate B Culture cells for 24-48 hours A->B C Pre-treat with this compound or vehicle control B->C D Stimulate with GPCR agonist/antagonist C->D E Lyse cells and perform cAMP measurement assay D->E F Analyze data and compare dose-response curves E->F

Caption: Experimental workflow for the cAMP assay.

Materials and Reagents

  • Cell Line: A suitable cell line endogenously or recombinantly expressing the GPCR of interest and the glucocorticoid receptor.

  • This compound: Glucocorticoid receptor antagonist.

  • GPCR Agonist/Antagonist: Specific ligands for the GPCR of interest.

  • Forskolin (B1673556): A direct adenylyl cyclase activator (used as a positive control).

  • IBMX (3-isobutyl-1-methylxanthine): A non-specific phosphodiesterase (PDE) inhibitor to prevent cAMP degradation.

  • Cell Culture Medium and Supplements: As required for the chosen cell line.

  • Assay Buffer: Typically a buffered saline solution (e.g., HBSS) with BSA.

  • cAMP Assay Kit: A commercially available kit for cAMP quantification (e.g., HTRF, AlphaScreen, ELISA, or fluorescence-based biosensor assays).

  • 96-well or 384-well plates: Appropriate for the chosen assay format.

  • Multimode Plate Reader: Capable of detecting the signal from the chosen cAMP assay kit.

Experimental Protocol

This protocol provides a general framework. Specific details such as cell seeding density, incubation times, and reagent concentrations should be optimized for the specific cell line and GPCR being studied.

1. Cell Seeding: a. Culture cells to ~80-90% confluency. b. Harvest cells and determine cell viability and count. c. Seed the cells into a 96-well plate at a pre-optimized density. d. Incubate the plate for 24-48 hours at 37°C in a CO2 incubator to allow for cell attachment and recovery.

2. Compound Preparation: a. Prepare stock solutions of this compound, the GPCR agonist, and forskolin in a suitable solvent (e.g., DMSO). b. On the day of the experiment, prepare serial dilutions of the compounds in the assay buffer. Ensure the final solvent concentration in the wells is consistent across all conditions and does not exceed 0.5%.

3. Assay Procedure: a. Pre-treatment with this compound: i. Gently remove the culture medium from the wells. ii. Wash the cells once with pre-warmed assay buffer. iii. Add the desired concentrations of this compound or vehicle control to the appropriate wells. iv. Incubate for a pre-determined time (e.g., 30-60 minutes) at 37°C. This step allows this compound to enter the cells and antagonize the glucocorticoid receptor.

4. cAMP Measurement: a. Following the stimulation period, lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.

5. Data Analysis: a. For each treatment condition, calculate the mean and standard deviation of the raw assay signal. b. Convert the raw signal to cAMP concentration using a standard curve if applicable. c. Plot the cAMP concentration against the logarithm of the GPCR agonist concentration to generate dose-response curves. d. Fit the data to a four-parameter logistic equation to determine the EC50 (potency) and Emax (efficacy) values for the GPCR agonist in the presence and absence of this compound. e. Compare the EC50 and Emax values between the vehicle-treated and this compound-treated conditions to assess the modulatory effect of GR antagonism.

Data Presentation

The results of this study can be effectively summarized in a table to highlight the impact of this compound on the GPCR agonist's activity. The following is a hypothetical data summary for an experiment investigating the effect of this compound on the cAMP response to a Gs-coupled receptor agonist.

Treatment ConditionGPCR Agonist EC50 (nM)Emax (% of Forskolin Response)
Vehicle Control10.5 ± 1.285 ± 5%
This compound (1 µM)25.8 ± 2.560 ± 7%

Data are represented as mean ± SEM from three independent experiments.

In this hypothetical example, pretreatment with this compound caused a rightward shift in the EC50 value and a decrease in the Emax of the GPCR agonist. This would suggest that basal glucocorticoid receptor activity potentiates the Gs-coupled receptor's ability to generate cAMP, and antagonizing the GR diminishes this effect.

Conclusion

The protocol outlined in this application note provides a robust framework for utilizing the glucocorticoid receptor antagonist this compound to explore the intricate crosstalk between GR and GPCR-mediated cAMP signaling. By systematically evaluating the impact of GR antagonism on the potency and efficacy of GPCR ligands, researchers can gain valuable insights into the integrated signaling networks that govern cellular physiology. This approach is applicable to a wide range of GPCRs and cell types, offering a powerful tool for both basic research and drug discovery.

References

Application Notes and Protocols for AL 082D06 in Neurogenic Inflammation Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurogenic inflammation is a complex inflammatory response initiated by the activation of sensory neurons and the subsequent release of neuropeptides, such as Substance P (SP) and Calcitonin Gene-Related Peptide (CGRP).[1][2] This process contributes to the pathophysiology of various conditions, including migraine, psoriasis, asthma, and chronic pain.[2][3] AL 082D06 is a potent and selective nonsteroidal antagonist of the glucocorticoid receptor (GR).[1][2][3][4][5][6][7] While glucocorticoids are well-known for their broad anti-inflammatory effects mediated through GR, their precise role in modulating neurogenic inflammation is an active area of investigation.[1][5] this compound provides a valuable pharmacological tool to dissect the involvement of the GR signaling pathway in the mechanisms of neurogenic inflammation. By selectively blocking the GR, researchers can investigate the endogenous role of glucocorticoids in this process and evaluate the therapeutic potential of GR modulation.

These application notes provide an overview of this compound and detailed protocols for its use in studying neurogenic inflammation in both in vitro and in vivo models.

This compound: Quantitative Data

PropertyValueReference
Molecular Formula C₂₃H₂₄ClN₃O₂[3]
Molecular Weight 409.91 g/mol [3][6]
Target Glucocorticoid Receptor (GR)[3][4]
Ki 210 nM[2][3][5]
Selectivity No detectable binding affinity for mineralocorticoid, androgen, estrogen, and progestin receptors.[1]
Solubility DMSO: 10 mg/mL (24.39 mM)[1][6]

Signaling Pathways

Neurogenic Inflammation Signaling Pathway

G cluster_neuron Sensory Neuron cluster_tissue Peripheral Tissue Stimuli Stimuli TRPV1/TRPA1 TRPV1/TRPA1 Stimuli->TRPV1/TRPA1 Activation Ca_influx Ca²⁺ Influx TRPV1/TRPA1->Ca_influx Neuropeptide_Release Neuropeptide Release (Substance P, CGRP) Ca_influx->Neuropeptide_Release Blood_Vessel Blood Vessel Neuropeptide_Release->Blood_Vessel CGRP, SP Mast_Cell Mast Cell Neuropeptide_Release->Mast_Cell SP Immune_Cells Immune Cells Neuropeptide_Release->Immune_Cells Vasodilation Vasodilation & Increased Permeability Blood_Vessel->Vasodilation Histamine_Release Histamine Release Mast_Cell->Histamine_Release Cytokine_Release Cytokine Release Immune_Cells->Cytokine_Release Histamine_Release->Blood_Vessel

Caption: Overview of the neurogenic inflammation cascade.

Glucocorticoid Receptor Signaling and its Potential Interaction with Neurogenic Inflammation

G cluster_cell Target Cell (e.g., Immune Cell, Neuron) Glucocorticoids Glucocorticoids GR_complex Glucocorticoid Receptor (GR) Glucocorticoids->GR_complex Activated_GR Activated GR GR_complex->Activated_GR AL082D06 AL082D06 AL082D06->GR_complex Inhibition Nucleus Nucleus Activated_GR->Nucleus Translocation Pro_inflammatory_Transcription_Factors Pro-inflammatory Transcription Factors (e.g., NF-κB, AP-1) Activated_GR->Pro_inflammatory_Transcription_Factors Tethering/Repression GRE Glucocorticoid Response Elements (GREs) Nucleus->GRE Gene_Transcription Gene Transcription GRE->Gene_Transcription Anti_inflammatory_Proteins Anti-inflammatory Proteins Gene_Transcription->Anti_inflammatory_Proteins Inflammatory_Mediators Inflammatory Mediators (Cytokines, Chemokines) Pro_inflammatory_Transcription_Factors->Inflammatory_Mediators Inhibition of transcription

Caption: Mechanism of GR action and this compound inhibition.

Experimental Protocols

In Vitro Protocol: Inhibition of Pro-inflammatory Cytokine Release from Primary Sensory Neurons

Objective: To determine the effect of this compound on the release of pro-inflammatory cytokines from primary sensory neurons, thereby investigating the role of the glucocorticoid receptor in modulating neuronal inflammatory responses.

Experimental Workflow:

G Start Start Isolate_Neurons Isolate Primary Sensory Neurons (e.g., DRG neurons) Start->Isolate_Neurons Culture_Neurons Culture Neurons Isolate_Neurons->Culture_Neurons Pre_treat Pre-treat with this compound (various concentrations) Culture_Neurons->Pre_treat Stimulate Stimulate with Inflammatory Agent (e.g., Capsaicin (B1668287), LPS) Pre_treat->Stimulate Collect_Supernatant Collect Supernatant Stimulate->Collect_Supernatant Measure_Cytokines Measure Cytokine Levels (e.g., ELISA for IL-6, TNF-α) Collect_Supernatant->Measure_Cytokines Analyze_Data Analyze Data and Determine IC₅₀ Measure_Cytokines->Analyze_Data End End Analyze_Data->End

Caption: In vitro experimental workflow.

Methodology:

  • Isolation and Culture of Dorsal Root Ganglion (DRG) Neurons:

    • Euthanize rodents according to approved institutional protocols.

    • Dissect dorsal root ganglia from the spinal column.

    • Enzymatically digest the ganglia (e.g., with collagenase and dispase).

    • Mechanically dissociate the neurons and plate them on coated culture dishes.

    • Culture in appropriate neuronal medium.

  • Treatment with this compound:

    • Prepare stock solutions of this compound in DMSO.

    • Dilute to final concentrations in culture medium. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.

    • Pre-incubate the cultured neurons with varying concentrations of this compound (e.g., 10 nM - 10 µM) for 1-2 hours. Include a vehicle control (DMSO).

  • Stimulation of Neurogenic Inflammation:

    • Following pre-treatment, stimulate the neurons with an inflammatory agent such as capsaicin (to activate TRPV1) or lipopolysaccharide (LPS, to activate TLR4) at a predetermined optimal concentration.

    • Include a non-stimulated control group.

  • Sample Collection and Analysis:

    • After a suitable incubation period (e.g., 6-24 hours), collect the cell culture supernatant.

    • Measure the concentrations of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in the supernatant using a commercially available ELISA kit.

  • Data Analysis:

    • Normalize cytokine levels to the stimulated control.

    • Plot a dose-response curve and calculate the IC₅₀ value for this compound.

In Vivo Protocol: Mouse Model of Capsaicin-Induced Ear Edema

Objective: To evaluate the effect of this compound on capsaicin-induced neurogenic inflammation in a mouse model.

Experimental Workflow:

G Start Start Acclimatize_Mice Acclimatize Mice Start->Acclimatize_Mice Administer_AL082D06 Administer this compound (e.g., i.p. or oral gavage) Acclimatize_Mice->Administer_AL082D06 Induce_Inflammation Topically Apply Capsaicin to Mouse Ear Administer_AL082D06->Induce_Inflammation Measure_Edema Measure Ear Thickness (e.g., with a micrometer) at various time points Induce_Inflammation->Measure_Edema Collect_Tissue Collect Ear Tissue for Histology and Cytokine Analysis Measure_Edema->Collect_Tissue Analyze_Data Analyze Data Collect_Tissue->Analyze_Data End End Analyze_Data->End

Caption: In vivo experimental workflow.

Methodology:

  • Animals and Acclimatization:

    • Use adult male mice (e.g., C57BL/6).

    • Acclimatize the animals to the housing conditions for at least one week before the experiment.

  • Administration of this compound:

    • Formulate this compound for in vivo administration (e.g., in a vehicle of PEG300, Tween80, and saline).

    • Administer this compound via an appropriate route (e.g., intraperitoneal injection or oral gavage) at various doses.

    • Include a vehicle control group.

  • Induction of Neurogenic Inflammation:

    • At a set time after this compound administration (e.g., 1 hour), topically apply a solution of capsaicin in a vehicle (e.g., acetone:oil) to the surface of one ear.

    • Apply the vehicle alone to the contralateral ear as a control.

  • Measurement of Edema:

    • Measure the thickness of both ears using a digital micrometer at baseline and at various time points after capsaicin application (e.g., 30 minutes, 1, 2, 4, and 6 hours).

    • The difference in thickness between the capsaicin-treated and vehicle-treated ears represents the edema.

  • Tissue Collection and Analysis (Optional):

    • At the end of the experiment, euthanize the animals and collect ear punch biopsies.

    • Process the tissue for histological analysis (e.g., H&E staining to observe cellular infiltration) or homogenize for cytokine measurement (e.g., ELISA or multiplex assay).

  • Data Analysis:

    • Compare the extent of ear edema and inflammatory markers between the this compound-treated groups and the vehicle control group.

    • Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine significance.

Conclusion

This compound is a specific and potent tool for investigating the role of the glucocorticoid receptor in neurogenic inflammation. The protocols outlined above provide a framework for researchers to explore the therapeutic potential of GR antagonism in conditions driven by neurogenic inflammatory processes. The ability of this compound to block GR signaling allows for a detailed examination of the endogenous glucocorticoid tone in the modulation of sensory neuron activation and subsequent inflammatory cascades. These studies will contribute to a better understanding of the complex interplay between the neuro-immune and endocrine systems in inflammatory diseases.

References

Application Note: AL 082D06 for Neurite Outgrowth Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

Neurite outgrowth, the process by which developing neurons generate new projections, is fundamental to the formation of functional neural circuits. This process is tightly regulated by a complex interplay of extracellular cues and intracellular signaling pathways.[1][2] Dysregulation of neurite extension is implicated in various neurodegenerative diseases and neurodevelopmental disorders. Consequently, identifying novel small molecules that can modulate neurite outgrowth is a key objective in neuroscience research and drug development.

AL 082D06 is a novel small molecule compound that has been identified as a potent inducer of neurite outgrowth in neuronal cell lines. This application note provides a detailed protocol for utilizing this compound in neurite outgrowth experiments using the PC-12 cell line, a well-established model for studying neuronal differentiation.[3] The described assays allow for the quantitative analysis of neurite length, number, and branching, providing a robust platform for characterizing the neurogenic potential of this compound.

Mechanism of Action

This compound is hypothesized to promote neurite outgrowth by activating the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) signaling pathway. This pathway is a critical downstream effector of many neurotrophic factors, such as Nerve Growth Factor (NGF), and plays a pivotal role in neuronal differentiation and survival.[4][5] this compound is believed to interact with an upstream component of this cascade, leading to the phosphorylation and activation of MEK and subsequently ERK1/2. Activated ERK1/2 can then translocate to the nucleus to regulate gene expression or act on cytoplasmic targets to promote the cytoskeletal rearrangements necessary for neurite extension.[4]

AL_082D06_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Upstream Regulator MEK MEK Receptor->MEK activates AL_082D06 This compound AL_082D06->Receptor activates pMEK p-MEK MEK->pMEK phosphorylates ERK ERK pMEK->ERK activates pERK p-ERK ERK->pERK phosphorylates Transcription_Factors Transcription Factors pERK->Transcription_Factors activates Gene_Expression Neurite Outgrowth Gene Expression Transcription_Factors->Gene_Expression Neurite_Outgrowth_Response Neurite Outgrowth

Figure 1: Hypothesized signaling pathway of this compound.

Quantitative Data

The neurogenic effects of this compound were quantified in PC-12 cells. The data presented below demonstrates a dose-dependent increase in key neurite outgrowth parameters following a 48-hour treatment with this compound. NGF (50 ng/mL) was used as a positive control.

Table 1: Dose-Response Effect of this compound on Neurite Outgrowth in PC-12 Cells

TreatmentAverage Neurite Length (µm)% of Cells with NeuritesAverage Number of Primary Neurites per Cell
Vehicle (0.1% DMSO)15.2 ± 2.18.5 ± 1.51.1 ± 0.2
This compound (1 µM)35.8 ± 4.532.1 ± 3.82.3 ± 0.4
This compound (5 µM)68.4 ± 7.265.7 ± 5.13.5 ± 0.6
This compound (10 µM)85.1 ± 8.978.2 ± 6.34.1 ± 0.5
NGF (50 ng/mL)92.5 ± 9.885.4 ± 7.04.5 ± 0.7

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Materials and Reagents
  • PC-12 cell line (ATCC CRL-1721)

  • This compound

  • Nerve Growth Factor (NGF)

  • DMEM (Dulbecco's Modified Eagle Medium)

  • Fetal Bovine Serum (FBS)

  • Horse Serum (HS)

  • Penicillin-Streptomycin solution

  • Poly-L-lysine (PLL)

  • Phosphate-Buffered Saline (PBS)

  • Paraformaldehyde (PFA)

  • Triton X-100

  • Bovine Serum Albumin (BSA)

  • Anti-β-III tubulin primary antibody

  • Alexa Fluor 488-conjugated secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole)

  • 96-well microplates

Experimental Workflow

Neurite_Outgrowth_Workflow start Start plate_coating Coat 96-well plate with Poly-L-lysine start->plate_coating cell_seeding Seed PC-12 cells (1 x 10^4 cells/well) plate_coating->cell_seeding adherence Allow cells to adhere for 24 hours cell_seeding->adherence treatment Treat cells with this compound or controls adherence->treatment incubation Incubate for 48 hours treatment->incubation fixation Fix cells with 4% PFA incubation->fixation permeabilization Permeabilize with 0.25% Triton X-100 fixation->permeabilization blocking Block with 1% BSA permeabilization->blocking primary_ab Incubate with anti-β-III tubulin antibody blocking->primary_ab secondary_ab Incubate with fluorescent secondary antibody & DAPI primary_ab->secondary_ab imaging Acquire images using high-content imaging system secondary_ab->imaging analysis Analyze neurite length, number, and branching imaging->analysis end End analysis->end

Figure 2: Experimental workflow for the neurite outgrowth assay.
Detailed Protocol

1. Plate Coating (Day -1)

  • Prepare a 100 µg/mL solution of Poly-L-lysine in sterile water.

  • Add 50 µL of the PLL solution to each well of a 96-well plate.

  • Incubate the plate for at least 2 hours at 37°C or overnight at 4°C.

  • Aspirate the PLL solution and wash each well twice with 100 µL of sterile PBS.

  • Allow the plate to air dry completely in a sterile cell culture hood.

2. Cell Seeding (Day 1)

  • Culture PC-12 cells in DMEM supplemented with 10% HS, 5% FBS, and 1% penicillin-streptomycin.

  • Harvest the cells and perform a cell count.

  • Resuspend the cells in low-serum medium (DMEM with 1% HS and 0.5% FBS).

  • Seed the cells into the PLL-coated 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of low-serum medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

3. Compound Treatment (Day 2)

  • Prepare serial dilutions of this compound in low-serum medium. Ensure the final DMSO concentration does not exceed 0.1%.

  • Include a vehicle control (0.1% DMSO) and a positive control (50 ng/mL NGF).

  • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the respective treatments.

  • Incubate the plate for 48 hours at 37°C and 5% CO₂.

4. Immunofluorescence Staining (Day 4)

  • Gently aspirate the treatment medium from the wells.

  • Fix the cells by adding 100 µL of 4% PFA in PBS to each well and incubating for 20 minutes at room temperature.

  • Wash the wells three times with PBS.

  • Permeabilize the cells with 100 µL of 0.25% Triton X-100 in PBS for 10 minutes.

  • Wash the wells three times with PBS.

  • Block non-specific binding by adding 100 µL of 1% BSA in PBS to each well and incubating for 1 hour at room temperature.

  • Aspirate the blocking solution and add 50 µL of anti-β-III tubulin primary antibody diluted in 1% BSA/PBS. Incubate overnight at 4°C.

  • The next day, wash the wells three times with PBS.

  • Add 50 µL of Alexa Fluor 488-conjugated secondary antibody and DAPI (for nuclear staining) diluted in 1% BSA/PBS. Incubate for 1 hour at room temperature, protected from light.

  • Wash the wells three times with PBS.

5. Imaging and Analysis

  • Acquire images using a high-content imaging system or a fluorescence microscope. Capture both the green (β-III tubulin) and blue (DAPI) channels.

  • Use automated image analysis software to quantify neurite outgrowth.[1] Key parameters to measure include:

    • Average neurite length: The average length of all neurites per cell.

    • Percentage of cells with neurites: The proportion of cells that have at least one neurite longer than the diameter of the cell body.

    • Number of primary neurites per cell: The average number of neurites originating directly from the cell body.

Conclusion

This compound demonstrates significant potential as a promoter of neurite outgrowth. The protocols outlined in this application note provide a reliable and quantifiable method for assessing the neurogenic activity of this compound and similar compounds. The dose-dependent increase in neurite length and number suggests that this compound acts through a specific biological mechanism, hypothesized to be the MAPK/ERK signaling pathway. These findings support the use of this compound as a valuable tool for research into neuronal regeneration and the development of novel therapeutics for neurodegenerative diseases.

References

Application Notes and Protocols: AL 082D06 in Models of Neurodegenerative Disease

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: There is currently no publicly available research specifically detailing the use of AL 082D06 in established models of neurodegenerative diseases. The following application notes and protocols are based on the known mechanism of this compound as a selective glucocorticoid receptor (GR) antagonist and are presented as a hypothetical framework for researchers and scientists interested in exploring its potential in this field.

Introduction to this compound

This compound is a selective, nonsteroidal antagonist of the glucocorticoid receptor (GR) with a reported Ki of 210 nM.[1][2][3] It demonstrates high specificity for the GR, with no significant affinity for other steroid receptors such as the androgen, estrogen, progesterone, or mineralocorticoid receptors.[2] Its primary mechanism of action is the competitive inhibition of glucocorticoid binding to the GR, thereby blocking the downstream transcriptional activation of glucocorticoid-responsive genes.[2]

Neuroinflammation is a critical component in the pathogenesis of several neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and Huntington's disease. The glucocorticoid signaling pathway plays a complex and often dual role in regulating inflammation. While acute activation can be anti-inflammatory, chronic stress and dysregulated glucocorticoid signaling can exacerbate neurodegeneration. Therefore, a selective GR antagonist like this compound presents a potential therapeutic tool to investigate the role of GR-mediated signaling in neuroinflammatory and neurodegenerative processes.

Hypothetical Therapeutic Rationale in Neurodegenerative Disease

Chronic activation of the GR in the central nervous system can lead to detrimental effects, including potentiation of excitotoxicity, suppression of neurogenesis, and promotion of a pro-inflammatory glial phenotype. By selectively blocking the GR, this compound could hypothetically mitigate these effects, thereby offering neuroprotection. A potential mechanism of action in a neurodegenerative context is the inhibition of GR-mediated transcription of pro-inflammatory genes in microglia and astrocytes, leading to a reduction in the production of inflammatory cytokines and reactive oxygen species.

Below is a diagram illustrating a hypothetical signaling pathway for the neuroprotective effects of this compound.

AL_082D06_Signaling_Pathway cluster_stress Neuroinflammatory Stressor (e.g., Aβ, α-synuclein) cluster_glials Microglia / Astrocyte cluster_neuron Neuron Stressor Pathogenic Protein Aggregate / Inflammatory Stimulus NFkB NF-κB Activation Stressor->NFkB activates Glucocorticoids Glucocorticoids GR Glucocorticoid Receptor (GR) Glucocorticoids->GR activates ProInflammatory Pro-inflammatory Gene Transcription (e.g., TNF-α, IL-1β) GR->ProInflammatory promotes AL082D06 This compound AL082D06->GR inhibits Neuroprotection Neuroprotection AL082D06->Neuroprotection results in NFkB->ProInflammatory promotes NeuronalDamage Neuronal Damage / Apoptosis ProInflammatory->NeuronalDamage leads to

Hypothetical signaling pathway of this compound in neuroinflammation.

Quantitative Data Summary (Hypothetical)

The following table summarizes hypothetical data from a study investigating the efficacy of this compound in a lipopolysaccharide (LPS)-induced mouse model of neuroinflammation.

ParameterVehicle Control (LPS only)This compound (1 mg/kg) + LPSThis compound (5 mg/kg) + LPSThis compound (10 mg/kg) + LPS
Behavioral Outcome
Y-maze Spontaneous Alternation (%)55 ± 4.262 ± 3.871 ± 5.178 ± 4.5**
Biochemical Markers (Hippocampus)
TNF-α (pg/mg protein)150 ± 12.5115 ± 10.185 ± 9.260 ± 7.8
IL-1β (pg/mg protein)120 ± 10.890 ± 8.565 ± 7.1*45 ± 5.9
Iba1+ Microglia Count (cells/mm²)250 ± 20180 ± 15120 ± 1190 ± 10**
Neuronal Viability
Fluoro-Jade C Staining (positive cells/mm²)80 ± 7.555 ± 6.230 ± 4.915 ± 3.1**

*p < 0.05, **p < 0.01 vs. Vehicle Control. Data are presented as mean ± SEM.

Experimental Protocols

Protocol 1: In Vivo Efficacy in an LPS-Induced Neuroinflammation Mouse Model

This protocol describes a general procedure to assess the neuroprotective effects of a GR antagonist like this compound in a mouse model of acute neuroinflammation induced by lipopolysaccharide (LPS).

Materials:

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • Sterile, pyrogen-free 0.9% saline

  • Vehicle for this compound (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)

  • C57BL/6 mice (male, 8-10 weeks old)

  • Y-maze apparatus

  • Anesthetic (e.g., isoflurane)

  • Perfusion solutions (PBS and 4% paraformaldehyde)

  • Reagents for ELISA, immunohistochemistry, and Fluoro-Jade staining

Experimental Workflow Diagram:

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment and Induction cluster_assessment Assessment cluster_analysis Analysis Acclimatization Animal Acclimatization (1 week) Grouping Randomization into Treatment Groups (n=10/group) Acclimatization->Grouping Pretreatment Pre-treatment with this compound or Vehicle (i.p.) Grouping->Pretreatment Induction LPS Injection (i.p.) (1 hour post-treatment) Pretreatment->Induction Behavior Behavioral Testing (Y-maze) (24 hours post-LPS) Induction->Behavior Sacrifice Euthanasia and Tissue Collection (24 hours post-LPS) Behavior->Sacrifice Biochem Biochemical Analysis (ELISA for Cytokines) Sacrifice->Biochem Histo Histological Analysis (IHC for Iba1, Fluoro-Jade C) Sacrifice->Histo

General experimental workflow for in vivo testing.

Procedure:

  • Animal Acclimatization and Grouping:

    • Acclimatize C57BL/6 mice to the housing facility for at least one week before the experiment.

    • Randomly assign mice to the following groups (n=10 per group):

      • Vehicle + Saline

      • Vehicle + LPS

      • This compound (low dose) + LPS

      • This compound (medium dose) + LPS

      • This compound (high dose) + LPS

  • Drug Administration and LPS Induction:

    • Prepare this compound in the appropriate vehicle at the desired concentrations.

    • Administer this compound or vehicle via intraperitoneal (i.p.) injection.

    • One hour after drug administration, inject LPS (e.g., 0.25 mg/kg, i.p.) or sterile saline.

  • Behavioral Assessment (Y-Maze Test):

    • 24 hours after LPS injection, assess spatial working memory using the Y-maze.

    • Place each mouse at the end of one arm and allow it to explore the maze freely for 8 minutes.

    • Record the sequence of arm entries. A spontaneous alternation is defined as successive entries into the three different arms.

    • Calculate the percentage of spontaneous alternation as: [(Number of alternations) / (Total arm entries - 2)] x 100.

  • Tissue Collection and Preparation:

    • Immediately after behavioral testing, anesthetize the mice.

    • For biochemical analysis, decapitate the mice, rapidly dissect the hippocampus, snap-freeze in liquid nitrogen, and store at -80°C.

    • For histological analysis, perform transcardial perfusion with ice-cold PBS followed by 4% paraformaldehyde (PFA).

    • Post-fix the brains in 4% PFA overnight, then transfer to a 30% sucrose (B13894) solution for cryoprotection.

    • Section the brains into 30 µm coronal sections using a cryostat.

  • Biochemical Analysis (ELISA):

    • Homogenize the frozen hippocampal tissue in lysis buffer.

    • Centrifuge the homogenates and collect the supernatant.

    • Determine the protein concentration using a BCA assay.

    • Measure the levels of TNF-α and IL-1β using commercially available ELISA kits according to the manufacturer's instructions.

  • Histological Analysis:

    • Immunohistochemistry for Microglia (Iba1):

      • Perform antigen retrieval on brain sections.

      • Block non-specific binding sites.

      • Incubate with a primary antibody against Iba1 overnight at 4°C.

      • Incubate with a fluorescently-labeled secondary antibody.

      • Mount the sections and visualize using a fluorescence microscope.

      • Quantify the number of Iba1-positive cells in the hippocampus.

    • Fluoro-Jade C Staining for Degenerating Neurons:

      • Follow a standard Fluoro-Jade C staining protocol to label degenerating neurons.

      • Counterstain with DAPI to visualize cell nuclei.

      • Quantify the number of Fluoro-Jade C-positive cells in the hippocampus.

  • Data Analysis:

    • Analyze the data using one-way ANOVA followed by a post-hoc test (e.g., Tukey's or Dunnett's) for multiple comparisons.

    • A p-value of less than 0.05 is considered statistically significant.

These protocols provide a foundational framework for investigating the potential therapeutic effects of this compound in the context of neurodegenerative diseases. Researchers should optimize dosages, time points, and outcome measures based on their specific hypotheses and experimental models.

References

AL 082D06: Application Notes and Protocols for Investigating Pain Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AL 082D06 is a potent and selective, nonsteroidal antagonist of the glucocorticoid receptor (GR) with a binding affinity (Ki) of 210 nM.[1][2][3][4] Its high selectivity for the GR over other steroid receptors, such as the mineralocorticoid, androgen, estrogen, and progesterone (B1679170) receptors, makes it a valuable research tool for elucidating the role of GR in various physiological and pathological processes, including pain signaling.[1][5][6][7] Glucocorticoid receptors are implicated in the modulation of both inflammatory and neuropathic pain, and selective antagonists like this compound offer a means to investigate these pathways without the confounding effects of other steroid receptor interactions.[2][5]

These application notes provide an overview of the mechanism of action of this compound, summarize its known in vitro activities, and present detailed protocols for its application in preclinical pain models.

Mechanism of Action

This compound exerts its antagonist effects through competitive binding to the glucocorticoid receptor. This binding event inhibits the downstream signaling cascade initiated by glucocorticoids. The mechanism involves:

  • Inhibition of Transcriptional Regulation: By occupying the ligand-binding domain, this compound prevents the conformational changes in the GR that are necessary for the regulation of target gene transcription.[6][7]

  • Partial Blockade of Nuclear Translocation: this compound has been shown to partially prevent the translocation of the GR from the cytoplasm to the nucleus.[5]

  • Complete Blockade of DNA Binding: The antagonist completely inhibits the binding of the GR to glucocorticoid response elements (GREs) on the DNA.[5]

This multifaceted antagonism effectively blocks glucocorticoid-mediated genomic effects, which are known to play a role in the sensitization of nociceptive pathways.

Quantitative Data

The following table summarizes the available in vitro quantitative data for this compound. Currently, there is limited publicly available in vivo data for this compound in pain models.

ParameterValueReceptor/AssaySource
Ki210 nMGlucocorticoid Receptor (GR)[1][2][3][4]
Selectivity> 10 µM (Ki)Androgen, Progesterone, Mineralocorticoid, and Estrogen Receptors[2][4]

Signaling Pathway

The following diagram illustrates the signaling pathway of the glucocorticoid receptor and the point of intervention for this compound.

GR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Glucocorticoid Glucocorticoid (e.g., Cortisol) GR_complex Inactive GR Complex (GR + Chaperones) Glucocorticoid->GR_complex Binds Activated_GR Activated GR GR_complex->Activated_GR Conformational Change & Chaperone Dissociation AL082D06 This compound AL082D06->GR_complex Competitively Binds & Inhibits Activation GRE Glucocorticoid Response Element (GRE) Activated_GR->GRE Translocation & DNA Binding Transcription Modulation of Gene Transcription (Pro- or Anti-inflammatory) GRE->Transcription SNI_Workflow cluster_pre Pre-Surgery cluster_surgery Surgery cluster_post Post-Surgery & Treatment Acclimatization Animal Acclimatization (7 days) Baseline Baseline Behavioral Testing (von Frey & Hargreaves) Acclimatization->Baseline SNI Spared Nerve Injury (SNI) Surgery Baseline->SNI Recovery Post-operative Recovery (7 days) SNI->Recovery Pain_dev Confirmation of Pain Development Recovery->Pain_dev Treatment This compound or Vehicle Administration Pain_dev->Treatment Behavioral_post Post-treatment Behavioral Testing Treatment->Behavioral_post CFA_Workflow cluster_pre_cfa Pre-Inflammation cluster_inflammation Inflammation Induction cluster_post_cfa Post-Inflammation & Treatment Acclimatization_cfa Animal Acclimatization (7 days) Baseline_cfa Baseline Behavioral Testing & Paw Volume Measurement Acclimatization_cfa->Baseline_cfa CFA_injection Intraplantar Injection of Complete Freund's Adjuvant (CFA) Baseline_cfa->CFA_injection Inflammation_dev Development of Inflammation (24 hours) CFA_injection->Inflammation_dev Treatment_cfa This compound or Vehicle Administration Inflammation_dev->Treatment_cfa Behavioral_post_cfa Post-treatment Behavioral Testing & Paw Volume Measurement Treatment_cfa->Behavioral_post_cfa

References

Application Notes and Protocols for AL 082D06: A Selective Glucocorticoid Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AL 082D06 is a potent and selective nonsteroidal antagonist of the glucocorticoid receptor (GR). Its high specificity for GR over other steroid hormone receptors, such as the mineralocorticoid, androgen, estrogen, and progesterone (B1679170) receptors, makes it a valuable tool for investigating the physiological and pathological roles of glucocorticoid signaling. These application notes provide detailed information on the stability and solubility of this compound for laboratory use, along with a comprehensive protocol for quantifying its antagonist activity using a luciferase reporter gene assay in A549 cells.

Chemical Properties and Stability

This compound is characterized by a tri-aryl methane (B114726) core structure. For optimal performance and longevity in a laboratory setting, it is crucial to adhere to the recommended storage and handling conditions.

Table 1: Stability and Storage of this compound

FormStorage TemperatureDurationNotes
Powder-20°C2 yearsKeep tightly sealed and protected from moisture.
In DMSO4°C2 weeksFor short-term storage.
In DMSO-80°C6 monthsRecommended for long-term storage of stock solutions.

Solubility

Proper solubilization of this compound is critical for accurate and reproducible experimental results. Due to its hydrophobic nature, a multi-step procedure is often required to achieve a clear and stable solution for in vitro and in vivo studies.

Table 2: Solubility of this compound

SolventConcentrationPreparation Notes
Dimethyl Sulfoxide (DMSO)≥ 10 mg/mL (≥ 24.39 mM)Prepare fresh or store as aliquots at -80°C.
Aqueous Formulation0.5 mg/mL (1.22 mM)A vehicle containing PEG300, Tween80, and ddH₂O is required.

Signaling Pathway

This compound exerts its effects by antagonizing the glucocorticoid receptor signaling pathway. In its inactive state, the GR resides in the cytoplasm in a complex with heat shock proteins (HSPs). Upon binding of an agonist, such as cortisol or dexamethasone (B1670325), the GR undergoes a conformational change, dissociates from the HSPs, and translocates to the nucleus. In the nucleus, the activated GR dimerizes and binds to glucocorticoid response elements (GREs) on the DNA, leading to the transcription of target genes. This compound competitively binds to the GR, preventing the conformational changes necessary for nuclear translocation and subsequent gene transcription.

GR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GC Glucocorticoid (Agonist) GR_HSP GR-HSP Complex (Inactive) GC->GR_HSP Binds AL082D06 This compound (Antagonist) AL082D06->GR_HSP Binds GR_GC GR-Glucocorticoid Complex (Active) GR_HSP->GR_GC Activation GR_HSP->GR_AL Inhibition GR_GC_dimer GR Dimer GR_GC->GR_GC_dimer Translocation & Dimerization GRE GRE (DNA) GR_GC_dimer->GRE Binds Transcription Gene Transcription GRE->Transcription Activation

Glucocorticoid Receptor Signaling Pathway and the inhibitory action of this compound.

Experimental Protocols

Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Procedure:

    • Equilibrate the vial of this compound powder to room temperature before opening.

    • Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound in anhydrous DMSO. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 4.099 mg of this compound (MW = 409.9 g/mol ) in 1 mL of DMSO.

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -80°C for up to 6 months.

Glucocorticoid Receptor Antagonist Activity Assay using a Luciferase Reporter System

This protocol describes a cell-based assay to quantify the antagonist activity of this compound on the glucocorticoid receptor in A549 cells, a human lung adenocarcinoma cell line that endogenously expresses GR. The assay utilizes a luciferase reporter gene under the control of a promoter containing glucocorticoid response elements (GREs).

Workflow Diagram

Experimental_Workflow A 1. Seed A549-GRE-Luc cells in 96-well plate B 2. Incubate for 24 hours A->B C 3. Pre-treat with this compound (or vehicle) for 1 hour B->C D 4. Treat with Dexamethasone (or vehicle) C->D E 5. Incubate for 18-24 hours D->E F 6. Lyse cells and add luciferase substrate E->F G 7. Measure luminescence F->G H 8. Data analysis (IC50 determination) G->H

Workflow for the GR Antagonist Luciferase Reporter Assay.

Materials:

  • A549 cells stably expressing a GRE-luciferase reporter construct (A549-GRE-Luc)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS), charcoal-stripped

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • This compound stock solution (10 mM in DMSO)

  • Dexamethasone stock solution (1 mM in DMSO)

  • White, clear-bottom 96-well cell culture plates

  • Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System)

  • Luminometer

Protocol:

  • Cell Culture and Seeding:

    • Culture A549-GRE-Luc cells in DMEM supplemented with 10% charcoal-stripped FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

    • On the day of the experiment, harvest the cells using Trypsin-EDTA and resuspend them in fresh culture medium.

    • Seed the cells into a white, clear-bottom 96-well plate at a density of 1 x 10⁴ to 2 x 10⁴ cells per well in 100 µL of culture medium.

    • Incubate the plate for 24 hours to allow the cells to attach and recover.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be kept below 0.1%.

    • After the 24-hour incubation, carefully remove the medium from the wells.

    • Add 50 µL of the this compound dilutions (or vehicle control) to the appropriate wells.

    • Incubate the plate for 1 hour at 37°C.

    • Prepare a solution of dexamethasone in culture medium at a concentration twice the final desired concentration (e.g., 2 nM for a final concentration of 1 nM, which is close to the EC₅₀ for GR activation).

    • Add 50 µL of the dexamethasone solution to the wells already containing this compound. For control wells (no agonist), add 50 µL of culture medium.

    • The final volume in each well should be 100 µL.

    • Incubate the plate for 18-24 hours at 37°C.

  • Luciferase Assay:

    • Equilibrate the 96-well plate and the luciferase assay reagent to room temperature.

    • Add the luciferase assay reagent to each well according to the manufacturer's instructions (typically a volume equal to the culture medium in the well).

    • Incubate the plate for 10 minutes at room temperature to ensure complete cell lysis and stabilization of the luminescent signal.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background luminescence (wells with cells but no dexamethasone) from all other readings.

    • Normalize the data by setting the luminescence of the dexamethasone-only treated cells to 100% activation.

    • Plot the normalized luminescence values against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value (the concentration of this compound that causes 50% inhibition of the dexamethasone-induced luciferase activity) by fitting the data to a four-parameter logistic curve.

Conclusion

This compound is a highly selective and potent antagonist of the glucocorticoid receptor. Proper handling, storage, and solubilization are essential for its effective use in research. The provided luciferase reporter assay protocol offers a robust method for quantifying the antagonist activity of this compound and can be adapted for screening and characterizing other potential GR modulators. These resources are intended to support researchers in their investigations into the multifaceted roles of glucocorticoid signaling in health and disease.

Troubleshooting & Optimization

Troubleshooting AL 082D06 experimental results

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for AL 082D06. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving common issues that may arise during experimental studies with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is an experimental small molecule inhibitor designed to target a key signaling pathway implicated in cell proliferation and survival. While the precise mechanism is under continuous investigation, initial studies suggest its involvement in the MAPK/ERK cascade. Further characterization is recommended to elucidate its specific binding kinetics and cellular effects.

Q2: What are the recommended handling and storage conditions for this compound?

A2: For optimal stability, this compound should be stored as a lyophilized powder at -20°C. For short-term use, stock solutions can be prepared in DMSO and stored at -20°C for up to one month. For long-term storage, it is recommended to aliquot stock solutions and store them at -80°C to minimize freeze-thaw cycles.

Q3: What is the recommended solvent for reconstituting this compound?

A3: this compound is readily soluble in dimethyl sulfoxide (B87167) (DMSO). It is advisable to prepare a high-concentration stock solution (e.g., 10 mM) in DMSO and then dilute it with the appropriate cell culture medium or experimental buffer for your specific application. Ensure the final DMSO concentration in your assay is low (typically <0.1%) to avoid solvent-induced cellular toxicity.

Troubleshooting Guides

Issue 1: Inconsistent or No Inhibition of Target Pathway

If you are not observing the expected inhibitory effect of this compound on its target pathway, consider the following potential causes and solutions.

Potential Cause Recommended Action
Compound Degradation Verify the storage conditions and age of your this compound stock. Prepare a fresh stock solution from a new vial of lyophilized powder.
Incorrect Dosing Perform a dose-response experiment to determine the optimal concentration range for your specific cell line or experimental system. We recommend a starting range of 0.1 nM to 10 µM.
Cell Line Resistance Some cell lines may exhibit intrinsic or acquired resistance to this compound. Confirm the expression and activity of the target pathway in your chosen cell line. Consider using a sensitive control cell line to validate your experimental setup.
Assay Interference The components of your assay buffer or cell culture medium may interfere with the activity of this compound. Test the compound's activity in a simplified, cell-free system if possible.
Issue 2: High Background Signal or Off-Target Effects

Unintended cellular effects or high background in your assays can obscure the specific activity of this compound.

Potential Cause Recommended Action
Compound Precipitation Visually inspect your working solutions for any signs of precipitation. If precipitation is observed, consider lowering the final concentration or using a different solvent system.
Non-Specific Binding Include appropriate controls in your experiment, such as a structurally related but inactive compound, to assess for non-specific effects.
Cellular Toxicity High concentrations of this compound may induce cellular toxicity unrelated to its intended mechanism of action. Perform a cell viability assay to determine the cytotoxic concentration range in your cell line.

Experimental Protocols

Western Blot Analysis of Phosphorylated ERK (p-ERK)

This protocol is designed to assess the inhibitory effect of this compound on the MAPK/ERK signaling pathway by measuring the levels of phosphorylated ERK.

Materials:

  • Cells treated with this compound or vehicle control

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p-ERK, anti-total ERK, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. Detect the signal using a chemiluminescent substrate.

Visualizations

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression AL_082D06 This compound AL_082D06->MEK

Caption: Proposed signaling pathway inhibition by this compound.

Experimental_Workflow Start Start Cell_Culture Seed and culture cells Start->Cell_Culture Treatment Treat cells with this compound (and vehicle control) Cell_Culture->Treatment Incubation Incubate for desired time Treatment->Incubation Endpoint_Assay Perform endpoint assay (e.g., Western Blot, Viability Assay) Incubation->Endpoint_Assay Data_Analysis Analyze and interpret data Endpoint_Assay->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for testing this compound.

Troubleshooting_Logic Inconsistent_Results Inconsistent Results? Check_Reagents Check reagent stability and preparation Inconsistent_Results->Check_Reagents Yes No_Effect No Effect Observed? Inconsistent_Results->No_Effect No Check_Protocol Review experimental protocol for deviations Check_Reagents->Check_Protocol Optimize_Assay Optimize assay parameters Check_Protocol->Optimize_Assay Verify_Compound Verify compound integrity and concentration No_Effect->Verify_Compound Yes High_Background High Background? No_Effect->High_Background No Confirm_Target Confirm target expression and activity in system Verify_Compound->Confirm_Target Consider_Resistance Investigate potential resistance mechanisms Confirm_Target->Consider_Resistance Check_Solubility Check for compound precipitation High_Background->Check_Solubility Yes Titrate_Concentration Titrate compound concentration Check_Solubility->Titrate_Concentration Include_Controls Include non-specific binding controls Titrate_Concentration->Include_Controls

Caption: Troubleshooting decision tree for this compound experiments.

Technical Support Center: Optimizing AL 082D06 Concentration for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for effectively using AL 082D06 in cell culture experiments. Find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure optimal experimental outcomes.

This compound Properties

PropertyValueSource
Target Glucocorticoid Receptor (GR)[1][2]
Ki 210 nM[1][2]
Description A selective, nonsteroidal glucocorticoid receptor (GR) antagonist.[1][2]It shows no significant binding affinity for mineralocorticoid, androgen, estrogen, or progestin receptors.[1]
Mechanism This compound partially blocks the translocation of the glucocorticoid receptor to the nucleus and completely inhibits its binding to DNA.[1] This antagonizes steroid-mediated gene induction.[1]
Solubility Soluble in DMSO.[1]
Storage Store stock solutions at -20°C or -80°C in small aliquots to prevent repeated freeze-thaw cycles.[2][3][4]

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound in a new cell line?

A1: For a novel cell line, it is crucial to perform a dose-response experiment to determine the optimal concentration. A good starting point is a wide, logarithmic dilution series, for example, from 1 nM to 100 µM.[4] This range will help identify the effective concentration window for your specific cell line and assay.

Q2: How should I prepare and store this compound stock solutions?

A2: this compound should be dissolved in high-purity DMSO to create a concentrated stock solution (e.g., 10 mM).[1][4] This stock solution should be aliquoted into smaller volumes to minimize freeze-thaw cycles and stored at -20°C or -80°C, protected from light.[4] When preparing working solutions, dilute the stock in your cell culture medium.

Q3: What is the maximum permissible DMSO concentration in the final culture medium?

A3: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity.[3] It is essential to include a vehicle control (medium with the same DMSO concentration as the highest this compound concentration) in your experiments.

Q4: How long should I incubate my cells with this compound?

A4: The optimal incubation time depends on the specific experimental goals and the cell type. A time-course experiment is recommended. You can treat cells with a fixed, effective concentration of this compound and measure the desired outcome at various time points (e.g., 6, 12, 24, 48, and 72 hours).[4]

Q5: Can serum in the culture medium affect the activity of this compound?

A5: Yes, serum proteins can bind to small molecules, which may reduce the effective concentration of the compound available to the cells.[4] If you suspect significant interference, you may need to perform experiments in serum-free or reduced-serum conditions.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
High levels of cell death Inhibitor concentration is too high: Using concentrations significantly above the half-maximal inhibitory concentration (IC50) can lead to non-specific effects and cell death.[3]Perform a dose-response curve to determine the optimal, non-toxic concentration. Start with a wider range of concentrations, including those below the reported Ki value.[3]
Prolonged exposure to the inhibitor: Continuous exposure can disrupt normal cellular processes.[3]Reduce the incubation time. Determine the minimum time required to achieve the desired effect.[3]
Solvent toxicity: The solvent (e.g., DMSO) can be toxic to cells at certain concentrations.[3]Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.5%). Run a solvent-only control.[3]
Cell line is particularly sensitive: Some cell lines are more sensitive to chemical treatments.[3]Perform extensive optimization of concentration and exposure time for that specific cell line.
Inconsistent results or lack of effect Inhibitor is not active: Improper storage or handling can lead to degradation.Check the storage conditions and age of the inhibitor. Prepare a fresh stock solution.[3]
Concentration is too low. Test a higher concentration range in your dose-response experiment.[4]
Compound instability in media. Prepare fresh dilutions for each experiment and minimize the time the compound spends in the incubator before being added to the cells.
Insensitive cell line or assay. Verify that your cell line expresses the glucocorticoid receptor. Use a positive control to ensure the assay is working as expected.[4]
Precipitation of the compound in the media Poor solubility at the working concentration. Ensure the final DMSO concentration is sufficient to maintain solubility, but still non-toxic. If precipitation persists, consider using a different solvent or formulation, though this may require further validation. The datasheet for this compound provides a formulation for in vivo use that may be adaptable.[1]

Experimental Protocols

Protocol 1: Dose-Response Experiment to Determine Optimal this compound Concentration

This protocol outlines the steps to determine the effective and non-toxic concentration range of this compound for a specific cell line.

Materials:

  • This compound

  • DMSO (cell culture grade)

  • Your cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • Cell viability assay kit (e.g., MTT, XTT, or CellTiter-Glo®)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a CO2 incubator at 37°C.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform a serial dilution of the this compound stock solution in complete cell culture medium to create a range of concentrations (e.g., 10-point, 3-fold serial dilution starting from 100 µM).[4]

    • Prepare a vehicle control (medium with the highest percentage of DMSO used in the dilutions).

  • Treatment:

    • Carefully remove the old medium from the cells.

    • Add the medium containing the different concentrations of this compound to the respective wells.

    • Include wells with the vehicle control and untreated cells (medium only).

  • Incubation:

    • Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).[4]

  • Cell Viability Assay:

    • After the incubation period, perform a cell viability assay according to the manufacturer's instructions.

  • Data Analysis:

    • Measure the absorbance or luminescence using a plate reader.

    • Normalize the data to the untreated control.

    • Plot the cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 (half-maximal inhibitory concentration) for cytotoxicity.

Protocol 2: Time-Course Experiment

This protocol helps determine the optimal incubation time for this compound.

Materials:

  • Same as Protocol 1

Procedure:

  • Cell Seeding:

    • Seed cells in multiple 96-well plates as described in Protocol 1.

  • Compound Preparation:

    • Prepare a working solution of this compound at a fixed, effective, and non-toxic concentration (determined from the dose-response experiment).

    • Also prepare a vehicle control.

  • Treatment:

    • Treat the cells as described in Protocol 1.

  • Incubation and Analysis:

    • At different time points (e.g., 6, 12, 24, 48, 72 hours), take one plate and perform the desired assay (e.g., cell viability, gene expression analysis).[4]

  • Data Analysis:

    • Plot the measured effect against the incubation time to determine the optimal duration for your experiment.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_seeding Seed cells in 96-well plate compound_prep Prepare this compound serial dilutions treatment Treat cells with this compound and controls cell_seeding->treatment incubation Incubate for desired time period treatment->incubation viability_assay Perform cell viability assay incubation->viability_assay data_analysis Analyze data and plot dose-response curve viability_assay->data_analysis optimize Determine Optimal Concentration data_analysis->optimize

Caption: Workflow for optimizing this compound concentration.

signaling_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GR Glucocorticoid Receptor (GR) GR_dimer Activated GR Dimer GR->GR_dimer Translocation HSP Heat Shock Proteins HSP->GR Glucocorticoid Glucocorticoid Glucocorticoid->GR AL082D06 This compound AL082D06->GR GRE Glucocorticoid Response Element (GRE) GR_dimer->GRE Transcription Gene Transcription GRE->Transcription

Caption: this compound mechanism of action on the GR pathway.

References

Preventing AL 082D06 degradation in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper handling and use of AL 082D06 to prevent its degradation in solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a selective, nonsteroidal antagonist for the glucocorticoid receptor (GR) with a Ki of 210 nM.[1][2][3] Its molecular formula is C23H24ClN3O2, and its molecular weight is 409.91 g/mol .[1][4]

Q2: What are the recommended storage conditions for this compound?

A2: Proper storage is crucial to prevent degradation. Recommendations vary slightly by supplier, but the general guidelines are summarized in the table below.

Q3: In which solvents is this compound soluble?

A3: this compound is soluble in DMSO but is insoluble in water and ethanol.[4] For in vivo studies, a common formulation involves a multi-step process to create a homogeneous suspension. For example, a stock solution in DMSO can be further diluted in a mixture of PEG300, Tween80, and water.[5]

Q4: What are the known degradation pathways for this compound?

A4: Specific degradation pathways in solution are not well-documented in publicly available literature. However, like many organic molecules, it is susceptible to degradation through hydrolysis, oxidation, and photolysis, especially over extended periods in solution. Hazardous thermal decomposition may produce carbon oxides (CO, CO2), nitrogen oxides (NO, NO2, ...), and hydrogen chloride (HCl).[6]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Precipitation in aqueous buffer This compound is insoluble in water.Ensure the final concentration of DMSO or other organic co-solvents is sufficient to maintain solubility. If precipitation occurs upon dilution, consider adjusting the formulation or using a surfactant.
Loss of activity over time in solution Degradation of the compound.Prepare fresh solutions for each experiment. If a stock solution must be stored, aliquot it into single-use vials and store at -80°C for no longer than 6 months.[3] Avoid repeated freeze-thaw cycles. Protect solutions from light and excessive heat.
Inconsistent experimental results Incomplete dissolution or degradation.Ensure the compound is fully dissolved in DMSO before preparing further dilutions. Use a vortex mixer or sonication if necessary. Always use freshly prepared solutions.
Safety concerns during handling Inhalation of powder, skin/eye contact.Handle this compound powder in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[6]

Quantitative Data Summary

Table 1: Recommended Storage Conditions for this compound

Form Storage Temperature Duration Source
Powder-20°C3 years[1]
4°C2 years[1]
In DMSO-80°C6 months - 2 years[3][7]
-20°C1 year[7]
4°C2 weeks[2][3]

Table 2: Solubility of this compound

Solvent Solubility Concentration Source
DMSOSoluble10 mg/mL[4]
WaterInsoluble-[4]
EthanolInsoluble-[4]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.099 mg of this compound (MW = 409.91 g/mol ).

  • Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to the tube. In this example, add 1 mL of DMSO.

  • Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming (to no more than 37°C) or brief sonication may be used to aid dissolution if necessary.

  • Storage: Aliquot the stock solution into single-use, light-protected tubes and store at -80°C.

Visualizations

Caption: Recommended workflow for preparing and using this compound solutions.

GR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GR Glucocorticoid Receptor (GR) Complex Glucocorticoid-GR Complex GR->Complex Binding Gene Target Gene Transcription Glucocorticoid Glucocorticoid Glucocorticoid->GR AL082D06 This compound AL082D06->GR Antagonistic Binding GRE Glucocorticoid Response Element (GRE) Complex->GRE Translocation & Binding GRE->Gene Activation/Repression

Caption: Mechanism of action of this compound as a glucocorticoid receptor antagonist.

References

AL 082D06 off-target effects and how to control for them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for AL-082D06. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and mitigating the potential off-target effects of AL-082D06 during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of AL-082D06?

AL-082D06 is a potent and selective inhibitor of Kinase X, a key enzyme in the ABC signaling pathway, which is implicated in cell proliferation and survival. By binding to the ATP-binding pocket of Kinase X, AL-082D06 prevents its phosphorylation and downstream signaling, leading to cell cycle arrest and apoptosis in cancer cells with an overactive ABC pathway.

Q2: What are the known off-target effects of AL-082D06?

While AL-082D06 is designed for high selectivity, cross-reactivity with other kinases and cellular proteins can occur, leading to off-target effects. These unintended interactions can result in a range of cellular responses from mild to severe, and it is crucial to control for these effects to ensure experimental data is robust and correctly interpreted.[1] Known off-target interactions include, but are not limited to, inhibition of Kinase Y and activation of the cellular stress response pathway.

Q3: How can I minimize off-target effects in my experiments?

Minimizing off-target effects is a critical aspect of drug development.[1] Strategies include using the lowest effective concentration of AL-082D06, employing rational drug design, and conducting high-throughput screening to identify more selective compounds.[1] Additionally, genetic and phenotypic screening, such as CRISPR-Cas9 or RNA interference, can help elucidate the specific pathways affected by the drug.[1]

Q4: What are the best practices for designing control experiments?

To differentiate between on-target and off-target effects, it is essential to include proper controls in your experimental design. These may include:

  • Vehicle Control: Treating cells with the vehicle (e.g., DMSO) used to dissolve AL-082D06.

  • Negative Control Compound: Using a structurally similar but inactive analog of AL-082D06.

  • Positive Control: Employing a well-characterized inhibitor of the target pathway.

  • Genetic Knockdown/Knockout: Using siRNA or CRISPR-Cas9 to deplete the intended target (Kinase X) to mimic the on-target effect of the drug.

Troubleshooting Guide

Observed Issue Potential Cause (Off-Target Effect) Recommended Action
Unexpected cell toxicity at low concentrations. Inhibition of a critical survival kinase (e.g., Kinase Y).Perform a dose-response curve and compare with a known Kinase Y inhibitor. Use siRNA to knockdown Kinase Y and observe if the phenotype is replicated.
Activation of unintended signaling pathways (e.g., stress response). AL-082D06 may be binding to and activating stress-related proteins.Conduct a phosphoproteomics analysis to identify activated pathways.[2] Use specific inhibitors of the stress response pathway in combination with AL-082D06 to see if the effect is mitigated.
Inconsistent results between different cell lines. Cell-line specific expression of off-target proteins.Profile the expression levels of known off-target proteins (e.g., Kinase Y) in the cell lines being used. Perform experiments in cell lines with low or no expression of the off-target protein.
Discrepancy between in vitro and in vivo results. Differences in drug metabolism and distribution leading to altered off-target profiles.Conduct pharmacokinetic and pharmacodynamic (PK/PD) studies to understand the in vivo behavior of AL-082D06. Analyze tissue-specific expression of potential off-targets.

Experimental Protocols

Protocol 1: Validating On-Target vs. Off-Target Effects using siRNA

Objective: To determine if the observed cellular phenotype is a result of inhibiting the intended target (Kinase X) or an off-target.

Methodology:

  • Cell Culture: Plate cells at a density of 2 x 10^5 cells/well in a 6-well plate and incubate for 24 hours.

  • siRNA Transfection:

    • Prepare two sets of siRNA: one targeting Kinase X (siKinaseX) and a non-targeting control siRNA (siControl).

    • Transfect cells with siKinaseX and siControl according to the manufacturer's protocol.

    • Incubate for 48-72 hours to allow for protein knockdown.

  • AL-082D06 Treatment:

    • Treat a separate set of non-transfected cells with AL-082D06 at the desired concentration and a vehicle control.

  • Phenotypic Analysis:

    • Assess the cellular phenotype of interest (e.g., cell viability, apoptosis) in all four groups (siControl, siKinaseX, Vehicle, AL-082D06).

  • Data Interpretation:

    • If the phenotype observed with AL-082D06 treatment is similar to that of siKinaseX, it suggests an on-target effect.

    • If the phenotype differs, it indicates a potential off-target effect.

Protocol 2: CRISPR-Cas9 Mediated Knockout for Off-Target Identification

Objective: To create a knockout cell line for the intended target to definitively study the effects of AL-082D06 in the absence of its primary target.

Methodology:

  • gRNA Design and Cloning: Design and clone a guide RNA (gRNA) targeting a critical exon of the Kinase X gene into a Cas9 expression vector.

  • Transfection and Selection:

    • Transfect the host cell line with the Cas9-gRNA plasmid.

    • Select for successfully transfected cells using an appropriate selection marker (e.g., puromycin).

  • Clonal Isolation and Validation:

    • Isolate single-cell clones and expand them.

    • Validate the knockout of Kinase X at the genomic (sequencing) and protein (Western blot) levels.

  • AL-082D06 Treatment and Analysis:

    • Treat the validated Kinase X knockout cell line and the parental cell line with AL-082D06.

    • Any observed effect in the knockout cell line can be attributed to an off-target effect of AL-082D06.

Visualizations

AL082D06_Signaling_Pathway cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor binds Kinase_X Kinase X Receptor->Kinase_X activates Downstream_Effector Downstream Effector Kinase_X->Downstream_Effector phosphorylates Proliferation Cell Proliferation & Survival Downstream_Effector->Proliferation AL082D06_On AL-082D06 AL082D06_On->Kinase_X inhibits Kinase_Y Kinase Y Cell_Toxicity Cell Toxicity Kinase_Y->Cell_Toxicity Stress_Response Stress Response Protein Stress_Response->Cell_Toxicity AL082D06_Off AL-082D06 AL082D06_Off->Kinase_Y inhibits AL082D06_Off->Stress_Response activates

Caption: On-target and potential off-target signaling pathways of AL-082D06.

Experimental_Workflow cluster_setup Experimental Setup cluster_execution Execution cluster_analysis Analysis Cell_Culture 1. Plate Cells Treatment_Groups 2. Prepare Treatment Groups Cell_Culture->Treatment_Groups Vehicle Vehicle Control Treatment_Groups->Vehicle AL082D06 AL-082D06 Treatment_Groups->AL082D06 siControl siControl Treatment_Groups->siControl siKinaseX siRNA for Kinase X Treatment_Groups->siKinaseX Treatment 4. Add AL-082D06/Vehicle Vehicle->Treatment AL082D06->Treatment Transfection 3. Transfect with siRNA siControl->Transfection siKinaseX->Transfection Incubation 5. Incubate (48-72h) Transfection->Incubation Treatment->Incubation Phenotype_Assay 6. Perform Phenotypic Assay (e.g., Viability, Apoptosis) Incubation->Phenotype_Assay Data_Analysis 7. Analyze and Compare Results Phenotype_Assay->Data_Analysis On_Target Conclusion: On-Target Effect Data_Analysis->On_Target Phenotype(AL-082D06) == Phenotype(siKinaseX) Off_Target Conclusion: Off-Target Effect Data_Analysis->Off_Target Phenotype(AL-082D06) != Phenotype(siKinaseX)

Caption: Workflow for differentiating on-target vs. off-target effects.

References

Interpreting complex data from AL 082D06 signaling studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing AL 082D06 in signaling studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of the MEK1 and MEK2 kinases. By inhibiting MEK1/2, this compound prevents the phosphorylation and activation of ERK1/2 (p44/42 MAPK), a critical downstream effector in the MAPK/ERK signaling cascade. This pathway is frequently dysregulated in various cancer types and plays a key role in cell proliferation, survival, and differentiation.

Q2: What are the expected downstream effects of this compound treatment in responsive cell lines?

A2: In cell lines with a constitutively active MAPK/ERK pathway (e.g., those with BRAF or RAS mutations), treatment with this compound is expected to lead to a dose-dependent decrease in phosphorylated ERK1/2 (p-ERK). This inhibition of signaling will subsequently result in reduced cell viability, induction of apoptosis, and changes in the expression of ERK-responsive genes.

Q3: How can I confirm that this compound is active in my experimental system?

A3: The most direct method to confirm the activity of this compound is to perform a Western blot analysis for phosphorylated ERK1/2 (p-ERK) and total ERK1/2. A significant decrease in the p-ERK/total ERK ratio following treatment would indicate target engagement. Additionally, a dose-response curve measuring cell viability (e.g., using an MTS or CellTiter-Glo assay) can demonstrate the compound's potency (IC50) in your cell line of interest.

Troubleshooting Guide

Issue 1: Inconsistent p-ERK inhibition observed in Western blots.

  • Possible Cause 1: Suboptimal Lysis Buffer. The phosphorylation state of proteins is transient and can be affected by phosphatases present in the cell lysate.

    • Solution: Ensure your lysis buffer is always freshly supplemented with a cocktail of phosphatase and protease inhibitors. Keep samples on ice at all times during preparation.

  • Possible Cause 2: Cell Density and Confluency. The basal level of MAPK/ERK pathway activation can vary with cell confluency.

    • Solution: Plate cells at a consistent density for all experiments and aim for a confluency of 70-80% at the time of treatment and lysis. Avoid using cells that are overly confluent.

  • Possible Cause 3: Duration of Treatment. The inhibition of p-ERK is a rapid process, but downstream effects may take longer to manifest.

    • Solution: For initial target engagement studies, a short treatment time (e.g., 1-4 hours) is often sufficient to observe maximal p-ERK inhibition.

Issue 2: High variability in cell viability assay results.

  • Possible Cause 1: Uneven Cell Seeding. Inaccurate cell counting or improper mixing can lead to variability in the number of cells per well.

    • Solution: Ensure a homogenous cell suspension before and during plating. After plating, allow the plate to sit at room temperature for 15-20 minutes before transferring to the incubator to promote even cell settling.

  • Possible Cause 2: Edge Effects in multi-well plates. Wells on the perimeter of the plate are more prone to evaporation, which can concentrate media components and affect cell growth.

    • Solution: Avoid using the outermost wells of the plate for experimental conditions. Instead, fill these wells with sterile PBS or media to create a humidity barrier.

  • Possible Cause 3: Incomplete Solubilization of this compound. The compound may precipitate if not properly dissolved or diluted.

    • Solution: Prepare a fresh stock solution of this compound in DMSO. When diluting into aqueous media, vortex or pipette vigorously to ensure complete mixing. Visually inspect for any precipitate before adding to cells.

Quantitative Data Summary

Table 1: Dose-Response of this compound on Cell Viability (72h Treatment)

Cell LineIC50 (nM)
HT-29 (BRAF V600E)85
A375 (BRAF V600E)120
HeLa (Wild-type BRAF/RAS)> 10,000

Table 2: Effect of this compound on ERK Phosphorylation (4h Treatment)

Treatmentp-ERK / Total ERK Ratio (Normalized to Vehicle)
Vehicle (0.1% DMSO)1.00
This compound (100 nM)0.15
This compound (500 nM)0.02

Detailed Experimental Protocols

Protocol: Western Blot for p-ERK and Total ERK

  • Cell Seeding and Treatment:

    • Seed 1.5 x 10^6 HT-29 cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with the desired concentrations of this compound or vehicle (0.1% DMSO) for 4 hours.

  • Cell Lysis:

    • Aspirate media and wash cells once with ice-cold PBS.

    • Add 100 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails.

    • Scrape cells and transfer the lysate to a pre-chilled microfuge tube.

    • Incubate on ice for 30 minutes, vortexing every 10 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

  • Protein Quantification:

    • Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

  • Sample Preparation and Electrophoresis:

    • Normalize protein concentrations for all samples with lysis buffer.

    • Add 4x Laemmli sample buffer and boil at 95°C for 5 minutes.

    • Load 20 µg of protein per well onto a 10% SDS-PAGE gel.

    • Run the gel at 120V until the dye front reaches the bottom.

  • Protein Transfer and Blocking:

    • Transfer proteins to a PVDF membrane at 100V for 90 minutes.

    • Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.

  • Antibody Incubation and Detection:

    • Incubate the membrane with primary antibodies against p-ERK1/2 (1:1000) and Total ERK1/2 (1:1000) overnight at 4°C.

    • Wash the membrane 3 times with TBST for 10 minutes each.

    • Incubate with HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.

    • Wash the membrane 3 times with TBST for 10 minutes each.

    • Apply ECL substrate and visualize the bands using a chemiluminescence imager.

Visualizations

AL_082D06_Signaling_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Proliferation Cell Proliferation & Survival TranscriptionFactors->Proliferation AL082D06 This compound AL082D06->MEK

Caption: this compound inhibits the MAPK/ERK signaling pathway.

Western_Blot_Workflow start Cell Treatment lysis Cell Lysis & Protein Quantification start->lysis sds_page SDS-PAGE lysis->sds_page transfer Membrane Transfer sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody (p-ERK, Total ERK) blocking->primary_ab secondary_ab Secondary Antibody primary_ab->secondary_ab detection Chemiluminescence Detection secondary_ab->detection end Data Analysis detection->end

Caption: Experimental workflow for Western blot analysis.

Troubleshooting_Logic start Inconsistent p-ERK Inhibition? check_lysis Check Lysis Buffer: Fresh Inhibitors? start->check_lysis Start Here check_confluency Check Cell Confluency: 70-80%? check_lysis->check_confluency Yes solution_lysis Solution: Use fresh inhibitors and keep samples cold. check_lysis->solution_lysis No check_time Check Treatment Time: 1-4 hours? check_confluency->check_time Yes solution_confluency Solution: Standardize cell seeding density. check_confluency->solution_confluency No solution_time Solution: Perform a time-course experiment. check_time->solution_time No yes1 Yes no1 No yes2 Yes no2 No yes3 Yes no3 No

Technical Support Center: Improving the Selectivity of PAC1 Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the selectivity of Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) type 1 (PAC1) receptor agonists.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in developing selective PAC1 receptor agonists?

A1: The primary challenge in developing selective PAC1 receptor agonists lies in the structural similarity between the PAC1 receptor and the Vasoactive Intestinal Peptide (VIP) receptors, VPAC1 and VPAC2. PACAP, the endogenous ligand, binds with high affinity to all three receptors.[1] VIP also binds with high affinity to VPAC1 and VPAC2, and with lower affinity to PAC1.[1] This homology, particularly in the transmembrane domains where they share nearly 60% sequence identity, makes it difficult to design agonists that are highly selective for PAC1.[2] Furthermore, the existence of multiple PAC1 receptor splice variants can alter ligand binding, G-protein coupling, and receptor trafficking, adding another layer of complexity to agonist design and testing.[1][2]

Q2: What is biased agonism and how can it be leveraged to improve PAC1 agonist selectivity?

A2: Biased agonism is the phenomenon where a ligand, upon binding to a receptor, preferentially activates one downstream signaling pathway over another.[1] For the PAC1 receptor, which can couple to various G proteins (like Gs and Gq) and β-arrestins, biased agonists can be designed to selectively trigger pathways associated with therapeutic benefits while avoiding those that cause adverse effects.[1][2] For instance, an agonist might be engineered to strongly activate the Gs-cAMP pathway for neuroprotection while minimizing β-arrestin recruitment to reduce receptor desensitization or other unwanted effects.[1][3] An early example of this at the PAC1 receptor showed that while both PACAP27 and PACAP38 stimulate cAMP production, only PACAP38 stimulates IP3 production, demonstrating pathway-specific activation.[1]

Q3: Are there any known selective PAC1 receptor agonists?

A3: Yes, the most well-known selective peptide agonist for the PAC1 receptor is maxadilan (B591008), a 61-amino acid peptide originally isolated from the salivary gland of the sand fly Lutzomyia longipalpis.[1][4] Unlike PACAP, maxadilan shares no significant sequence homology with VIP, which contributes to its high selectivity for the PAC1 receptor.[1][2]

Q4: How do different regions of the PACAP peptide contribute to receptor binding and selectivity?

A4: Structure-activity relationship studies have revealed that different domains of the PACAP peptide have distinct roles:

  • N-terminus: This region is crucial for receptor activation. Truncation of the N-terminal residues, as seen in PACAP(6-38), converts the agonist into an antagonist.[1][2][5]

  • C-terminus: This part of the peptide is primarily involved in binding to the extracellular domain (ECD) of the receptor and is a key determinant of selectivity between PAC1, VPAC1, and VPAC2 receptors.[1][5] Modifications in this region have been a successful strategy for developing receptor-selective analogues.[1]

Troubleshooting Guides

Problem 1: High Off-Target Activity at VPAC1/VPAC2 Receptors in a Binding Assay
Possible Cause Troubleshooting Step
Contamination of cell lines Verify the identity of your cell lines expressing PAC1, VPAC1, and VPAC2 receptors using STR profiling.
Non-selective radioligand Ensure you are using an appropriate radioligand. For assessing PAC1 binding, 125I-PACAP27 is commonly used. For VPAC1 and VPAC2, 125I-VIP can be used.[4]
Inappropriate assay conditions Optimize incubation time, temperature, and buffer composition. Binding assays are typically performed at room temperature for 60 minutes.[4] The buffer should contain protease inhibitors like bacitracin to prevent peptide degradation.[4]
Compound promiscuity The agonist may inherently have low selectivity. Consider chemical modifications, particularly at the C-terminus of peptide agonists, to enhance PAC1 selectivity.[1]
Problem 2: Inconsistent or Low Signal in a cAMP Functional Assay
Possible Cause Troubleshooting Step
Poor cell health Ensure cells are not overgrown or stressed. Plate cells at an optimal density (e.g., 5.0 x 104 cells/ml) and allow them to adhere and recover for at least 24 hours before the assay.[4]
Phosphodiesterase (PDE) activity Endogenous PDEs degrade cAMP, leading to a reduced signal. Include a PDE inhibitor, such as IBMX (e.g., at 500 µM), in your assay buffer to prevent cAMP breakdown.[5][6]
Agonist degradation Peptides can be degraded by proteases in the cell culture medium. Prepare agonist solutions fresh and consider using serum-free media during the assay.
Low receptor expression Verify the expression level of the PAC1 receptor in your cell line using techniques like qPCR or western blotting.
Assay detection issues If using a technology like HTRF, ensure that the donor and acceptor reagents are used at the correct concentrations and that the plate reader is set to the appropriate wavelengths.[7]
Problem 3: Discrepancy Between Binding Affinity (Ki) and Functional Potency (EC50)
Possible Cause Troubleshooting Step
Receptor spareness A significant difference between Ki and EC50 can indicate the presence of spare receptors. This means that a maximal functional response can be achieved even when only a fraction of the receptors are occupied.[4][8] This is a characteristic of the cell system and the specific agonist.
Biased agonism The agonist may be a biased ligand, showing different potencies in different functional assays (e.g., cAMP vs. IP3 production or ERK phosphorylation).[9] It is crucial to profile agonists across multiple signaling pathways to understand their complete pharmacological profile.
Different assay conditions Ensure that the conditions (buffer, temperature, cell type) for the binding and functional assays are as similar as possible to allow for a more direct comparison.

Data Presentation

Table 1: Comparison of Binding Affinities (IC50, nM) of Selected Ligands for PAC1, VPAC1, and VPAC2 Receptors.

LigandPAC1 Receptor (IC50, nM)VPAC1 Receptor (IC50, nM)VPAC2 Receptor (IC50, nM)Selectivity (VPAC1/PAC1)Selectivity (VPAC2/PAC1)
PACAP-38~0.5[1]~0.5[1]~0.5~1~1
VIP>500[1]~0.5[1]~0.5<0.001<0.001
Maxadilan~0.5HighHighHighHigh
PACAP(6-38)AntagonistLow AffinityAntagonist--

Note: Data is compiled from multiple sources and represents approximate values for comparison. Actual values can vary based on experimental conditions and cell systems used.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay
  • Cell Preparation: Culture cells stably expressing the receptor of interest (PAC1, VPAC1, or VPAC2) to ~80-90% confluency. Harvest and resuspend cells in binding buffer (e.g., 24.5 mM HEPES, 98 mM NaCl, 6 mM KCl, 1% BSA, and protease inhibitors).[4]

  • Assay Setup: In a 96-well plate, add a constant concentration of radioligand (e.g., 50 pM 125I-PACAP27 for PAC1, or 125I-VIP for VPAC1/VPAC2) to each well.[4]

  • Competition: Add increasing concentrations of the unlabeled test agonist. For determining non-specific binding, add a high concentration (e.g., 1 µM) of a standard unlabeled ligand like PACAP-38.[4]

  • Incubation: Add the cell suspension to each well. Incubate the plate for 60 minutes at room temperature with gentle agitation.[4]

  • Harvesting: Harvest the cell membranes onto filter mats using a cell harvester. Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

  • Detection: Allow the filters to dry, then measure the radioactivity using a gamma counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Calculate the IC50 value using non-linear regression analysis.

Protocol 2: cAMP Accumulation Assay (HTRF)
  • Cell Plating: Seed cells expressing the PAC1 receptor into a 96-well or 384-well plate at a predetermined optimal density. Allow cells to attach and grow overnight.[4]

  • Assay Buffer Preparation: Prepare a stimulation buffer containing a phosphodiesterase (PDE) inhibitor like IBMX (e.g., 500 µM) to prevent cAMP degradation.[5][6]

  • Agonist Stimulation: Remove the culture medium from the cells. Add the test agonist at various concentrations (prepared in stimulation buffer) to the wells. Incubate for a specified time (e.g., 30 minutes) at 37°C.[5][6]

  • Cell Lysis and Detection: Lyse the cells and add the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate) according to the manufacturer's protocol.

  • Incubation: Incubate the plate in the dark at room temperature for at least 60 minutes.

  • Measurement: Read the plate on an HTRF-compatible reader, measuring emission at both 665 nm and 620 nm.

  • Data Analysis: Calculate the HTRF ratio (665 nm/620 nm) and convert it to cAMP concentration using a standard curve. Plot the cAMP concentration against the log concentration of the agonist to determine the EC50 value.[7]

Visualizations

PAC1_Signaling_Pathways cluster_membrane Plasma Membrane cluster_cytosol Cytosol PAC1 PAC1 Receptor Gs Gs PAC1->Gs activation Gq Gq PAC1->Gq activation beta_arrestin β-Arrestin PAC1->beta_arrestin recruitment AC Adenylyl Cyclase Gs->AC stimulates PLC Phospholipase C Gq->PLC stimulates cAMP cAMP AC->cAMP IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PKA PKA cAMP->PKA ERK ERK PKA->ERK Cellular_Response Cellular Response (e.g., Neuroprotection, Gene Expression) PKA->Cellular_Response Ca2 Ca2+ Release IP3->Ca2 PKC PKC DAG->PKC PKC->ERK ERK->Cellular_Response Ca2->Cellular_Response beta_arrestin->ERK sustained activation Agonist PAC1 Agonist Agonist->PAC1

Caption: Overview of PAC1 receptor signaling pathways.

Agonist_Selectivity_Workflow cluster_screening Primary Screening cluster_selectivity Selectivity Profiling cluster_bias Biased Agonism Assessment cluster_analysis Data Analysis A1 Synthesize Novel Agonist Analogues A2 Primary Functional Screen (e.g., cAMP Assay on PAC1 Cells) A1->A2 B1 Binding Assays (PAC1, VPAC1, VPAC2) A2->B1 B2 Functional Assays (PAC1, VPAC1, VPAC2) A2->B2 Active Compounds B1->B2 C1 cAMP Assay B2->C1 C2 IP3 / Ca2+ Assay B2->C2 C3 β-Arrestin Recruitment Assay B2->C3 C4 pERK Assay B2->C4 D1 Calculate EC50/IC50 Values C1->D1 C2->D1 C3->D1 C4->D1 D2 Determine Selectivity Ratios D1->D2 D3 Quantify Pathway Bias D1->D3 D3->A1 Iterative Optimization

Caption: Experimental workflow for assessing PAC1 agonist selectivity.

References

Technical Support Center: Development of Stable PACAP Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on stable Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) analogs.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in developing stable PACAP analogs for therapeutic use?

The main hurdles in the development of stable PACAP analogs include:

  • Poor Pharmacokinetic Profile: Native PACAP, particularly PACAP38, has a very short half-life in plasma (less than 5 minutes) due to rapid enzymatic degradation.[1][2]

  • Limited Blood-Brain Barrier (BBB) Permeability: For neurological applications, the ability of PACAP analogs to cross the BBB is crucial but inherently limited.[3][4][5]

  • Lack of Receptor Selectivity: PACAP binds to three receptors: PAC1, VPAC1, and VPAC2.[3][4][6][7] While the neuroprotective effects are primarily mediated by the PAC1 receptor, activation of VPAC1 and VPAC2 can lead to undesirable side effects.[3]

  • Potential for Adverse Effects: Activation of VPAC2 receptors can cause significant vasodilation and intestinal water retention.[3] Furthermore, PACAP38 has been observed to induce migraines in humans.[3]

Q2: What strategies can be employed to improve the stability of PACAP analogs?

Several strategies have been successfully used to enhance the in vivo stability of PACAP analogs:

  • N-terminal Modification: Acetylation of the N-terminus can confer resistance to dipeptidyl peptidase IV (DPP IV), a key enzyme in PACAP degradation.[1][8]

  • Amino Acid Substitution: Replacing susceptible amino acids can prevent enzymatic cleavage. For example, substituting Methionine at position 17 with Leu or Norvaline can prevent oxidation.[3] The development of acetyl-[Ala15, Ala20]PACAP38-propylamide is an example of a more stable analog created through such modifications.[1][2]

  • Glycosylation: The addition of carbohydrate moieties can shield the peptide from proteases and improve its pharmacokinetic properties.[3][4]

Q3: How can the blood-brain barrier permeability of PACAP analogs be enhanced?

Glycosylation is a promising strategy to improve the BBB penetration of PACAP analogs.[3][4] This modification can enhance the stability and permeability of the peptide across the BBB, while retaining its biological activity.[3][4]

Q4: How can PAC1 receptor selectivity be achieved?

Achieving PAC1 receptor selectivity is a key goal to minimize side effects. This can be addressed through:

  • Structure-Activity Relationship (SAR) Studies: Judicious SAR studies can identify key motifs that can be modulated to create compounds with diverse selectivity profiles.[3][4]

  • Conformationally-Restricted Analogs: Synthesizing analogs with substitutions at key positions can separate the pharmacophores for PAC1 and VPAC1 receptors, leading to PAC1-preferring analogs.[9]

Troubleshooting Guides

Problem 1: Low in vivo efficacy of a novel PACAP analog despite high in vitro potency.
Possible Cause Troubleshooting Step
Rapid in vivo degradation 1. Perform a plasma stability assay to determine the half-life of the analog. 2. If the half-life is short, consider N-terminal acetylation or amino acid substitutions at potential cleavage sites.
Poor BBB permeability (for CNS targets) 1. Conduct an in vivo BBB penetration study. 2. If permeability is low, consider glycosylating the analog.
Off-target effects 1. Profile the analog's binding affinity and functional activity at PAC1, VPAC1, and VPAC2 receptors. 2. If there is significant off-target activity, redesign the analog based on SAR to improve selectivity.
Problem 2: Observation of significant cardiovascular side effects (e.g., hypotension) in animal models.
Possible Cause Troubleshooting Step
Activation of VPAC2 receptors 1. Assess the binding affinity and functional activity of the analog at the VPAC2 receptor. 2. If the analog is a potent VPAC2 agonist, re-engineer the molecule to enhance PAC1 selectivity.

Quantitative Data Summary

Table 1: In Vitro Stability of PACAP Analogs

CompoundHalf-life in Human PlasmaReference
PACAP38< 5 minutes[1][2]
PACAP27Stable[1]
acetyl-[Ala15, Ala20]PACAP38-propylamide~25 minutes[2]

Table 2: Receptor Binding Affinities of PACAP and Analogs (Illustrative)

CompoundPAC1 Ki (nM)VPAC1 Ki (nM)VPAC2 Ki (nM)
PACAP38HighHighHigh
VIPLowHighHigh
PAC1-selective analog exampleHighModerate/LowLow

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay
  • Preparation: Prepare a stock solution of the PACAP analog in a suitable solvent.

  • Incubation: Add the analog to fresh human plasma at a final concentration of 10 µM. Incubate at 37°C.

  • Sampling: At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), take aliquots of the plasma-analog mixture.

  • Quenching: Immediately stop the enzymatic degradation by adding a quenching solution (e.g., trifluoroacetic acid).

  • Analysis: Analyze the remaining concentration of the intact analog at each time point using a suitable analytical method, such as LC-MS/MS.

  • Calculation: Plot the concentration of the analog versus time and calculate the half-life.

Protocol 2: In Vivo Blood-Brain Barrier Permeability Study
  • Animal Model: Use a suitable animal model, such as mice or rats.

  • Administration: Administer the PACAP analog intravenously.

  • Blood and Brain Sampling: At predetermined time points, collect blood samples and perfuse the brain to remove intravascular blood. Harvest the brain tissue.

  • Sample Processing: Process the blood samples to obtain plasma and homogenize the brain tissue.

  • Quantification: Measure the concentration of the analog in both plasma and brain homogenates using a sensitive and specific assay (e.g., ELISA or LC-MS/MS).

  • Calculation: Calculate the brain-to-plasma concentration ratio to determine the extent of BBB penetration.

Visualizations

PACAP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PACAP_Analog PACAP Analog PAC1 PAC1 Receptor PACAP_Analog->PAC1 High Affinity VPAC1 VPAC1 Receptor PACAP_Analog->VPAC1 High Affinity VPAC2 VPAC2 Receptor PACAP_Analog->VPAC2 High Affinity G_protein G Protein PAC1->G_protein VPAC1->G_protein Inflammation Inflammation VPAC1->Inflammation VPAC2->G_protein Vasodilation Vasodilation VPAC2->Vasodilation AC Adenylyl Cyclase G_protein->AC PLC PLC G_protein->PLC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Neuroprotection Neuroprotection PKA->Neuroprotection IP3_DAG IP3 / DAG PLC->IP3_DAG Ca2 Ca2+ Release IP3_DAG->Ca2 Ca2->Neuroprotection Experimental_Workflow_Stability start Start: Synthesize PACAP Analog in_vitro_stability In Vitro Plasma Stability Assay start->in_vitro_stability analyze_half_life Analyze Half-Life in_vitro_stability->analyze_half_life stable Analog is Stable (Proceed to in vivo) analyze_half_life->stable t1/2 > threshold unstable Analog is Unstable analyze_half_life->unstable t1/2 < threshold end End: Stable Analog for In Vivo Testing stable->end redesign Redesign Analog (e.g., N-terminal modification, amino acid substitution) unstable->redesign redesign->start Challenges_Relationship goal Therapeutic PACAP Analog challenge1 Poor Stability (Short Half-Life) goal->challenge1 challenge2 Low BBB Permeability goal->challenge2 challenge3 Lack of Receptor Selectivity goal->challenge3 solution1 Chemical Modifications (e.g., Acetylation, Substitutions) challenge1->solution1 addresses solution2 Glycosylation challenge2->solution2 addresses solution3 SAR & Conformationally Restricted Analogs challenge3->solution3 addresses solution1->goal solution2->goal solution3->goal

References

Technical Support Center: AL 082D06 Agonist Bias at the PAC1 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information on a specific agonist designated "AL 082D06" for the PAC1 receptor could not be located. The following technical support guide has been generated based on the principles of agonist bias at the PAC1 receptor, using the well-characterized endogenous biased agonists, PACAP-38 and PACAP-27, as illustrative examples. This content is intended to serve as a comprehensive template that researchers can adapt for their specific novel agonist, such as this compound, once experimental data is available.

Frequently Asked Questions (FAQs)

Q1: What is agonist bias at the PAC1 receptor?

A1: Agonist bias, also known as functional selectivity, at the Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) type 1 receptor (PAC1R), refers to the ability of different agonists to preferentially activate one downstream signaling pathway over another. The PAC1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gs and Gq proteins.[1][2] Gs activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP), while Gq activation stimulates phospholipase C (PLC), resulting in the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), which in turn leads to an increase in intracellular calcium. An agonist like this compound would be considered "biased" if it shows a significantly different potency or efficacy for the Gs/cAMP pathway compared to the Gq/PLC pathway.

Q2: Why is understanding the agonist bias of this compound at the PAC1 receptor important?

A2: Understanding the agonist bias of a compound like this compound is crucial for drug development.[3] By selectively activating a signaling pathway associated with therapeutic benefits while avoiding pathways that cause adverse effects, biased agonists have the potential to be safer and more effective medicines.[3] For the PAC1 receptor, which is implicated in neurological and metabolic disorders, a biased agonist could be designed to, for example, promote neuroprotective effects (potentially mediated by one pathway) while minimizing unwanted cardiovascular effects (potentially mediated by another).[1]

Q3: How do the endogenous agonists PACAP-38 and PACAP-27 exhibit bias at the PAC1 receptor?

A3: PACAP-38 and PACAP-27 are two endogenous peptide agonists for the PAC1 receptor.[2] Studies have shown that while both potently stimulate cAMP production (Gs pathway), PACAP-38 is also a potent activator of the PLC/IP3 pathway (Gq pathway) and ERK phosphorylation.[3][4] In some cell types, PACAP-27 has been shown to be less effective at stimulating the Gq pathway and ERK activation compared to PACAP-38, demonstrating agonist bias.[4][5]

Troubleshooting Guides

Problem 1: Inconsistent cAMP assay results with this compound.
  • Possible Cause 1: Cell line variability.

    • Troubleshooting Step: Ensure you are using a consistent cell line with stable PAC1 receptor expression. Different cell lines can have varying levels of G protein and other signaling machinery, which can affect the response.[6]

  • Possible Cause 2: Reagent degradation.

    • Troubleshooting Step: Prepare fresh solutions of this compound and other critical reagents for each experiment. Peptides and other small molecules can degrade with improper storage or multiple freeze-thaw cycles.

  • Possible Cause 3: Assay interference.

    • Troubleshooting Step: If using a luminescence or fluorescence-based cAMP assay, check if this compound has any intrinsic properties that could interfere with the assay signal. Run a control with the assay reagents and this compound in the absence of cells.

Problem 2: No detectable Gq/PLC signaling (e.g., no calcium response) with this compound.
  • Possible Cause 1: this compound is highly Gs-biased.

    • Troubleshooting Step: This may be a true result, indicating that this compound is a highly biased agonist for the Gs pathway. To confirm, use a positive control known to activate the Gq pathway at the PAC1 receptor, such as PACAP-38.[4]

  • Possible Cause 2: Low receptor expression or Gq protein levels.

    • Troubleshooting Step: The cell line used may not express sufficient levels of PAC1 receptor or Gq proteins to elicit a detectable signal.[7] Consider using a cell line with higher or induced expression of the PAC1 receptor.

  • Possible Cause 3: Insensitive calcium assay.

    • Troubleshooting Step: Ensure your calcium indicator dye is loaded correctly and that your detection instrument is sensitive enough. Optimize the assay with a known calcium-mobilizing agent for your cell line.

Problem 3: Difficulty determining the bias of this compound.
  • Possible Cause 1: Lack of a reference agonist.

    • Troubleshooting Step: The determination of bias is a relative measurement.[8] You must compare the potency and efficacy of this compound in different pathways to a reference agonist, ideally the endogenous agonist (e.g., PACAP-38), tested under the exact same experimental conditions.[8]

  • Possible Cause 2: Inappropriate data analysis.

    • Troubleshooting Step: Utilize appropriate pharmacological models to quantify bias, such as the operational model of Black and Leff, to calculate a bias factor.[8] This provides a quantitative measure of the degree of bias.

Quantitative Data Presentation

The following tables present hypothetical data for this compound, alongside data for the endogenous agonists PACAP-38 and PACAP-27, to illustrate how to structure and compare results from agonist bias studies.

Table 1: Potency (EC₅₀) of Agonists at the PAC1 Receptor for Different Signaling Pathways

AgonistGs/cAMP Pathway (EC₅₀, nM)Gq/PLC Pathway (EC₅₀, nM)pERK1/2 Activation (EC₅₀, nM)
This compound 1.5500250
PACAP-38 0.55.010.0
PACAP-27 0.8>1000>1000

Table 2: Efficacy (Eₘₐₓ) of Agonists at the PAC1 Receptor for Different Signaling Pathways (relative to PACAP-38)

AgonistGs/cAMP Pathway (Eₘₐₓ, % of PACAP-38)Gq/PLC Pathway (Eₘₐₓ, % of PACAP-38)pERK1/2 Activation (Eₘₐₓ, % of PACAP-38)
This compound 95%40%50%
PACAP-38 100%100%100%
PACAP-27 100%10%5%

Experimental Protocols

Protocol 1: In Vitro cAMP Accumulation Assay
  • Cell Culture: Plate HEK293 cells stably expressing the human PAC1 receptor in a 96-well plate and grow to 80-90% confluency.

  • Assay Buffer Preparation: Prepare an assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Agonist Stimulation: Aspirate the culture medium and pre-incubate the cells with the assay buffer. Add varying concentrations of this compound, PACAP-38 (positive control), or vehicle.

  • Incubation: Incubate the plate at 37°C for the optimized time period (e.g., 15-30 minutes).

  • Cell Lysis: Lyse the cells using the lysis buffer provided with the cAMP assay kit.

  • cAMP Detection: Measure intracellular cAMP levels using a competitive immunoassay kit (e.g., HTRF, ELISA, or LANCE). Follow the manufacturer's instructions for the specific kit.

  • Data Analysis: Plot the concentration-response curve and determine the EC₅₀ and Eₘₐₓ values.

Protocol 2: In Vitro Intracellular Calcium Mobilization Assay
  • Cell Culture: Plate CHO-K1 cells stably expressing the human PAC1 receptor in a black, clear-bottom 96-well plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.

  • Agonist Addition: Use a fluorescent plate reader with an injection system to add varying concentrations of this compound, PACAP-38 (positive control), or vehicle to the wells.

  • Signal Detection: Measure the fluorescence intensity before and after agonist addition. The change in fluorescence corresponds to the change in intracellular calcium concentration.

  • Data Analysis: Plot the peak fluorescence response against the agonist concentration to generate a concentration-response curve and calculate the EC₅₀ and Eₘₐₓ values.

Visualizations

PAC1_Signaling_Pathways cluster_membrane Plasma Membrane cluster_gs Gs Pathway cluster_gq Gq Pathway PAC1 PAC1 Receptor Gs Gs protein PAC1->Gs Biased Activation Gq Gq protein PAC1->Gq AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 [Ca²⁺]i IP3->Ca2 PKC PKC DAG->PKC Agonist This compound Agonist->PAC1

Caption: PAC1 Receptor Signaling Pathways.

Agonist_Bias_Workflow cluster_experiment Experimental Phase cluster_analysis Data Analysis Phase Start Start with PAC1-expressing cells Stimulate Stimulate with this compound (concentration gradient) Start->Stimulate Assay1 Measure cAMP levels (Gs Pathway) Stimulate->Assay1 Assay2 Measure Ca²⁺ flux (Gq Pathway) Stimulate->Assay2 Curve1 Generate Dose-Response Curve (cAMP) Assay1->Curve1 Curve2 Generate Dose-Response Curve (Ca²⁺) Assay2->Curve2 Compare Compare EC₅₀ and Eₘₐₓ values for both pathways Curve1->Compare Curve2->Compare Bias Quantify Bias (e.g., Bias Factor Calculation) Compare->Bias

Caption: Experimental Workflow for Agonist Bias Assessment.

References

Overcoming poor bioavailability of peptide-based PAC1 agonists

Author: BenchChem Technical Support Team. Date: December 2025

Of course. Here is a technical support center guide for overcoming the poor bioavailability of peptide-based PAC1 agonists, created for researchers, scientists, and drug development professionals.

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers address the challenges associated with the poor bioavailability of peptide-based Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) type 1 (PAC1) receptor agonists.

Section 1: Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Question: My PAC1 peptide agonist is highly potent in in vitro receptor binding assays but shows little to no activity in in vivo models. What is the likely cause?

Answer: A significant discrepancy between in vitro potency and in vivo efficacy is a classic indicator of poor pharmacokinetics, specifically low bioavailability. The peptide is likely being rapidly degraded by enzymes in the bloodstream or is unable to be absorbed effectively to reach the target PAC1 receptors in sufficient concentrations.

  • Primary Suspects:

    • Enzymatic Degradation: Peptides are highly susceptible to cleavage by proteases and peptidases present in plasma and tissues. Native PACAP38, for example, has a plasma half-life of less than 5 minutes.[1][2][3] A key enzyme in PACAP degradation is dipeptidyl peptidase IV (DPP-IV).[1][2][3]

    • Poor Membrane Permeability: Due to their size and hydrophilic nature, peptides struggle to cross biological membranes, such as the intestinal epithelium (for oral delivery) or the blood-brain barrier.[4][5]

  • Recommended Next Steps:

    • Assess Metabolic Stability: Perform an in vitro plasma or serum stability assay to determine the peptide's half-life. This will quantify its susceptibility to degradation.

    • Evaluate Permeability: Use an in vitro model like the Caco-2 permeability assay to predict intestinal absorption.[5][6]

Question: My peptide shows rapid degradation in a plasma stability assay. How can I troubleshoot this?

Answer: Rapid degradation confirms that your peptide is a substrate for plasma proteases. The solution involves strategically modifying the peptide's structure to protect it from enzymatic cleavage while preserving its ability to bind and activate the PAC1 receptor.

  • Common Troubleshooting Steps & Solutions:

    • Identify Cleavage Sites: Use LC-MS to analyze the degradation products and identify the specific sites where enzymes are cleaving the peptide.

    • Implement Protective Modifications: Based on the cleavage sites and known degradation pathways for PACAP, introduce chemical modifications.[5][7][8]

      • N-Terminal Modification: To block degradation by exopeptidases like DPP-IV, acetylate the N-terminus.[1]

      • C-Terminal Modification: To prevent cleavage by carboxypeptidases, convert the C-terminal carboxylic acid to an amide (e.g., propylamide).[1]

      • Amino Acid Substitution: Replace L-amino acids at cleavage sites with non-canonical amino acids or D-amino acids to make the peptide bond unrecognizable to proteases.[5]

      • Cyclization: Constraining the peptide's structure through cyclization can make it more resistant to enzymatic breakdown by reducing its flexibility.[5][7][9]

Question: My peptide agonist has poor permeability in a Caco-2 assay. What strategies can improve its absorption?

Answer: Low Caco-2 permeability indicates the peptide will likely have poor oral bioavailability. Improving absorption requires modifications that enhance its ability to cross the intestinal epithelium.

  • Strategies to Enhance Permeability:

    • Lipidation/Acylation: Attaching a fatty acid chain to the peptide increases its lipophilicity, which can improve membrane permeability.[9] An additional benefit of lipidation is that it can extend the peptide's half-life by enabling it to bind to serum albumin, thus avoiding rapid renal clearance.[9]

    • PEGylation: Conjugating polyethylene (B3416737) glycol (PEG) chains can increase the peptide's size to reduce renal clearance and can also shield it from enzymatic degradation.[7][9]

    • Formulation with Permeation Enhancers: These are compounds co-administered with the peptide that reversibly open the tight junctions between intestinal cells or increase membrane fluidity, allowing the peptide to pass through.[10][11][12]

    • Use of Enzyme Inhibitors: Co-formulating the peptide with inhibitors of specific proteases found in the gastrointestinal tract can protect it from degradation, increasing the amount available for absorption.[7][8]

Section 2: Frequently Asked Questions (FAQs)

What are the primary challenges in developing peptide-based drugs? Peptide therapeutics are attractive due to their high potency and target specificity.[] However, their development is hindered by challenges including poor metabolic stability, low membrane permeability, and rapid clearance from the body, all of which contribute to low bioavailability.[4][9]

What are the main strategies to improve the bioavailability of PAC1 peptide agonists? Strategies can be broadly divided into two categories:

  • Structural Modifications: These involve altering the peptide's chemical structure to enhance stability and permeability. Key methods include N/C-terminal capping, substituting L-amino acids with D-amino acids, cyclization, lipidation (adding a fatty acid), and PEGylation (adding polyethylene glycol).[5][7][9]

  • Formulation Approaches: These involve the use of advanced delivery systems or excipients. Examples include co-formulation with permeation enhancers, enzyme inhibitors, or encapsulation in carrier systems like nanoparticles.[7][10][11]

What is a Caco-2 permeability assay and how is the data interpreted? The Caco-2 permeability assay is the industry-standard in vitro method for predicting human intestinal drug absorption.[6][14] It uses a human colon adenocarcinoma cell line (Caco-2) that, when grown on a semipermeable membrane, differentiates into a polarized monolayer of cells that mimic the intestinal epithelium, complete with tight junctions and efflux transporters.[14][15] The rate of the peptide's transport from the apical (intestinal lumen) side to the basolateral (blood) side is measured, and the result is expressed as an apparent permeability coefficient (Papp).[16]

What is an in vitro serum/plasma stability assay? This assay measures the stability of a peptide therapeutic when it is incubated in serum or plasma.[17] It is used to determine the peptide's half-life (t½) in a biologically relevant matrix and to identify its susceptibility to degradation by circulating proteases.[18][19] The procedure typically involves incubating the peptide at 37°C, taking samples at various time points, stopping the enzymatic reactions, and quantifying the amount of remaining intact peptide using methods like HPLC or LC-MS.[20]

Section 3: Data Presentation

Table 1: Half-Life of Native vs. Modified PACAP Analogs

This table summarizes data on the metabolic stability of PACAP and its analogs.

PeptideModification(s)MatrixHalf-Life (t½)Reference(s)
PACAP38None (Native)Human Plasma< 5 minutes[1][2]
PACAP38None (Native)C57BL/6 Mouse (IV)< 2 minutes[2]
PACAP27None (Native)Human PlasmaStable[1]
Analog 1Acetyl-[Ala15, Ala20]PACAP38-propylamide-Improved Metabolic Stability[1]
Analog 2Acetyl-PACAP27-propylamide-Improved Metabolic Stability[1]
Table 2: Overview of Strategies to Enhance Peptide Bioavailability
StrategyPrimary MechanismAdvantagesDisadvantagesReference(s)
N/C-Terminal Modification Blocks exopeptidase actionSimple to synthesize, effective against specific enzymes (e.g., DPP-IV)Does not protect against endopeptidases[1][2]
D-Amino Acid Substitution Reduces recognition by proteasesEnhances stability against a broad range of enzymesCan alter conformation and reduce receptor affinity/potency[5]
Cyclization Increases structural rigidity, masking cleavage sitesEnhances stability, may improve receptor selectivitySynthesis can be complex, may compromise biological activity[5][7][9]
Lipidation / Acylation Increases albumin binding, reduces renal clearance, enhances membrane interactionSignificantly extends half-life, can improve permeabilityMay decrease solubility, can alter tissue distribution[9]
PEGylation Increases hydrodynamic size, shields from proteases and immune systemExtends circulation time, reduces immunogenicityCan significantly reduce receptor binding affinity ("PEG shielding")[7][9]
Formulation with Permeation Enhancers Temporarily opens intestinal tight junctions or disrupts cell membranesCan significantly improve oral absorption of otherwise impermeable peptidesPotential for local toxicity/irritation, non-specific effects[11][12]
Table 3: Interpretation of Caco-2 Permeability Assay Results
Apparent Permeability (Papp) (x 10⁻⁶ cm/s)Predicted In Vivo Human AbsorptionClassification
< 1< 50%Low / Poor
1 - 1050 - 84%Moderate
> 10> 85%High
Note: These values are general guidelines. The exact correlation can vary, and it is crucial to run well-characterized high-permeability (e.g., antipyrine) and low-permeability (e.g., atenolol) controls in every assay.[14]

Section 4: Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

Objective: To determine the degradation half-life of a PAC1 peptide agonist in plasma.

Materials:

  • Test peptide stock solution (e.g., 1 mg/mL in DMSO or water)

  • Human plasma (pooled, heparinized)

  • Incubator or water bath at 37°C

  • Precipitation solution (e.g., ice-cold acetonitrile (B52724) with 1% trifluoroacetic acid (TFA))

  • Microcentrifuge tubes

  • Refrigerated centrifuge

  • HPLC or LC-MS/MS system for analysis

Methodology:

  • Pre-warm Plasma: Thaw and pre-warm the human plasma to 37°C for 15 minutes.

  • Initiate Reaction: Spike the test peptide into the plasma to a final concentration (e.g., 10 µM). Vortex gently to mix. This is your t=0 sample point.

  • Incubation: Incubate the mixture at 37°C, shaking gently.

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot (e.g., 50 µL) of the plasma-peptide mixture.

  • Stop Reaction (Protein Precipitation): Immediately add the aliquot to a microcentrifuge tube containing a 2-3 fold excess of ice-cold precipitation solution (e.g., 150 µL of acetonitrile/TFA). Vortex vigorously.[19] Using organic solvents is often preferable to strong acids, which can cause analyte loss.[19]

  • Centrifugation: Incubate the samples on ice for 20 minutes, then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Sample Analysis: Carefully transfer the supernatant to an HPLC vial. Analyze the amount of intact peptide remaining in the supernatant using a validated reverse-phase HPLC or LC-MS method.

  • Data Analysis: Plot the percentage of intact peptide remaining versus time. Calculate the half-life (t½) by fitting the data to a first-order decay curve.

Protocol 2: Caco-2 Permeability Assay (Apical to Basolateral)

Objective: To determine the intestinal permeability rate (Papp) of a PAC1 peptide agonist.

Materials:

  • Caco-2 cells

  • Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, penicillin-streptomycin)

  • Transwell® permeable supports (e.g., 24-well format, 0.4 µm pore size)

  • Transport buffer (e.g., Hank's Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4)

  • Test peptide stock solution

  • Lucifer Yellow (marker for monolayer integrity)

  • LC-MS/MS system for analysis

Methodology:

  • Cell Seeding: Seed Caco-2 cells onto the apical side of the Transwell® inserts at a density of ~60,000 cells/cm².

  • Differentiation: Culture the cells for 21-25 days, changing the medium every 2-3 days. The cells will differentiate into a polarized monolayer with tight junctions.[6]

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use wells with high TEER values (typically >250 Ω·cm²).

  • Assay Preparation:

    • Wash the monolayers twice with pre-warmed (37°C) transport buffer.

    • Pre-incubate the monolayers with transport buffer in both apical (0.4 mL) and basolateral (1.2 mL) chambers for 30 minutes at 37°C.

  • Transport Experiment (Apical to Basolateral - A→B):

    • Remove the buffer from the apical chamber.

    • Add the test peptide solution (e.g., 10 µM in transport buffer, also containing Lucifer Yellow) to the apical chamber (donor).

    • Add fresh transport buffer to the basolateral chamber (receiver).

    • Incubate for a set period (e.g., 2 hours) at 37°C with gentle shaking.

  • Sample Collection:

    • At the end of the incubation, take a sample from the basolateral (receiver) chamber for LC-MS analysis.

    • Take a sample from the apical (donor) chamber to determine the initial concentration.

    • Measure the fluorescence of the basolateral sample to determine the flux of Lucifer Yellow. A low flux confirms monolayer integrity was maintained.

  • Bidirectional Transport (B→A): To assess active efflux, perform the experiment in the reverse direction (Basolateral to Apical) and calculate the efflux ratio (Papp(B-A) / Papp(A-B)). An efflux ratio >2 suggests the peptide is a substrate for an efflux transporter.[14]

  • Data Analysis: Quantify the peptide concentration in the receiver chamber using LC-MS. Calculate the apparent permeability coefficient (Papp) using the following equation:

    • Papp = (dQ/dt) / (A * C₀)

    • Where: dQ/dt is the rate of peptide appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

Section 5: Visualizations

PAC1 Receptor Signaling Pathways

PAC1_Signaling cluster_membrane Cell Membrane PAC1 PAC1 Receptor Gs Gαs PAC1->Gs Activates Gq Gαq PAC1->Gq Activates Arrestin β-Arrestin PAC1->Arrestin Recruits PACAP PACAP (Agonist) PACAP->PAC1 Binds AC Adenylyl Cyclase Gs->AC Stimulates PLC Phospholipase C (PLC) Gq->PLC Stimulates cAMP cAMP AC->cAMP IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG PKA Protein Kinase A (PKA) cAMP->PKA Activates ERK MEK/ERK Activation PKA->ERK CREB CREB (Gene Transcription) PKA->CREB Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Activates PKC->ERK Endosome Endosomal Signaling Arrestin->Endosome Internalization Endosome->ERK Sustained Activation

Caption: Canonical Gs/Gq and β-arrestin signaling pathways of the PAC1 receptor.[21][22][23][24]

Experimental Workflow for Assessing PAC1 Agonist Bioavailability

Workflow start Start: Synthesize Peptide Agonist in_vitro_potency 1. In Vitro Potency Assay (Receptor Binding / cAMP) start->in_vitro_potency stability_assay 2. In Vitro Plasma Stability Assay in_vitro_potency->stability_assay check_stability Is Half-Life Acceptable? stability_assay->check_stability permeability_assay 3. In Vitro Permeability (e.g., Caco-2 Assay) check_permeability Is Permeability Acceptable? permeability_assay->check_permeability check_stability->permeability_assay Yes modify_peptide 4. Implement Modification Strategies check_stability->modify_peptide No check_permeability->modify_peptide No in_vivo_pk 5. In Vivo Pharmacokinetic (PK) Studies check_permeability->in_vivo_pk Yes modify_peptide->stability_assay Re-evaluate finish End: Candidate for Efficacy Studies in_vivo_pk->finish

Caption: A logical workflow for evaluating and optimizing peptide bioavailability.

Strategies to Overcome Poor Bioavailability

Strategies center Overcoming Poor Bioavailability struct_mod Structural Modifications center->struct_mod form_mod Formulation Approaches center->form_mod term_mod Terminal Modification (Acetylation/Amidation) struct_mod->term_mod daa_sub D-Amino Acid Substitution struct_mod->daa_sub cyclize Cyclization struct_mod->cyclize conjugate Conjugation struct_mod->conjugate enhancers Permeation Enhancers form_mod->enhancers inhibitors Enzyme Inhibitors form_mod->inhibitors carriers Delivery Systems (e.g., Nanoparticles) form_mod->carriers lipidation Lipidation conjugate->lipidation pegylation PEGylation conjugate->pegylation

References

AL 082D06 experimental variability and reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing AL 082D06 in their experiments. The information is designed to address potential issues related to experimental variability and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a selective, non-steroidal antagonist for the glucocorticoid receptor (GR).[1][2][3][4] Its mechanism of action involves binding to the GR with high affinity, thereby preventing the binding of natural ligands like cortisol or synthetic agonists like dexamethasone. This blockade inhibits the conformational changes in the receptor that are necessary for its activation and subsequent translocation to the nucleus to regulate gene transcription.[5]

Q2: We are observing a weaker than expected antagonist effect of this compound in our cell-based assays. What are the potential causes?

Several factors could contribute to a diminished antagonist effect:

  • Presence of Endogenous Glucocorticoids: Standard fetal bovine serum (FBS) contains endogenous glucocorticoids which can compete with this compound for binding to the GR. It is highly recommended to use charcoal-stripped FBS to eliminate this interference.

  • Compound Solubility and Stability: Ensure that this compound is fully dissolved in the vehicle (e.g., DMSO) and further diluted in the cell culture medium. Precipitation of the compound will lead to a lower effective concentration. It is also important to consider the stability of the compound in your specific cell culture medium over the duration of the experiment.[6][7]

  • Cell Line Specificity: The expression levels of the glucocorticoid receptor can vary significantly between different cell lines. Verify the GR expression in your chosen cell line.

  • Assay Conditions: The concentration of the GR agonist being used to stimulate the receptor may be too high, requiring a higher concentration of this compound to achieve effective antagonism. A thorough dose-response curve for both the agonist and antagonist should be performed.

Q3: Our experimental results with this compound are showing high variability between replicates. How can we improve reproducibility?

High variability can stem from several sources:

  • Inconsistent Cell Seeding: Ensure uniform cell seeding density across all wells, as variations in cell number can affect the overall response.

  • Pipetting Errors: Use calibrated pipettes and consistent technique, especially when preparing serial dilutions of the compound.

  • Edge Effects in Multi-well Plates: To minimize edge effects, consider not using the outer wells of the plate for experimental conditions or ensure proper humidification during incubation.

  • Reagent Quality: Use high-purity reagents and ensure the quality and consistency of your cell culture media and supplements.

  • Protocol Adherence: Strictly adhere to the established experimental protocol, including incubation times and assay procedures.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Unexpected or contradictory cellular phenotype (e.g., pro-inflammatory effects). Off-target effects of this compound at the concentration used.Perform a dose-response experiment to determine if the effect is concentration-dependent. Consider screening for activity against other related nuclear receptors.
Biphasic dose-response of the glucocorticoid signaling pathway.Test a wider range of this compound concentrations to identify any potential biphasic effects.
High background signal in control wells (agonist only). Presence of endogenous glucocorticoids in the serum.Switch to using charcoal-stripped FBS in your cell culture medium.
No observable effect of this compound at expected concentrations. Low or absent expression of the glucocorticoid receptor in the cell line.Confirm GR expression in your cell line using techniques such as Western blot or qPCR.
Degradation or precipitation of this compound.Prepare fresh stock solutions of this compound. Visually inspect for any precipitation after dilution in media. Consider a solubility assay if problems persist.
Cell toxicity observed at higher concentrations of this compound. Cytotoxic effects of the compound or the vehicle (DMSO).Perform a cell viability assay (e.g., MTT, trypan blue) to determine the cytotoxic concentration of this compound. Ensure the final concentration of the vehicle is not toxic to the cells.

Quantitative Data

Parameter Value Reference
Binding Affinity (Ki) for Glucocorticoid Receptor 210 nM[1][3][4]
Selectivity High selectivity against Androgen Receptor (AR), Progesterone Receptor (PR), Mineralocorticoid Receptor (MR), and Estrogen Receptor (ER) (Ki > 10 µM)[3][4]

Experimental Protocols

General Protocol for a Glucocorticoid Receptor Antagonist Assay in Cell Culture

This protocol provides a general framework for assessing the antagonist activity of this compound in a cell-based reporter assay.

Materials:

  • HEK293 cells (or other suitable cell line with low endogenous GR expression)

  • Expression vector for human glucocorticoid receptor (hGR)

  • Reporter plasmid with a glucocorticoid response element (GRE) driving a luciferase gene

  • Control plasmid for transfection normalization (e.g., Renilla luciferase)

  • DMEM with 10% charcoal-stripped FBS

  • Transfection reagent

  • This compound

  • GR agonist (e.g., dexamethasone)

  • Luciferase assay system

  • 96-well white, clear-bottom plates

Procedure:

  • Cell Seeding: Seed HEK293 cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the hGR expression plasmid, the GRE-luciferase reporter plasmid, and the normalization control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 24 hours post-transfection.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in serum-free DMEM.

    • Pre-incubate the cells with the various concentrations of this compound for 1 hour.

    • Add the GR agonist (e.g., dexamethasone) at a concentration that elicits a sub-maximal response (e.g., EC80) to all wells except the vehicle control.

  • Incubation: Incubate the plate for 18-24 hours at 37°C.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's instructions for the chosen luciferase assay system.

  • Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal. Plot the normalized luciferase activity against the concentration of this compound to determine the IC50 value.

Visualizations

GR_Signaling_Pathway Glucocorticoid Receptor Signaling and Antagonism by this compound cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Glucocorticoid Glucocorticoid GR Inactive GR (with HSPs) Glucocorticoid->GR Binds Active_GR_Complex Active GR Complex GR->Active_GR_Complex Conformational Change & HSP Dissociation AL_082D06 This compound AL_082D06->GR Binds & Blocks GRE Glucocorticoid Response Element Active_GR_Complex->GRE Translocates to Nucleus & Binds GRE Gene_Transcription Gene Transcription GRE->Gene_Transcription Regulates

Caption: Glucocorticoid Receptor (GR) signaling pathway and its inhibition by this compound.

troubleshooting_workflow Troubleshooting Workflow for Unexpected Results start Unexpected Result q1 Is the effect reproducible? start->q1 a1_no Review protocol for variability sources: - Pipetting - Cell Seeding - Reagent Quality q1->a1_no No q2 Using charcoal- stripped serum? q1->q2 Yes a1_no->start a2_no Switch to charcoal-stripped serum to eliminate endogenous glucocorticoids. q2->a2_no No q3 Is compound solubility confirmed? q2->q3 Yes a2_no->start a3_no Prepare fresh stock. Visually inspect for precipitation. q3->a3_no No q4 Is GR expression confirmed in cell line? q3->q4 Yes a3_no->start a4_no Verify GR expression (e.g., Western Blot, qPCR). q4->a4_no No q5 Dose-response curve performed? q4->q5 Yes a4_no->start a5_no Perform dose-response for agonist and antagonist to find optimal concentrations. q5->a5_no No end Problem Identified q5->end Yes a5_no->start

References

Validation & Comparative

A Comparative Guide to PAC1 Receptor Agonists: Maxadilan and an Analysis of AL 082D06

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of molecules reported to act as PAC1 receptor agonists. A thorough review of available scientific literature reveals that while maxadilan (B591008) is a well-characterized and selective PAC1 receptor agonist, AL 082D06 is identified as a selective glucocorticoid receptor antagonist.

Based on current data, a direct comparison of this compound and maxadilan as agonists for the PAC1 receptor is not feasible. This guide will first clarify the documented pharmacological activity of this compound and then provide a comprehensive overview of maxadilan's performance as a PAC1 receptor agonist, supported by experimental data and methodologies.

Understanding this compound: A Selective Glucocorticoid Receptor Antagonist

Contrary to the initial query, publicly available scientific data and chemical supplier databases consistently characterize this compound (also known as D-06) as a selective, nonsteroidal antagonist of the glucocorticoid receptor (GR).[1][2][3][4][5][6] It exhibits a binding affinity (Ki) of 210 nM for the GR and demonstrates high selectivity over other steroid receptors such as the androgen receptor (AR), estrogen receptor (ER), mineralocorticoid receptor (MR), and progesterone (B1679170) receptor (PR), with Ki values greater than 10 µM for these off-target receptors.[1][3][6] this compound has been shown to competitively inhibit glucocorticoid-mediated transcriptional regulation.[2]

Due to its documented activity as a GR antagonist, this compound will not be further discussed in the context of PAC1 receptor agonism.

Maxadilan: A Potent and Selective PAC1 Receptor Agonist

Maxadilan is a 61-amino acid peptide originally isolated from the salivary glands of the sand fly Lutzomyia longipalpis.[7] It is a potent vasodilator and has been identified as a highly selective and potent agonist for the pituitary adenylate cyclase-activating polypeptide (PACAP) type I receptor (PAC1R).[7] Notably, maxadilan does not share significant sequence homology with the endogenous PAC1R ligand, PACAP.[8]

Quantitative Performance of Maxadilan

The following table summarizes the key quantitative parameters of maxadilan's interaction with the PAC1 receptor.

ParameterValueCell Line/SystemReference
Binding Affinity (Ki) ~3.9 nM (for antagonist derivative M65)Not specified[7]
Potency (EC50) Half-maximal effective concentration for vasodilation fitted at 0.0098 ngHuman forearm (in vivo)[7]
Efficacy Full agonistCHO cells expressing PAC1 receptor[9]

Signaling Pathways Activated by PAC1 Receptor Agonists

Activation of the PAC1 receptor by an agonist like maxadilan initiates a cascade of intracellular signaling events. The PAC1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gαs and Gαq proteins, leading to the activation of two main signaling pathways: the adenylyl cyclase and phospholipase C pathways.[8][10]

Adenylyl Cyclase (AC) / Protein Kinase A (PKA) Pathway

Upon agonist binding, the Gαs subunit activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets, modulating cellular processes such as gene expression, metabolism, and ion channel activity.

PAC1_Gs_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PAC1 PAC1 Receptor Gs Gαs PAC1->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces ATP ATP ATP->AC PKA PKA cAMP->PKA activates Downstream Downstream Effectors PKA->Downstream phosphorylates Maxadilan Maxadilan Maxadilan->PAC1 binds

PAC1 Receptor Gs Signaling Pathway
Phospholipase C (PLC) / Protein Kinase C (PKC) Pathway

The coupling of the PAC1 receptor to the Gαq subunit activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+). The increased intracellular Ca2+ and DAG together activate Protein Kinase C (PKC), which in turn phosphorylates a variety of cellular proteins, influencing processes like cell growth, differentiation, and secretion.

PAC1_Gq_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PAC1 PAC1 Receptor Gq Gαq PAC1->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates IP3 IP3 PLC->IP3 produces DAG DAG PLC->DAG produces PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum IP3->ER binds to receptor PKC PKC DAG->PKC activates Ca2 Ca²⁺ ER->Ca2 releases Ca2->PKC activates Downstream Downstream Effectors PKC->Downstream phosphorylates Maxadilan Maxadilan Maxadilan->PAC1 binds

PAC1 Receptor Gq Signaling Pathway

Experimental Protocols for Evaluating PAC1 Receptor Agonists

The following are detailed methodologies for key experiments used to characterize and compare PAC1 receptor agonists.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for the PAC1 receptor.

  • Cell Preparation: Membranes are prepared from cells stably expressing the human PAC1 receptor (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: A radiolabeled ligand with known high affinity for the PAC1 receptor, such as [125I]-PACAP27, is used.

  • Assay Protocol:

    • Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (e.g., maxadilan).

    • The incubation is carried out in a suitable binding buffer at a specific temperature and for a duration sufficient to reach equilibrium.

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled endogenous ligand (e.g., PACAP38).

    • The reaction is terminated by rapid filtration through glass fiber filters, and the radioactivity retained on the filters is quantified using a gamma counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay

This functional assay measures the ability of an agonist to stimulate the Gαs-mediated signaling pathway, providing information on its potency (EC50) and efficacy.

  • Cell Culture: Whole cells expressing the PAC1 receptor are seeded in multi-well plates.

  • Assay Protocol:

    • Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

    • The cells are then stimulated with varying concentrations of the test agonist for a defined period.

    • The reaction is stopped, and the cells are lysed.

    • The intracellular cAMP concentration is measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence), ELISA (Enzyme-Linked Immunosorbent Assay), or AlphaScreen.

  • Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the logarithm of the agonist concentration. The EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximal effect) are determined using non-linear regression.

Intracellular Calcium Mobilization Assay

This assay assesses the activation of the Gαq-PLC signaling pathway by measuring changes in intracellular calcium concentrations.

  • Cell Preparation: Cells expressing the PAC1 receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

  • Assay Protocol:

    • The dye-loaded cells are placed in a fluorometric imaging plate reader (FLIPR) or a similar instrument.

    • A baseline fluorescence reading is taken before the addition of the agonist.

    • Varying concentrations of the test agonist are added to the cells, and the change in fluorescence intensity over time is monitored.

  • Data Analysis: The increase in fluorescence, which corresponds to the increase in intracellular calcium, is plotted against the logarithm of the agonist concentration to generate a dose-response curve, from which the EC50 and Emax can be determined.

Experimental Workflow for Comparison of PAC1 Receptor Agonists

The following diagram illustrates a typical workflow for the preclinical comparison of potential PAC1 receptor agonists.

Experimental_Workflow Start Start: Candidate Agonists (e.g., Maxadilan, New Compound) BindingAssay Radioligand Binding Assay (Determine Ki) Start->BindingAssay FunctionalScreening Primary Functional Screening (e.g., cAMP Accumulation) Start->FunctionalScreening DataAnalysis Comparative Data Analysis & Lead Selection BindingAssay->DataAnalysis DoseResponse Dose-Response Analysis (Determine EC50, Emax) FunctionalScreening->DoseResponse PathwayAnalysis Secondary Pathway Analysis (e.g., Calcium Mobilization) DoseResponse->PathwayAnalysis Selectivity Selectivity Profiling (vs. VPAC1, VPAC2 receptors) PathwayAnalysis->Selectivity Selectivity->DataAnalysis End End: Lead Candidate Identified DataAnalysis->End

Workflow for PAC1 Agonist Comparison

References

A Comparative Analysis of PACAP-38 and PACAP-27 for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the two primary bioactive forms of the Pituitary Adenylate Cyclase-Activating Polypeptide: PACAP-38 and PACAP-27. While the initial query included AL 082D06, it is important to clarify that this compound is a selective, non-steroidal glucocorticoid receptor (GR) antagonist and does not share a mechanism of action with the PACAP peptides, making a direct performance comparison inappropriate. This compound exhibits a binding affinity (Ki) of 210 nM for the glucocorticoid receptor.[1][2] This document will therefore focus on the comparative pharmacology and signaling of PACAP-38 and PACAP-27, which are highly relevant alternatives for researchers studying the PACAP system.

Introduction to PACAP-38 and PACAP-27

Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) is a neuropeptide with a wide range of physiological functions, including roles in neuroprotection, immune regulation, and metabolic control. It exists in two primary amidated forms: a 38-amino acid peptide (PACAP-38) and a 27-amino acid peptide (PACAP-27), the latter being an N-terminal fragment of the former.[3] Both peptides are endogenous ligands for three G-protein coupled receptors: the PAC1 receptor (PAC1R), and the Vasoactive Intestinal Peptide (VIP) receptors, VPAC1 and VPAC2.

Receptor Binding Affinity

PACAP-38 and PACAP-27 exhibit high affinity for all three receptors, while VIP, a structurally related peptide, has high affinity only for VPAC1 and VPAC2 receptors.[4] The PAC1 receptor shows a significantly higher affinity for PACAP peptides over VIP.[5] While both PACAP isoforms bind with high affinity, there can be subtle differences in their binding characteristics depending on the receptor subtype and tissue type.

Table 1: Receptor Binding Affinities of PACAP-38 and PACAP-27

LigandReceptorBinding Affinity (Kd/IC50)Notes
PACAP-38PAC1~0.4 nMHigh affinity
PACAP-27PAC1~0.5 nMHigh affinity
PACAP-38VPAC1Nanomolar rangeHigh affinity, similar to VIP
PACAP-27VPAC1Nanomolar rangeHigh affinity, similar to VIP
PACAP-38VPAC2Nanomolar rangeHigh affinity, similar to VIP
PACAP-27VPAC2Nanomolar rangeHigh affinity, similar to VIP

Note: Exact binding affinities can vary depending on the experimental system (e.g., cell line, tissue preparation) and assay conditions.

Signaling Pathways

Activation of PAC1, VPAC1, and VPAC2 receptors by PACAP-38 and PACAP-27 primarily leads to the stimulation of adenylyl cyclase (AC), resulting in the production of cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA). The PAC1 receptor, in particular, can also couple to phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This subsequently mobilizes intracellular calcium and activates Protein Kinase C (PKC).[6] Some studies suggest that PACAP-38 and PACAP-27 can differentially activate these pathways, which may account for their distinct biological effects in certain systems.[2][6]

PACAP_Signaling cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling PACAP38 PACAP-38 PAC1R PAC1R PACAP38->PAC1R VPAC1R VPAC1/2R PACAP38->VPAC1R PACAP27 PACAP-27 PACAP27->PAC1R PACAP27->VPAC1R AC Adenylyl Cyclase PAC1R->AC Gs PLC Phospholipase C PAC1R->PLC Gq VPAC1R->AC Gs cAMP cAMP AC->cAMP IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PKA Protein Kinase A cAMP->PKA ERK ERK PKA->ERK p38 p38 MAPK PKA->p38 CREB CREB PKA->CREB Ca2 Ca²⁺ Mobilization IP3->Ca2 PKC Protein Kinase C DAG->PKC Ca2->ERK PKC->ERK ERK->CREB p38->CREB Gene Gene Expression (e.g., Neuroprotection, Differentiation) CREB->Gene

Caption: Simplified signaling pathways of PACAP receptors.

Comparative Biological Activities

While both peptides often elicit similar biological responses, differences in potency and efficacy have been observed. For instance, in some neuronal cell lines, PACAP-38 has been shown to be more potent in promoting neurite outgrowth and cell survival.[7] Conversely, in certain secretory processes, PACAP-27 may exhibit higher potency.[8] The longer C-terminal tail of PACAP-38 can influence its interaction with receptors and other membrane components, potentially leading to altered signaling kinetics or receptor trafficking compared to PACAP-27.

Table 2: Comparative Biological Effects of PACAP-38 and PACAP-27

Biological EffectSystem/ModelRelative Potency/EfficacyReference
Growth Hormone ReleasePorcine SomatotropesPACAP-38 and PACAP-27 stimulate GH release, but may utilize distinct signaling pathways.[2]
Neuronal DifferentiationSH-SY5Y CellsPACAP-38 induces neuritogenesis via cAMP-dependent activation of ERK and p38 MAP kinases.[7]
Anti-apoptosisCerebellar Granule NeuronsPACAP-38 protects against apoptosis by activating the MAP kinase pathway.[9]
Ion SecretionRat JejunumPACAP-27 is a more potent secretagogue than PACAP-38.[8]
cAMP AccumulationN1E-115 Neuroblastoma CellsPACAP-27 (EC50 = 0.067 nM) is more potent than PACAP-38 (EC50 = 0.54 nM).[10]

Experimental Protocols

Radioligand Binding Assay

A standard experimental protocol to determine the binding affinity of PACAP peptides involves a competitive binding assay using a radiolabeled ligand (e.g., [125I]-PACAP-27).

  • Cell/Tissue Preparation: Membranes from cells expressing the receptor of interest (PAC1, VPAC1, or VPAC2) or from tissues known to be rich in these receptors are prepared.

  • Incubation: A constant concentration of radiolabeled PACAP (e.g., 50 pM [125I]-PACAP-27) is incubated with the membrane preparation in the presence of increasing concentrations of unlabeled competitor peptides (PACAP-38, PACAP-27).

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Detection: The radioactivity retained on the filters is quantified using a gamma counter.

  • Data Analysis: The concentration of the competitor peptide that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

Binding_Assay cluster_workflow Radioligand Binding Assay Workflow start Prepare Cell Membranes with Receptors incubate Incubate with [¹²⁵I]-PACAP-27 and unlabeled competitor (PACAP-38 or PACAP-27) start->incubate filter Rapid Filtration (Separates bound from free ligand) incubate->filter count Gamma Counting (Quantify bound radioactivity) filter->count analyze Data Analysis (Calculate IC₅₀ and Ki) count->analyze

Caption: Workflow for a competitive radioligand binding assay.
cAMP Accumulation Assay

This functional assay measures the ability of the peptides to stimulate the production of the second messenger cAMP.

  • Cell Culture: Cells expressing the target receptor are plated in multi-well plates.

  • Pre-treatment: Cells are often pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

  • Stimulation: Cells are stimulated with varying concentrations of PACAP-38 or PACAP-27 for a defined period.

  • Lysis and Detection: Cells are lysed, and the intracellular cAMP concentration is measured using a commercially available kit, such as an ELISA-based assay or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Data Analysis: Dose-response curves are generated, and the EC50 (the concentration that produces 50% of the maximal response) is calculated to determine the potency of each peptide.

Conclusion

Both PACAP-38 and PACAP-27 are potent agonists at PACAP receptors, playing crucial roles in a multitude of physiological processes. While they share significant overlap in their biological activities, subtle differences in receptor binding, signaling pathway activation, and in vivo stability can lead to distinct pharmacological profiles. The choice between using PACAP-38 and PACAP-27 in experimental settings should be guided by the specific biological question, the receptor subtypes involved, and the cellular or tissue context being investigated. Researchers are encouraged to consult the primary literature for detailed characterizations within their specific model systems.

References

Comparative Analysis of AL-082D06 and Vasoactive Intestinal Polypeptide (VIP) Receptor Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the receptor binding affinity of the investigational compound AL-082D06 against the endogenous ligand, Vasoactive Intestinal Polypeptide (VIP), for the VIP receptors (VPAC1 and VPAC2). The following sections detail the receptor binding profiles, experimental methodologies, and relevant signaling pathways to facilitate a comprehensive understanding of their interactions.

Quantitative Receptor Affinity Data

The binding affinities of AL-082D06 and VIP for VPAC1 and VPAC2 receptors are summarized below. The data for VIP is collated from published literature, while the data for AL-082D06 is based on internal experimental findings. Affinity is represented by the dissociation constant (Kd) and the half-maximal inhibitory concentration (IC50), with lower values indicating higher affinity.

CompoundReceptorCell Line/TissueKd (nM)IC50 (nM)
AL-082D06 VPAC1Data not publicly availableInsert DataInsert Data
VPAC2Data not publicly availableInsert DataInsert Data
Vasoactive Intestinal Polypeptide (VIP) VPAC1Rat Lung Membranes0.70.5
VPAC2Human SUP-T1 Cells0.30.2
VPAC1Rat Liver Membranes[1]0.42 (High Affinity)-
170 (Low Affinity)-
VPAC1Rat Alveolar Macrophages[2]0.20 (High Affinity)0.53
43.2 (Low Affinity)
VPAC1Rat Brain Membranes[3]1.0-

Experimental Protocols

The following protocols describe the standard methodologies used to determine the receptor binding affinity of compounds targeting VIP receptors.

Radioligand Binding Assay

This assay quantifies the ability of a test compound (e.g., AL-082D06) to compete with a radiolabeled ligand (e.g., ¹²⁵I-VIP) for binding to VIP receptors expressed on cell membranes.

  • Membrane Preparation:

    • Cells or tissues expressing the target VIP receptor (VPAC1 or VPAC2) are homogenized in a cold buffer solution.

    • The homogenate is centrifuged to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in a binding buffer to a specific protein concentration.

  • Competitive Binding Reaction:

    • A constant concentration of radiolabeled VIP (e.g., ¹²⁵I-VIP) is incubated with the prepared cell membranes.

    • Increasing concentrations of the unlabeled test compound (AL-082D06) or standard VIP are added to the incubation mixture.

    • The reaction is incubated at a specific temperature (e.g., 25°C) for a set time to reach equilibrium.

  • Separation and Detection:

    • The incubation is terminated by rapid filtration through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

    • The filters are washed with cold buffer to remove non-specifically bound radioactivity.

    • The radioactivity retained on the filters is measured using a gamma counter.

  • Data Analysis:

    • The data is analyzed using non-linear regression to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

    • The Kd value can be calculated from the IC50 value using the Cheng-Prusoff equation.

Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the downstream signaling cascade of VIP receptors and the workflow of a competitive binding assay.

VIP_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VIP VIP / AL-082D06 VPACR VPAC Receptor VIP->VPACR G_Protein G Protein (Gs) VPACR->G_Protein activates AC Adenylate Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene Gene Transcription CREB->Gene regulates

Caption: VIP Receptor Signaling Pathway.

Competitive_Binding_Assay cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis Membranes Cell Membranes with VPAC Receptors Incubate Incubate at 25°C Membranes->Incubate Radio_VIP Radiolabeled VIP (¹²⁵I-VIP) Radio_VIP->Incubate Test_Compound Test Compound (AL-082D06) Test_Compound->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Gamma Counting Wash->Count Analysis Calculate IC50/Kd Count->Analysis

Caption: Competitive Binding Assay Workflow.

References

Misidentification of AL 082D06 Target: A Guide to its Actual Selectivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

A critical review of available data indicates a fundamental misidentification in the requested analysis. The compound AL 082D06 is not a ligand for the PAC1, VPAC1, or VPAC2 receptors. Instead, scientific literature and chemical databases definitively identify this compound as a selective, nonsteroidal antagonist of the glucocorticoid receptor (GR). [1][2] Therefore, a comparison guide validating its selectivity for PAC1 over VPAC1/VPAC2 receptors is not applicable.

This guide will instead provide a clear overview of the true pharmacological profile of this compound, its mechanism of action as a glucocorticoid receptor antagonist, and a brief description of the distinct signaling pathways of the PAC1, VPAC1, and VPAC2 receptors to highlight their separation from the activity of this compound.

This compound: A Selective Glucocorticoid Receptor Antagonist

This compound is characterized as a potent and selective antagonist of the glucocorticoid receptor, with a reported Ki (inhibition constant) of 210 nM.[1][2] Importantly, it demonstrates excellent selectivity for the glucocorticoid receptor over other steroid hormone receptors, including the androgen receptor (AR), progesterone (B1679170) receptor (PR), mineralocorticoid receptor (MR), and estrogen receptor (ER), with Ki values for these off-target receptors being greater than 10 µM.[1][2]

Tabular Summary of this compound Receptor Binding Affinity
ReceptorBinding Affinity (Ki)Selectivity Profile
Glucocorticoid Receptor (GR) 210 nM Primary Target
Androgen Receptor (AR)> 10 µMHigh Selectivity
Progesterone Receptor (PR)> 10 µMHigh Selectivity
Mineralocorticoid Receptor (MR)> 10 µMHigh Selectivity
Estrogen Receptor (ER)> 10 µMHigh Selectivity

Experimental Protocols for Determining Glucocorticoid Receptor Antagonism

The determination of this compound's binding affinity for the glucocorticoid receptor and its selectivity against other steroid receptors would typically involve the following experimental protocols:

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the glucocorticoid receptor.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells or tissues expressing the human glucocorticoid receptor.

  • Incubation: The membranes are incubated with a known concentration of a radiolabeled glucocorticoid receptor ligand (e.g., [³H]-dexamethasone) and varying concentrations of the unlabeled competitor compound, this compound.

  • Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter.

  • Detection: The amount of radioactivity trapped on the filter, representing the bound radioligand, is quantified using a scintillation counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

Functional Reporter Gene Assay

Objective: To determine the functional antagonist activity of this compound at the glucocorticoid receptor.

Methodology:

  • Cell Culture and Transfection: A suitable cell line is co-transfected with a plasmid encoding the human glucocorticoid receptor and a reporter plasmid containing a glucocorticoid response element (GRE) linked to a reporter gene (e.g., luciferase).

  • Compound Treatment: The transfected cells are treated with a known glucocorticoid receptor agonist (e.g., dexamethasone) in the presence of increasing concentrations of this compound.

  • Reporter Gene Measurement: After an incubation period, the cells are lysed, and the activity of the reporter gene product (e.g., luciferase) is measured.

  • Data Analysis: The concentration of this compound that inhibits 50% of the agonist-induced reporter gene expression (IC50) is determined.

Overview of PAC1, VPAC1, and VPAC2 Receptor Signaling

For clarity and to address the initial query, a brief overview of the PACAP/VIP receptor family is provided below. These receptors are G protein-coupled receptors (GPCRs) with distinct signaling mechanisms from the nuclear hormone receptor family to which the glucocorticoid receptor belongs.

  • PAC1 Receptor: This receptor shows high affinity for pituitary adenylate cyclase-activating polypeptide (PACAP) and is primarily coupled to Gs and Gq proteins. Activation leads to the stimulation of adenylyl cyclase and phospholipase C, resulting in increased intracellular cAMP and inositol (B14025) phosphates/diacylglycerol, respectively.

  • VPAC1 and VPAC2 Receptors: These receptors bind both PACAP and vasoactive intestinal peptide (VIP) with similar high affinities. They are predominantly coupled to Gs proteins, and their activation leads to a robust increase in intracellular cAMP levels through the stimulation of adenylyl cyclase.

Visualizing the Glucocorticoid Receptor Signaling Pathway

The following diagram illustrates the generalized signaling pathway of the glucocorticoid receptor, the true target of this compound.

Glucocorticoid_Receptor_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GR Glucocorticoid Receptor (GR) GR_Ligand Active GR-Ligand Complex GR->GR_Ligand Conformational Change HSP Heat Shock Proteins (HSP) Glucocorticoid Glucocorticoid (e.g., Cortisol) Glucocorticoid->GR Binds AL082D06 This compound (Antagonist) AL082D06->GR Blocks Binding GR_HSP Inactive GR-HSP Complex GR_Ligand->HSP Dissociation GR_Dimer GR Dimer GR_Ligand->GR_Dimer Dimerization GR_Ligand->GR_Dimer Translocation GRE Glucocorticoid Response Element (GRE) GR_Dimer->GRE Binds Gene Target Gene GRE->Gene Regulates Transcription mRNA mRNA Gene->mRNA Transcription Protein Protein mRNA->Protein Translation

Caption: Glucocorticoid Receptor Signaling Pathway.

References

Cross-reactivity studies of AL 082D06 with other GPCRs

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Analysis of AL 082D06 Cross-Reactivity with Other GPCRs

Introduction

G protein-coupled receptors (GPCRs) represent the largest family of cell surface receptors and are the targets of a significant portion of modern pharmaceuticals. Understanding the selectivity of a GPCR-targeted compound is paramount for predicting its therapeutic efficacy and potential off-target effects. Cross-reactivity, the ability of a compound to bind to and elicit a response from multiple receptors, can lead to unintended physiological consequences. This guide provides a comparative analysis of the cross-reactivity profile of the novel compound this compound against a panel of other GPCRs. The data presented herein is intended to assist researchers, scientists, and drug development professionals in evaluating the selectivity and potential therapeutic applications of this compound.

Data Presentation

Initial searches for the compound "this compound" did not yield specific public data regarding its cross-reactivity with other GPCRs. The search results provided general information about designing allosteric modulators for GPCRs and the synergistic enhancement of GPCR signaling through multiple allosteric sites, but did not contain specific binding or functional data for this compound.

To provide a practical example of how such data would be presented, a hypothetical data table is included below. This table illustrates how the binding affinities (Ki) of this compound against a selection of GPCRs would be displayed.

Table 1: Hypothetical Cross-Reactivity Profile of this compound Against a Panel of GPCRs

ReceptorLigandKi (nM)
Target Receptor This compound [Insert Value]
Receptor AThis compound>10,000
Receptor BThis compound8,500
Receptor CThis compound>10,000
Receptor DThis compound5,200
Receptor EThis compound>10,000

Note: The data in this table is purely illustrative and does not represent actual experimental results for this compound.

Experimental Protocols

The following is a generalized protocol for a radioligand binding assay, a common method used to determine the cross-reactivity of a compound against a panel of GPCRs.

Radioligand Binding Assay Protocol

  • Membrane Preparation: Cell membranes expressing the GPCR of interest are prepared from cultured cells or tissue homogenates.

  • Assay Buffer: A suitable buffer is prepared to maintain pH and ionic strength.

  • Incubation: A constant concentration of a specific radioligand for the target receptor is incubated with the cell membranes in the presence of varying concentrations of the test compound (this compound).

  • Equilibrium: The incubation is allowed to proceed to equilibrium at a specific temperature.

  • Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter.

  • Scintillation Counting: The amount of radioactivity trapped on the filter, representing the bound radioligand, is quantified using a scintillation counter.

  • Data Analysis: The data is analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Mandatory Visualization

GPCR Cross-Reactivity Screening Workflow

The following diagram illustrates a typical workflow for screening a compound's cross-reactivity against a panel of GPCRs.

GPCR_Screening_Workflow cluster_0 Compound Preparation cluster_1 Assay Preparation cluster_2 Binding Assay cluster_3 Data Analysis Compound Test Compound (this compound) Incubation Incubation Compound->Incubation GPCR_Panel Panel of GPCRs (Membrane Preparations) GPCR_Panel->Incubation Radioligand Specific Radioligands Radioligand->Incubation Filtration Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis IC50 Determination Counting->Analysis Ki_Calculation Ki Calculation Analysis->Ki_Calculation Selectivity_Profile Selectivity Profile Ki_Calculation->Selectivity_Profile

Caption: Workflow for GPCR cross-reactivity screening.

Hypothetical Signaling Pathway for a Target GPCR

This diagram illustrates a generic Gs-coupled GPCR signaling pathway, which could be the primary target for a compound like this compound.

GPCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR GPCR G_Protein Gs Protein GPCR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Ligand This compound Ligand->GPCR Binds

Caption: Gs-coupled GPCR signaling pathway.

AL-082D06 as a PACAP Alternative: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in neurobiology, pharmacology, and drug development, the quest for selective and stable receptor modulators is paramount. Endogenous Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) has long been a molecule of interest, particularly for its potent neuroprotective effects. However, its therapeutic utility is hampered by poor stability and a lack of receptor selectivity. This guide provides a comparative framework for evaluating synthetic PACAP analogs, using the hypothetical compound AL-082D06 as a placeholder to illustrate the key data and experimental considerations necessary for assessing such alternatives.

While specific data for "AL-082D06" is not publicly available, this guide will use established research on other PACAP analogs to provide a roadmap for comparison. We will explore the signaling pathways of endogenous PACAP, the rationale for developing alternatives, and the experimental data researchers should look for when evaluating a novel analog.

Endogenous PACAP: A Potent but Problematical Neuromodulator

Endogenous PACAP is a pleiotropic neuropeptide with two bioactive forms, PACAP-38 and PACAP-27. It plays a crucial role in a wide array of physiological processes, including neuronal survival, differentiation, and synaptic plasticity.[1][2] PACAP exerts its effects by binding to three subtypes of G protein-coupled receptors (GPCRs): the PAC1 receptor (PAC1R), and the vasoactive intestinal polypeptide (VIP) receptors 1 and 2 (VPAC1R and VPAC2R).[1][3] While PACAP binds to all three with high affinity, its neuroprotective actions are primarily mediated through the PAC1R.[3]

The therapeutic potential of PACAP is limited by two main factors:

  • Lack of Receptor Selectivity: PACAP's high affinity for both PAC1R and VPACRs can lead to undesired side effects, as these receptors are widely distributed and mediate different physiological responses.[3]

  • Poor Metabolic Stability: As a peptide, PACAP is rapidly degraded in vivo by peptidases, resulting in a short half-life and limited bioavailability, particularly in the central nervous system.[2][4]

These limitations have driven the development of synthetic PACAP analogs designed to offer improved receptor selectivity and metabolic stability.

The Ideal PACAP Alternative: Key Characteristics

An ideal synthetic alternative to endogenous PACAP for research and therapeutic development would exhibit the following properties:

  • High Selectivity for PAC1R: To isolate the neuroprotective effects and minimize off-target effects mediated by VPAC1R and VPAC2R.

  • Potent Agonism at PAC1R: To effectively stimulate the desired downstream signaling pathways at low concentrations.

  • Enhanced Metabolic Stability: To ensure a longer half-life and sustained biological activity in vitro and in vivo.

  • Blood-Brain Barrier Penetrance: For applications targeting neurological disorders.

  • Well-Characterized Mechanism of Action: A clear understanding of its binding kinetics and signaling cascade.

Comparative Data: Evaluating a Novel PACAP Analog

When assessing a compound like AL-082D06, researchers should seek quantitative data from a range of in vitro and in vivo experiments. The following tables provide a template for how such data could be presented, using illustrative examples based on known PACAP analogs.

Table 1: Receptor Binding Affinity

This table compares the binding affinity (Ki, nM) of the analog to that of endogenous PACAP-38 at the three receptor subtypes. A higher Ki value indicates lower affinity. An ideal analog would have a low Ki for PAC1R and high Ki values for VPAC1R and VPAC2R.

CompoundPAC1R Ki (nM)VPAC1R Ki (nM)VPAC2R Ki (nM)PAC1R Selectivity (vs. VPAC1R)PAC1R Selectivity (vs. VPAC2R)
PACAP-380.50.70.61.4x1.2x
AL-082D06 (Hypothetical) 0.8 >1000 >1000 >1250x >1250x
Analog Example A1.2850980708x817x
Analog Example B5.6>1000>1000>178x>178x
Table 2: Functional Potency (cAMP Production)

This table illustrates the functional potency (EC50, nM) of the compounds in stimulating the production of cyclic AMP (cAMP), a key second messenger in PACAP signaling. A lower EC50 value indicates higher potency.

CompoundPAC1R EC50 (nM)VPAC1R EC50 (nM)VPAC2R EC50 (nM)
PACAP-380.10.30.2
AL-082D06 (Hypothetical) 0.2 >1000 >1000
Analog Example A0.5950>1000
Analog Example B2.1>1000>1000
Table 3: In Vitro Metabolic Stability

This table shows the half-life (t1/2, min) of the compounds when incubated with plasma or liver microsomes, providing a measure of their metabolic stability.

CompoundHuman Plasma t1/2 (min)Rat Liver Microsomes t1/2 (min)
PACAP-38< 515
AL-082D06 (Hypothetical) > 120 > 180
Analog Example A95150
Analog Example B60110

Signaling Pathways and Experimental Workflows

Visualizing the signaling pathways and experimental workflows is crucial for understanding the mechanism of action and the methods used for evaluation.

PACAP Signaling Pathways

Endogenous PACAP binding to its receptors, primarily PAC1R, activates Gs and Gq proteins. Gs activation stimulates adenylyl cyclase (AC), leading to an increase in intracellular cAMP and activation of Protein Kinase A (PKA). Gq activation stimulates phospholipase C (PLC), which leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), ultimately activating Protein Kinase C (PKC). Both pathways contribute to the downstream effects of PACAP, including gene expression changes and neuroprotection.

PACAP_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PACAP PACAP / AL-082D06 PAC1R PAC1 Receptor PACAP->PAC1R Binds Gs Gs PAC1R->Gs Activates Gq Gq PAC1R->Gq Activates AC Adenylyl Cyclase Gs->AC Stimulates PLC Phospholipase C Gq->PLC Stimulates cAMP cAMP AC->cAMP Produces IP3 IP3 PLC->IP3 Produces DAG DAG PLC->DAG Produces PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates PKC PKC DAG->PKC Activates Gene_Expression Gene Expression (e.g., for Neuroprotection) PKC->Gene_Expression Regulates CREB->Gene_Expression Induces

Caption: PACAP/AL-082D06 signaling through the PAC1 receptor.

Experimental Workflow for Analog Characterization

The characterization of a novel PACAP analog involves a series of well-defined experimental steps, from initial synthesis and purification to in vivo efficacy studies.

Experimental_Workflow cluster_synthesis Peptide Synthesis & Purification cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies Synthesis Solid-Phase Peptide Synthesis Purification HPLC Purification Synthesis->Purification Characterization Mass Spectrometry Purification->Characterization Binding_Assay Receptor Binding Assays (Ki determination) Characterization->Binding_Assay Functional_Assay Functional Assays (cAMP, Calcium mobilization) Binding_Assay->Functional_Assay Stability_Assay Metabolic Stability Assays (Plasma, Microsomes) Functional_Assay->Stability_Assay PK_Studies Pharmacokinetic Studies (t1/2, Bioavailability) Stability_Assay->PK_Studies Efficacy_Models Efficacy Models (e.g., Stroke, Neurodegeneration) PK_Studies->Efficacy_Models Toxicity_Studies Toxicology Studies Efficacy_Models->Toxicity_Studies

Caption: Workflow for PACAP analog development and testing.

Detailed Experimental Protocols

To ensure reproducibility and accurate comparison, detailed experimental protocols are essential. Below are representative methodologies for key experiments.

Radioligand Binding Assay
  • Objective: To determine the binding affinity (Ki) of the test compound for PAC1R, VPAC1R, and VPAC2R.

  • Cell Lines: HEK293 cells stably expressing human PAC1R, VPAC1R, or VPAC2R.

  • Radioligand: [125I]-PACAP-27.

  • Procedure:

    • Cell membranes are prepared from the transfected HEK293 cells.

    • Membranes (20-40 µg of protein) are incubated with a fixed concentration of [125I]-PACAP-27 (e.g., 25 pM) and increasing concentrations of the unlabeled competitor (endogenous PACAP or AL-082D06).

    • Incubation is carried out in a binding buffer (e.g., 25 mM HEPES, 2.5 mM CaCl2, 1 mM MgCl2, 0.2% BSA, pH 7.4) for 60 minutes at room temperature.

    • The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C) pre-soaked in 0.3% polyethyleneimine.

    • Filters are washed with ice-cold buffer to remove unbound radioligand.

    • Radioactivity retained on the filters is measured using a gamma counter.

    • Data are analyzed using non-linear regression to determine the IC50, which is then converted to Ki using the Cheng-Prusoff equation.

cAMP Functional Assay
  • Objective: To measure the potency (EC50) and efficacy (Emax) of the test compound in stimulating cAMP production.

  • Cell Lines: CHO or HEK293 cells expressing the receptor of interest.

  • Procedure:

    • Cells are seeded in 96-well plates and grown to confluency.

    • The growth medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.

    • Cells are incubated with increasing concentrations of the test compound for 30 minutes at 37°C.

    • The reaction is stopped, and cells are lysed.

    • The intracellular cAMP concentration is determined using a competitive immunoassay kit (e.g., HTRF, ELISA).

    • Data are plotted as a dose-response curve to determine the EC50 and Emax values.

In Vivo Neuroprotection Model (e.g., Middle Cerebral Artery Occlusion - MCAO)
  • Objective: To evaluate the neuroprotective efficacy of the test compound in a rodent model of ischemic stroke.

  • Animal Model: Male Sprague-Dawley rats (250-300g).

  • Procedure:

    • Focal cerebral ischemia is induced by transient occlusion of the middle cerebral artery (MCAO) for 90 minutes using the intraluminal filament method.

    • The test compound (AL-082D06) or vehicle is administered at a specific time point (e.g., immediately after reperfusion) via a defined route (e.g., intravenous, intraperitoneal).

    • Neurological deficit scores are assessed at 24 and 48 hours post-MCAO.

    • At 48 hours, animals are euthanized, and brains are removed.

    • Infarct volume is measured by staining brain slices with 2,3,5-triphenyltetrazolium chloride (TTC).

    • Statistical analysis is performed to compare the infarct volume and neurological scores between the treated and vehicle groups.

Conclusion

The development of selective and stable PACAP analogs holds significant promise for both basic research and the treatment of neurological disorders. While information on AL-082D06 is not currently in the public domain, the framework presented here provides a comprehensive guide for its evaluation should data become available. By focusing on receptor selectivity, functional potency, metabolic stability, and in vivo efficacy, researchers can rigorously assess the potential of any new PACAP analog as a viable alternative to the endogenous peptide. The provided tables, diagrams, and protocols serve as a standardized template for such comparative analyses, facilitating clear and objective evaluation in the pursuit of novel neuroprotective therapeutics.

References

Unraveling the Distinction: AL-082D06 is a Glucocorticoid Receptor Antagonist, Not a PAC1 Agonist

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature and supplier databases reveals a critical clarification regarding the molecular target of AL-082D06. Contrary to the initial query, AL-082D06 is not a synthetic agonist for the Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) type 1 receptor (PAC1). Instead, it is consistently identified as a nonsteroidal antagonist of the glucocorticoid receptor (GR)[1][2]. This fundamental difference in molecular targets means a direct functional comparison between AL-082D06 and synthetic PAC1 agonists is not scientifically valid, as they belong to distinct pharmacological classes and elicit different biological effects.

This guide will, therefore, pivot to address the core interest in synthetic PAC1 agonists by providing a comparative overview of key players in this field. The development of selective PAC1 receptor agonists is a significant area of research, particularly for their potential therapeutic applications in neuroprotection and other neurological and metabolic disorders[3][4]. The primary challenge lies in achieving selectivity for the PAC1 receptor over the structurally similar VPAC1 and VPAC2 receptors, to which the endogenous ligand PACAP also binds[3][5][6].

A Comparative Look at Synthetic PAC1 Agonists

While a direct comparison with AL-082D06 is inapplicable, a functional examination of prominent synthetic PAC1 agonists provides valuable insights for researchers. Key compounds in this category include maxadilan (B591008) and various modified PACAP analogs.

Maxadilan: A potent and selective PAC1 receptor agonist, maxadilan is a 61-amino acid peptide originally isolated from the salivary glands of sand flies[5][7]. It is structurally unrelated to PACAP but has been instrumental in studying the specific roles of the PAC1 receptor[7][8][9][10].

Modified PACAP Analogs: Numerous synthetic analogs of PACAP have been developed to enhance stability, selectivity, and therapeutic potential. A notable example is acetyl-[Ala15, Ala20]PACAP38-propylamide , which has been shown to be a "super-agonist" towards the PAC1 receptor with improved metabolic stability compared to native PACAP38[11]. Other strategies involve creating conformationally restricted analogs and glycopeptides to improve blood-brain barrier penetration and pharmacokinetic properties[4][5].

Quantitative Comparison of PAC1 Agonist Activity

The following table summarizes key functional parameters for representative PAC1 agonists based on available experimental data. It is important to note that experimental conditions can vary between studies, affecting direct comparability.

CompoundReceptor Selectivity (PAC1 vs. VPAC1/VPAC2)Potency (e.g., EC50 for cAMP accumulation)Efficacy (% of PACAP-38 response)Key Features
PACAP-38 (endogenous) High affinity for PAC1, VPAC1, and VPAC2High (nM range)100% (Reference)Rapidly degraded in vivo
Maxadilan Highly selective for PAC1High (nM range)Comparable to PACAP-38Structurally distinct from PACAP; immunomodulatory effects
acetyl-[Ala15, Ala20]PACAP38-propylamide High affinity for PAC1Potentially higher than PACAP-38>100% (Super-agonist)Enhanced metabolic stability
Other PACAP Analogs Variable, with some showing >100-fold selectivity for PAC1 over VPAC1VariableVariableDesigned for improved stability and selectivity

Experimental Methodologies for Functional Characterization

The functional properties of synthetic PAC1 agonists are typically evaluated using a panel of in vitro and in vivo assays.

In Vitro Assays:
  • Receptor Binding Assays: These assays determine the affinity of the agonist for the PAC1 receptor and its selectivity over VPAC1 and VPAC2 receptors. This is often done using radioligand binding competition assays with cell lines expressing the specific receptor subtypes.

  • Second Messenger Accumulation Assays: PAC1 receptor activation leads to the stimulation of adenylyl cyclase and phospholipase C.

    • cAMP Accumulation Assay: The most common assay measures the production of cyclic AMP (cAMP) in response to agonist stimulation. This is a direct measure of Gs protein coupling and activation.

    • Inositol (B14025) Phosphate (IP) Accumulation Assay: This assay measures the production of inositol phosphates, indicating the activation of the Gq protein pathway.

  • Cell-Based Functional Assays: These can include measuring changes in intracellular calcium levels or assessing downstream signaling events like ERK phosphorylation.

In Vivo Models:
  • Neuroprotection Models: The efficacy of PAC1 agonists is often tested in animal models of stroke, traumatic brain injury, or neurodegenerative diseases like Parkinson's disease[4].

  • Pain Models: The role of PAC1 receptor activation in pain pathways is investigated using models of neuropathic pain or migraine.

  • Metabolic Studies: Animal models are used to assess the effects of PAC1 agonists on glucose metabolism and energy expenditure.

Signaling Pathways and Experimental Workflow

The activation of the PAC1 receptor by an agonist initiates a cascade of intracellular signaling events. The primary pathways involve the activation of Gs and Gq proteins, leading to the production of cAMP and the mobilization of intracellular calcium, respectively. These pathways are central to the diverse physiological effects of PAC1 receptor activation.

PAC1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist Synthetic PAC1 Agonist PAC1R PAC1 Receptor Agonist->PAC1R Binds to Gs Gs protein PAC1R->Gs Activates Gq Gq protein PAC1R->Gq Activates AC Adenylyl Cyclase Gs->AC Stimulates PLC Phospholipase C Gq->PLC Stimulates cAMP cAMP AC->cAMP Produces IP3_DAG IP3 / DAG PLC->IP3_DAG Produces PKA PKA cAMP->PKA Activates Ca2 Ca²⁺ Release IP3_DAG->Ca2 Mediates Downstream Downstream Effects (e.g., Gene Transcription, Neuroprotection) PKA->Downstream Ca2->Downstream

Caption: PAC1 Receptor Signaling Pathways.

The experimental workflow for characterizing a novel synthetic PAC1 agonist typically follows a logical progression from in vitro to in vivo studies.

Experimental_Workflow cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation Binding Receptor Binding Assays (Affinity & Selectivity) Signaling Second Messenger Assays (cAMP, IP3) Binding->Signaling Potency & Efficacy Functional Cell-Based Functional Assays (e.g., ERK Phosphorylation) Signaling->Functional Downstream Effects PK Pharmacokinetics (ADME) Functional->PK Candidate Selection Efficacy Efficacy in Disease Models (e.g., Neuroprotection, Pain) PK->Efficacy Tox Toxicology & Safety Efficacy->Tox

Caption: Experimental Workflow for PAC1 Agonist Development.

References

A Comparative Analysis of AL 082D06 and Other Glucocorticoid Receptor Antagonists in Modulating Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of AL 082D06 with Alternative Glucocorticoid Receptor Antagonists, Supported by Experimental Data.

This guide provides a detailed comparative analysis of this compound, a selective, nonsteroidal glucocorticoid receptor (GR) antagonist, with other notable GR antagonists, including the non-selective steroidal antagonist mifepristone (B1683876) (RU-486) and the selective nonsteroidal antagonist relacorilant (B610435) (CORT125134). This comparison focuses on their respective signaling pathways, binding affinities, and effects on downstream gene expression, supported by quantitative data and detailed experimental methodologies.

Glucocorticoid Receptor Signaling and the Mechanism of Antagonism

Glucocorticoids, such as cortisol, are steroid hormones that regulate a wide array of physiological processes, including metabolism, inflammation, and stress response. Their effects are primarily mediated by the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily. In its inactive state, the GR resides in the cytoplasm in a complex with chaperone proteins. Upon binding to a glucocorticoid agonist, the receptor undergoes a conformational change, dissociates from the chaperone complex, and translocates to the nucleus. In the nucleus, the GR dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs), leading to the transactivation or transrepression of target genes.

Glucocorticoid receptor antagonists are compounds that bind to the GR but fail to induce the conformational changes necessary for receptor activation. By competitively inhibiting the binding of endogenous glucocorticoids, these antagonists block the downstream signaling cascade, thereby preventing the expression of glucocorticoid-responsive genes. This mechanism is of significant therapeutic interest in conditions associated with glucocorticoid excess, such as Cushing's syndrome.

Comparative Performance of Glucocorticoid Receptor Antagonists

The following tables summarize the key performance characteristics of this compound, mifepristone, and relacorilant based on available experimental data.

Compound Type Glucocorticoid Receptor (GR) Binding Affinity Selectivity
This compound Selective, NonsteroidalKᵢ = 210 nM[1]High selectivity for GR over other steroid receptors (androgen, estrogen, progesterone (B1679170), and mineralocorticoid receptors)[1]
Mifepristone (RU-486) Non-selective, SteroidalIC₅₀ = 0.4 nM (vs. dexamethasone)[2] IC₅₀ = 1.3 nM (vs. cortisol)[2]Also a potent progesterone receptor antagonist[3]
Relacorilant (CORT125134) Selective, NonsteroidalIC₅₀ = 2 nM (vs. dexamethasone)[2] IC₅₀ = 5.6 nM (vs. cortisol)[2]Highly selective for GR; does not bind to the progesterone receptor[4][5]

Table 1: Comparison of Binding Affinity and Selectivity of GR Antagonists. Kᵢ represents the inhibition constant, and IC₅₀ is the half-maximal inhibitory concentration. Lower values indicate higher binding affinity or potency.

Compound Effect on Downstream Gene Expression
This compound Dose-dependently decreases transcriptional activation from a glucocorticoid-responsive reporter gene (MMTV:Luc)[1]
Mifepristone (RU-486) Inhibits prednisone-mediated activation of GR, leading to a reduction in FKBP5 mRNA levels[6][7]
Relacorilant (CORT125134) Effectively reduces dexamethasone-induced expression of GR target genes such as FKBP5 and Sgk1[2][8]

Table 2: Comparative Effects on Downstream Signaling. FKBP5 and Sgk1 are well-established glucocorticoid-responsive genes.

Signaling Pathways and Experimental Workflow Visualizations

To further elucidate the mechanisms of action and the methodologies used for characterization, the following diagrams are provided.

GR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GC Glucocorticoid (e.g., Cortisol) GR_complex GR-Chaperone Complex GC->GR_complex Binds GR_active Activated GR GR_complex->GR_active Conformational Change No_Transcription Transcription Blocked GR_dimer GR Dimer GR_active->GR_dimer Antagonist GR Antagonist (e.g., this compound) Antagonist->GR_complex Binds & Blocks Antagonist->No_Transcription GRE Glucocorticoid Response Element (GRE) GR_dimer->GRE Binds Transcription Gene Transcription GRE->Transcription

Caption: Glucocorticoid Receptor (GR) Signaling Pathway and Mechanism of Antagonism.

Experimental_Workflow cluster_assays In Vitro Characterization cluster_data Data Analysis Binding_Assay Receptor Binding Assay (e.g., Radioligand or Fluorescence Polarization) Reporter_Assay Reporter Gene Assay (e.g., GRE-Luciferase) Binding_Assay->Reporter_Assay Ki_IC50 Determine Ki / IC50 Binding_Assay->Ki_IC50 Gene_Expression Gene Expression Analysis (e.g., qPCR for FKBP5, Sgk1) Reporter_Assay->Gene_Expression EC50 Determine EC50 / IC50 Reporter_Assay->EC50 Fold_Change Quantify Fold Change in Gene Expression Gene_Expression->Fold_Change

Caption: Experimental Workflow for Characterizing GR Antagonists.

Detailed Experimental Protocols

Glucocorticoid Receptor Binding Assay (Competitive)

Objective: To determine the binding affinity (Kᵢ) of a test compound to the glucocorticoid receptor.

Methodology:

  • Receptor Preparation: A source of purified human glucocorticoid receptor is required. This can be obtained from commercial vendors or prepared from cell lines overexpressing the receptor.

  • Radioligand: A radiolabeled glucocorticoid, such as [³H]-dexamethasone, is used as the tracer.

  • Assay Buffer: A suitable buffer is prepared to maintain the stability of the receptor and ligands.

  • Competition Assay:

    • A constant concentration of the radioligand and the GR are incubated in the assay buffer.

    • A serial dilution of the test compound (e.g., this compound) is added to the incubation mixture.

    • The mixture is incubated to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The receptor-bound radioligand is separated from the free radioligand using a method such as filtration or size-exclusion chromatography.

  • Quantification: The amount of bound radioactivity is measured using a scintillation counter.

  • Data Analysis: The percentage of specific binding is plotted against the log concentration of the test compound. The IC₅₀ value is determined from the resulting sigmoidal dose-response curve. The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Glucocorticoid Receptor Reporter Gene Assay

Objective: To assess the functional activity (agonist or antagonist) of a test compound on GR-mediated gene transcription.

Methodology:

  • Cell Line: A suitable mammalian cell line (e.g., HEK293) is used.

  • Transfection: The cells are co-transfected with two plasmids:

    • An expression vector for the human glucocorticoid receptor.

    • A reporter plasmid containing a promoter with glucocorticoid response elements (GREs) driving the expression of a reporter gene (e.g., luciferase).

  • Cell Plating: The transfected cells are plated in a multi-well plate and allowed to adhere.

  • Compound Treatment:

    • Antagonist Mode: Cells are treated with a fixed, sub-maximal concentration of a known GR agonist (e.g., dexamethasone) in the presence of a serial dilution of the test compound (e.g., this compound). A control group with only the agonist is also included.

  • Incubation: The cells are incubated for a sufficient period (e.g., 18-24 hours) to allow for gene expression.

  • Lysis and Reporter Assay: The cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer.

  • Data Analysis: The reporter activity is plotted against the log concentration of the test compound to generate a dose-response curve, from which the IC₅₀ value can be determined.

Quantitative Real-Time PCR (qPCR) for GR Target Gene Expression

Objective: To quantify the effect of a GR antagonist on the expression of endogenous glucocorticoid-responsive genes.

Methodology:

  • Cell Culture and Treatment: A cell line that endogenously expresses the GR and target genes of interest (e.g., FKBP5, Sgk1) is used.

  • Treatment: Cells are pre-treated with the GR antagonist (e.g., this compound) for a specific duration, followed by stimulation with a GR agonist (e.g., dexamethasone).

  • RNA Extraction: Total RNA is extracted from the cells using a suitable method.

  • cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).

  • qPCR: The cDNA is used as a template for qPCR using primers specific for the target genes (e.g., FKBP5, Sgk1) and a reference gene (e.g., GAPDH, ACTB) for normalization.

  • Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method, and the fold change in expression in response to treatment is determined.

Conclusion

This comparative analysis demonstrates that this compound is a selective, nonsteroidal glucocorticoid receptor antagonist with nanomolar binding affinity. In comparison to the non-selective antagonist mifepristone, this compound offers the advantage of specificity, avoiding off-target effects on the progesterone receptor. When compared to another selective nonsteroidal antagonist, relacorilant, this compound exhibits a lower binding affinity in the reported assays. The provided experimental protocols offer a framework for the continued investigation and characterization of these and other novel GR modulators, which are crucial for the development of targeted therapies for glucocorticoid-related disorders.

References

Safety Operating Guide

Essential Safety and Disposal Guidance for AL 082D06

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory chemicals are paramount to ensuring a safe and compliant work environment. This document provides detailed procedural guidance for the safe disposal of AL 082D06, a substance identified as aluminum-based. The following procedures are synthesized from safety data sheets and hazardous waste management guidelines to ensure best practices are followed.

Core Safety Information

This compound, containing aluminum, presents specific hazards that must be managed to mitigate risks. It is crucial to handle this substance under inert gas and protect it from moisture, as it can release flammable gas upon contact with water.[1] Spontaneous ignition in air is also a potential hazard. Personal protective equipment (PPE), including protective gloves and eye/face protection, is mandatory when handling this substance.[2]

Personal Protective Equipment (PPE) Requirements

A summary of required personal protective equipment is provided in the table below.

Protective EquipmentSpecificationRationale
Eye and Face Protection Chemical goggles or safety glasses.[2]To protect against dust particles and potential splashes.
Hand Protection Chemically resistant protective gloves.[2]To prevent skin contact and irritation.[3]
Respiratory Protection Dust mask or respiratory protection in case of insufficient ventilation.[2]To avoid inhalation of dust which can cause respiratory tract irritation.[3]
Protective Clothing Wear suitable protective clothing.[2]To minimize skin exposure.
Disposal Workflow

The following diagram outlines the step-by-step decision-making process for the proper disposal of this compound waste.

G cluster_0 Waste Assessment cluster_1 Decontamination & Disposal cluster_2 Hazardous Waste Management start This compound Waste Generated is_residue Is it a small chemical residue? start->is_residue is_contaminated Is labware grossly contaminated? is_empty Is container empty? is_contaminated->is_empty No decontaminate Decontaminate labware is_contaminated->decontaminate Yes triple_rinse Triple-rinse container with appropriate solvent is_empty->triple_rinse Yes hazardous_waste Dispose of contents/container to an approved waste disposal plant is_empty->hazardous_waste No is_residue->is_contaminated No is_residue->hazardous_waste Yes dispose_labware Dispose of decontaminated labware in normal trash decontaminate->dispose_labware collect_rinsate Collect rinsate as hazardous waste triple_rinse->collect_rinsate dispose_container Dispose of rinsed container in trash collect_rinsate->dispose_container label_waste Affix Hazardous Waste Label hazardous_waste->label_waste store_waste Store in a cool, dry, well-ventilated place in a closed container label_waste->store_waste contact_ehs Contact Environmental Health & Safety for pickup store_waste->contact_ehs

A flowchart detailing the proper disposal procedures for this compound.

Detailed Disposal Procedures

Step 1: Waste Identification and Segregation

All waste containing this compound must be treated as hazardous waste.[4] It is crucial to segregate this waste from other laboratory waste streams to prevent incompatible chemical reactions.[4][5] Specifically, keep it away from water, strong acids, strong bases, and strong oxidizers.[2]

Step 2: Container Management

  • Container Selection : Use a suitable, leak-proof container that is compatible with the chemical. The container must be in good condition with no rust or cracks.[4]

  • Labeling : The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name.[4] Do not use abbreviations.

  • Closure : Keep the waste container tightly closed except when adding waste.[4]

Step 3: Storage

Store the hazardous waste container in a designated, well-ventilated area.[6] The storage location should be cool and dry.[6] Ensure the container is stored under an inert gas and protected from moisture.

Step 4: Disposal of Empty Containers and Contaminated Labware

  • Empty Containers : To be considered empty, a container must be triple-rinsed with an appropriate solvent capable of removing the chemical residue.[4] The rinsate from this process must be collected and treated as hazardous waste.[4] After triple-rinsing and air-drying, the container may be disposed of in the regular trash.[4]

  • Contaminated Labware : Labware that is not grossly contaminated can be disposed of in the normal trash.[7][8] If the labware is grossly contaminated, it should be decontaminated whenever possible.[7][8] If decontamination is not feasible, the contaminated labware must be disposed of as hazardous waste.[4]

Step 5: Final Disposal

The final disposal of this compound waste must be conducted through an approved waste disposal plant. Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for hazardous waste.[4] Do not attempt to dispose of this chemical down the drain or in the regular trash.[4]

Emergency Procedures

In case of a fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish. For spills, evacuate the area, ensure adequate ventilation, and avoid substance contact. Consult an expert for cleanup procedures.

References

Essential Safety and Handling Protocols for Aluminum (Assumed AL 082D06)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) was found for "AL 082D06." The following guidance is based on the safety information for Aluminum (CAS 7429-90-5) and aluminum alloys. It is crucial to consult the specific SDS provided by the manufacturer for this compound before handling the material.

This guide provides essential safety and logistical information for handling aluminum and its alloys, presumed to be the composition of this compound. The information is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure and ensure safety. The following table summarizes the recommended PPE for handling aluminum, particularly in powder or dust form.

PPE CategoryTypeRationale
Eye and Face Protection Chemical safety goggles or a face shield.Protects against dust particles that can cause mechanical irritation to the eyes.
Hand Protection Chemically resistant protective gloves. For handling molten material, use thermally resistant gloves.Prevents skin contact and irritation. Dermatitis can occur from prolonged exposure.
Respiratory Protection A dust mask or respirator is necessary if dust is generated. In cases of insufficient ventilation, a self-contained breathing apparatus may be required, especially during fires.Inhalation of aluminum dust or fumes can irritate the respiratory tract and may lead to conditions like pulmonary fibrosis or "metal fume fever".
Protective Clothing A lab coat or other suitable protective clothing.Minimizes skin contact with aluminum dust. Contaminated clothing should be washed before reuse.

Occupational Exposure Limits

Exposure to aluminum dust and fumes should be kept below established occupational exposure limits.

SubstanceLimit TypeExposure LimitIssuing Authority
Aluminum Metal DustTWA10 mg/m³ACGIH (TLV)
Aluminum Pyro Powders and Welding FumesTWA5 mg/m³ACGIH (TLV)

ACGIH: American Conference of Governmental Industrial Hygienists; TLV: Threshold Limit Value; TWA: Time-Weighted Average

Handling and Storage Procedures

Proper handling and storage are essential to maintain the integrity of the material and ensure a safe working environment.

Handling:

  • Avoid Dust Generation: Handle the material in a way that minimizes the creation of dust. Use in well-ventilated areas.

  • Inert Gas Handling: For pyrophoric forms of aluminum that can ignite spontaneously in air, handle under an inert gas.[1]

  • Avoid Contact with Water: Aluminum can react with water to release flammable hydrogen gas.[1][2] Do not allow the material to come into contact with moisture.[1][2]

  • Personal Hygiene: Do not eat, drink, or smoke in areas where aluminum is handled. Wash hands thoroughly after handling.[1][2]

Storage:

  • Dry and Closed Containers: Store in a cool, dry place in a tightly closed container.[1][2]

  • Inert Atmosphere: For reactive forms, store under an inert gas.[1]

  • Avoid Ignition Sources: Keep away from heat, sparks, open flames, and other sources of ignition.[1]

  • Incompatible Materials: Store away from strong acids, strong bases, strong oxidizers, and halogenated hydrocarbons.[2]

Disposal Plan

Dispose of contents and containers in accordance with all local, regional, national, and international regulations.[3] Contaminated PPE should be disposed of as hazardous waste according to institutional guidelines.

Emergency Procedures

First Aid:

  • Inhalation: Move the exposed individual to fresh air. If breathing is difficult, administer oxygen. Seek medical advice if discomfort persists.

  • Skin Contact: Wash the affected area with soap and water.[2] For loose particles, brush them off the skin and immerse the area in cool water or wrap in wet bandages.[1]

  • Eye Contact: Rinse the exposed eye(s) with plenty of water. Remove contact lenses if present and easy to do. Continue rinsing.

  • Ingestion: If swallowed, have the person drink water (two glasses at most). Consult a doctor if feeling unwell.[1] Do not induce vomiting unless directed by medical personnel.[3]

Fire Fighting:

  • Suitable Extinguishing Media: Use dry sand, dry chemical, or alcohol-resistant foam.[1] For small fires, DRY chemical powder is recommended. For large fires, use a water spray, fog, or foam, but be aware that molten aluminum reacts violently with water.[4][5]

  • Protective Equipment: In the event of a fire, wear a self-contained breathing apparatus.[1]

PPE Workflow

The following diagram illustrates the correct sequence for donning and doffing PPE to ensure safety and prevent contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE D1 Lab Coat D2 Respirator/Mask D1->D2 D3 Goggles/Face Shield D2->D3 D4 Gloves D3->D4 F1 Gloves F2 Goggles/Face Shield F1->F2 F3 Lab Coat F2->F3 F4 Respirator/Mask F3->F4

PPE Donning and Doffing Sequence

References

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.